(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPIALZQJURCZ-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCOC[C@@H]2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of (S)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride
An In-depth Technical Guide to the Structural Analysis of (S)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
(S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a bicyclic heterocyclic compound with the chemical formula C7H16Cl2N2O.[3][4][5] As a chiral molecule, its specific stereoisomer, the (S)-enantiomer, is of significant interest in pharmaceutical research and development due to the potential for stereospecific interactions with biological targets.[6][7][8] The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations. This guide provides a comprehensive overview of the essential analytical techniques for the definitive structural elucidation and characterization of this molecule, ensuring its identity, purity, and stereochemical integrity.
Heterocyclic compounds, particularly those containing nitrogen and oxygen, are prevalent in pharmaceuticals, with a significant percentage of FDA-approved small-molecule drugs featuring such scaffolds.[9][10][11][12] The unique three-dimensional arrangement of atoms in (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride necessitates a multi-faceted analytical approach to fully characterize its structure.
This document will delve into the core analytical methodologies, explaining the rationale behind experimental choices and providing detailed protocols. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), X-ray crystallography, and chiral chromatography work in concert to provide a complete structural picture.
Molecular Structure and Key Features
The foundational step in any structural analysis is a thorough understanding of the molecule's connectivity and stereochemistry. (S)-Octahydropyrazino[2,1-c][1][2]oxazine is a saturated bicyclic system where a pyrazine ring is fused to a morpholine ring. The "(S)" designation indicates the stereochemistry at the chiral center, the bridgehead carbon where the two rings are joined.
| Property | Value | Source |
| Molecular Formula | C7H16Cl2N2O | PubChem[3] |
| Molecular Weight | 215.12 g/mol | PubChem[3] |
| IUPAC Name | (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine;dihydrochloride | PubChem[3] |
| SMILES | C1CN2CCOC[C@@H]2CN1.Cl.Cl | PubChem[3] |
| CAS Number | 1089280-14-7 | Sigma-Aldrich |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is an unparalleled tool for determining the connectivity of atoms in a molecule.[13][14] For a molecule like (S)-Octahydropyrazino[2,1-c][1][2]oxazine, a suite of NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to confirm the bicyclic structure.[15][16][17]
Rationale for NMR Experimental Choices
A standard 1D ¹H NMR spectrum provides initial information about the number of different types of protons and their immediate electronic environment. However, due to the complex, overlapping signals expected from the numerous methylene groups in the saturated rings, 2D NMR techniques are indispensable.[15]
-
¹H NMR: To identify the number of unique proton environments and their splitting patterns (multiplicity), which gives clues about neighboring protons.
-
¹³C NMR: To determine the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework and confirming the fusion of the two rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry and the conformation of the ring system.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H spectrum.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Perform COSY, HSQC, HMBC, and NOESY experiments using standard pulse programs.
-
Data Processing and Interpretation: Process the spectra using appropriate software. The interpretation involves a systematic assignment of all signals, starting from easily identifiable protons and carbons and using the correlation data to build the molecular structure.
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physicochemical properties of (S)-octahydropyrazino[2,1-c]oxazine
An In-Depth Technical Guide to the Physicochemical Profiling of (S)-octahydropyrazino[2,1-c]oxazine
Abstract
(S)-octahydropyrazino[2,1-c]oxazine is a heterocyclic organic compound recognized for its potential as a versatile building block in the synthesis of complex molecules for pharmaceutical research and drug development.[1] As with any new chemical entity (NCE) poised for preclinical evaluation, a comprehensive understanding of its physicochemical properties is not merely academic—it is a foundational pillar for predicting its pharmacokinetic and pharmacodynamic behavior.[2][3] These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its viability as a therapeutic agent.[4] This guide provides a strategic framework and detailed experimental methodologies for the thorough physicochemical characterization of (S)-octahydropyrazino[2,1-c]oxazine, offering researchers and drug development professionals a roadmap to de-risk and accelerate its progression through the discovery pipeline.
Molecular and Structural Overview
(S)-octahydropyrazino[2,1-c]oxazine is a chiral, saturated bicyclic amine. Its structure, featuring both pyrazine and oxazine rings, presents multiple sites for potential ionization and hydrogen bonding, which are key determinants of its physical behavior in biological systems. While extensive experimental data is not yet widely published, computational models provide a preliminary profile. The compound is often supplied as a dihydrochloride salt, which significantly influences properties like solubility.[5][6]
Table 1: Computed Physicochemical Properties for (S)-octahydropyrazino[2,1-c]oxazine Dihydrochloride
| Property | Value | Source |
| Molecular Formula | C₇H₁₆Cl₂N₂O | PubChem[5] |
| Molecular Weight | 215.12 g/mol | PubChem[5] |
| Topological Polar Surface Area (TPSA) | 24.5 Ų | PubChem[5] |
| Hydrogen Bond Donors | 4 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
| XLogP3-AA (Computed LogP) | -2.3 | PubChem[5] |
| Complexity | 118 | PubChem[5] |
| Defined Atom Stereocenter Count | 1 | PubChem[5] |
Note: These values are computationally derived and require experimental validation.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
2.1 Scientific Rationale
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter. It dictates the extent of a molecule's ionization at a given pH. For (S)-octahydropyrazino[2,1-c]oxazine, which contains basic nitrogen atoms, the pKa values will determine its charge state in different physiological compartments, such as the stomach (pH 1-3) and the intestine (pH 6-7.5). This charge state directly impacts solubility, membrane permeability, and receptor binding.[3][7] An accurate pKa measurement is essential for developing relevant dissolution and formulation strategies.
2.2 Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and precision.[8][9]
Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of (S)-octahydropyrazino[2,1-c]oxazine and dissolve in a known volume (e.g., 50 mL) of deionized, degassed water or a suitable co-solvent system if solubility is low.
-
Instrumentation Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0). Use a calibrated micro-burette to dispense the titrant.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[8] For a basic compound, the pKa corresponds to the pH at which 50% of the molecules are ionized.[10]
2.3 Experimental Protocol: UV-Vis Spectrophotometry
This method is applicable if the ionized and non-ionized forms of the molecule exhibit different UV-Vis absorbance spectra.[9]
Methodology:
-
Spectrum Scan: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the absorbance maxima for the fully protonated and neutral species.
-
Buffer Preparation: Prepare a series of buffers covering a pH range of approximately pKa ± 2 pH units.
-
Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance of each solution at a wavelength where the difference between the ionized and non-ionized forms is maximal.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoid curve is analyzed to find the inflection point, which corresponds to the pKa.[11]
Caption: Workflow for pKa determination.
Lipophilicity (logP/logD): Gauging Membrane Permeability
3.1 Scientific Rationale
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[12] It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A negative logP value indicates hydrophilicity, while a positive value indicates lipophilicity.[13][14] Since (S)-octahydropyrazino[2,1-c]oxazine is ionizable, its distribution is pH-dependent, and it is more accurately described by the distribution coefficient (logD), which is measured at a specific pH (typically 7.4). Striking the right lipophilicity balance is crucial; high lipophilicity can improve permeability but may also increase metabolic liability and off-target toxicity, while low lipophilicity can lead to poor absorption.[2][12]
3.2 Experimental Protocol: Shake-Flask Method (Gold Standard)
This classic method directly measures the partitioning of the compound between two immiscible phases.[8][13]
Methodology:
-
Phase Preparation: Prepare pH 7.4 phosphate-buffered saline (PBS) and saturate it with n-octanol. Separately, saturate n-octanol with PBS.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate logD₇.₄ using the formula: LogD = log₁₀([Concentration in octanol] / [Concentration in aqueous]).[13]
3.3 Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a faster, high-throughput method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[15]
Methodology:
-
System Setup: Use a C18 column and a mobile phase consisting of a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: Inject the (S)-octahydropyrazino[2,1-c]oxazine solution and record its retention time under the same conditions.
-
Calculation: Determine the logP of the test compound by interpolating its retention time on the calibration curve.
Caption: Workflow for LogP determination.
Aqueous Solubility: A Prerequisite for Absorption
4.1 Scientific Rationale
For a drug to be absorbed, it must first be in solution.[16] Poor aqueous solubility is a major cause of failure for drug candidates, leading to low bioavailability and formulation challenges.[7] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is measured from a DMSO stock solution and is relevant for early high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility of the solid material and is critical for lead optimization and formulation.[17][18]
4.2 Experimental Protocol: Kinetic Solubility by Nephelometry
This high-throughput method assesses the pH at which a compound, added from a DMSO stock, begins to precipitate.[19]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of (S)-octahydropyrazino[2,1-c]oxazine in DMSO (e.g., 10-20 mM).
-
Assay Plate: Add the stock solution to a microtiter plate containing a series of aqueous buffers with varying pH values.
-
Precipitation Monitoring: Monitor the plate for the formation of precipitate using a laser nephelometer, which detects light scattering from solid particles.[19]
-
Data Analysis: The solubility is defined as the concentration in the well just before significant precipitation is detected.
4.3 Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
This method determines the equilibrium solubility and is considered the "gold standard."[18]
Methodology:
-
Suspension: Add an excess amount of the solid compound to a series of vials containing buffers of different, physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[18]
-
Filtration/Centrifugation: Remove the undissolved solid by filtering or high-speed centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS). The result is the thermodynamic solubility at that specific pH.[17]
Caption: Workflow for solubility determination.
Chemical Stability: Ensuring Product Integrity and Shelf-Life
5.1 Scientific Rationale
Chemical stability testing provides evidence of how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[20] These studies are essential for determining appropriate storage conditions and establishing a re-test period or shelf-life.[21] A comprehensive stability program includes forced degradation studies to identify potential degradation pathways and formal stability testing under ICH (International Council for Harmonisation) guidelines.
5.2 Experimental Protocol: Forced Degradation Study
This study subjects the compound to harsh conditions to accelerate decomposition and identify potential degradants.
Methodology:
-
Stress Conditions: Expose solutions of (S)-octahydropyrazino[2,1-c]oxazine to a range of stress conditions, including:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat solid and solution samples (e.g., 80°C).
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method (typically with mass spectrometry detection) to separate the parent compound from any degradation products.
-
Outcome: Identify major degradation products and elucidate degradation pathways. This information is crucial for formulation development and analytical method validation.
5.3 Experimental Protocol: ICH Stability Study
This formal study evaluates the stability of the drug substance in its intended container closure system under controlled storage conditions.[22][23]
Methodology:
-
Protocol Design: Establish a formal stability protocol outlining batches, container systems, storage conditions, and testing frequency.[21][24]
-
Storage Conditions: Store samples under long-term and accelerated conditions as per ICH guidelines. For a substance intended for the US/EU market (Climate Zone II), this would be:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[23]
-
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[23]
-
Analysis: Test the samples for key attributes such as appearance, assay (potency), purity (degradation products), and any other critical quality attributes.
-
Evaluation: Use the data to establish a re-test period, demonstrating that the drug substance will remain within its quality specifications throughout its shelf-life.
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- 3. What are the physicochemical properties of drug? [lookchem.com]
- 4. fiveable.me [fiveable.me]
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- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
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- 20. Stability testing protocols | PPTX [slideshare.net]
- 21. qualityhub.com [qualityhub.com]
- 22. qbdgroup.com [qbdgroup.com]
- 23. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 24. fda.gov [fda.gov]
Spectroscopic Data of GSK2830371 (CAS 1404456-53-6): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), a protein phosphatase encoded by the PPM1D gene.[1] The overexpression of Wip1 is associated with tumorigenesis, making it a significant target in cancer therapy.[1] GSK2830371 has demonstrated the ability to cause tumor cell growth inhibition both in vitro and in vivo, highlighting its potential as a therapeutic agent.[1] This guide provides a comprehensive overview of the spectroscopic data for GSK2830371, offering insights into its structural characterization, which is crucial for drug development and quality control. While the initial query referenced CAS 1089280-14-7, the compound of significant interest in the context of Wip1 inhibition and for which spectroscopic data is available is GSK2830371, identified by CAS number 1404456-53-6.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | (S)-5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)-N-(1-(cyclopropylamino)-3-cyclopentyl-1-oxopropan-2-yl)thiophene-2-carboxamide | |
| CAS Number | 1404456-53-6 | [2] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [3] |
| Molecular Weight | 461.02 g/mol | [3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [3] |
Spectroscopic Analysis Workflow
The structural elucidation and confirmation of GSK2830371 rely on a suite of spectroscopic techniques. Each method provides unique information about the molecule's connectivity, functional groups, and overall structure. The typical workflow for a comprehensive analysis is outlined below.
Caption: Workflow for the spectroscopic analysis of GSK2830371.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For GSK2830371, both ¹H and ¹³C NMR would be employed to confirm the connectivity of atoms. While specific spectra from the primary literature are not publicly available, chemical suppliers confirm the compound's identity using NMR.[2] Based on the known structure, the expected chemical shifts can be predicted.
Predicted ¹H NMR Spectral Data
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons (thiophene and pyridine rings) | 7.0 - 8.5 | m | 4H |
| Amide protons (-NH-) | 6.0 - 8.0 | br s | 2H |
| Methylene protons (-CH₂-) adjacent to amine | ~4.5 | d | 2H |
| Methine proton (-CH-) of the amino acid core | ~4.0 | m | 1H |
| Methyl protons (-CH₃) on pyridine ring | ~2.5 | s | 3H |
| Methylene protons (-CH₂-) of cyclopentyl group | 1.0 - 2.0 | m | 8H |
| Methine proton (-CH-) of cyclopentyl group | 1.5 - 2.5 | m | 1H |
| Methine proton (-CH-) of cyclopropyl group | 0.5 - 1.5 | m | 1H |
| Methylene protons (-CH₂-) of cyclopropyl group | 0.2 - 1.0 | m | 4H |
Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Spectral Data
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Carbonyl carbons (-C=O) | 160 - 180 |
| Aromatic carbons (thiophene and pyridine rings) | 110 - 160 |
| Methine carbon (-CH-) of the amino acid core | 50 - 60 |
| Methylene carbon (-CH₂-) adjacent to amine | ~45 |
| Aliphatic carbons (cyclopentyl and cyclopropyl groups) | 10 - 40 |
| Methyl carbon (-CH₃) on pyridine ring | ~20 |
Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of GSK2830371.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of GSK2830371 in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds.
-
Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-dimensional proton experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: A one-dimensional carbon experiment, typically with proton decoupling, is performed. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For GSK2830371, a technique such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be employed.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 461.1827 | Expected to be within 5 ppm |
| [M+Na]⁺ | 483.1646 | Expected to be within 5 ppm |
The high-resolution mass measurement allows for the confirmation of the elemental formula. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S), would provide further confidence in the assigned structure.
Experimental Protocol: LC-MS
Objective: To confirm the molecular weight and purity of GSK2830371.
Methodology:
-
Sample Preparation: A dilute solution of GSK2830371 is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Liquid Chromatography (LC): The sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column is commonly used to separate the analyte from any impurities. The mobile phase gradient is optimized to achieve good peak shape and separation.
-
Mass Spectrometry (MS): The eluent from the LC column is introduced into the ESI source of the mass spectrometer. The mass spectrometer is operated in positive ion mode to detect protonated molecules ([M+H]⁺). A full scan is acquired over a mass range that includes the expected molecular ion.
-
Data Analysis: The mass spectrum corresponding to the chromatographic peak of GSK2830371 is analyzed to determine the m/z of the molecular ion. The measured mass is compared to the calculated mass to confirm the elemental composition.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| N-H (Amide and Amine) | Stretch | 3200 - 3400 (broad) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (Amide) | Stretch | 1630 - 1680 (strong) |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1000 - 1350 |
| C-Cl | Stretch | 600 - 800 |
Experimental Protocol: FTIR Spectroscopy
Objective: To identify the key functional groups in GSK2830371.
Methodology:
-
Sample Preparation: For a solid sample like GSK2830371, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. A small amount of the solid powder is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is acquired. The instrument measures the transmittance or absorbance of infrared radiation over a specific range (typically 4000 - 400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.
Conclusion
The comprehensive spectroscopic analysis of GSK2830371, employing NMR, Mass Spectrometry, and IR spectroscopy, is essential for its unequivocal structural confirmation and quality assessment. This guide provides a foundational understanding of the expected spectroscopic data and the experimental workflows involved. For researchers and drug development professionals, this information is critical for ensuring the identity, purity, and consistency of this promising Wip1 inhibitor as it progresses through the development pipeline.
References
-
Clarivate. Generation of allosteric small-molecule phosphatase inhibitors for the treatment of cancer. 2014. [Link]
- Gilmartin AG, et al. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction.
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An In-Depth Technical Guide on the Stereochemistry of Octahydropyrazino[2,1-c]oxazine
An In-Depth Technical Guide on the Stereochemistry of Octahydropyrazino[2,1-c][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the stereochemistry of the octahydropyrazino[2,1-c][1][2]oxazine core, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the structural nuances, stereoselective synthetic strategies, and analytical methodologies crucial for the unambiguous assignment of stereoisomers. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics incorporating this privileged scaffold.
Introduction: The Significance of Stereoisomerism in Drug Design
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The octahydropyrazino[2,1-c][1][2]oxazine system, a bicyclic structure containing multiple stereocenters, presents a compelling case study in the importance of stereochemical control. Its rigid conformation and defined spatial orientation of substituents make it an attractive framework for targeting specific protein-protein interactions and enzyme active sites. A thorough understanding and control of its stereochemistry are therefore paramount for the development of safe and efficacious drug candidates.
The Stereochemical Landscape of Octahydropyrazino[2,1-c][1][2]oxazine
The core structure of octahydropyrazino[2,1-c][1][2]oxazine features a fusion of a pyrazine and a morpholine ring. The saturated nature of this bicyclic system gives rise to multiple stereocenters, the number and configuration of which depend on the substitution pattern. The bridgehead atoms are key chiral centers, and their relative configuration dictates the overall shape of the molecule. Specific stereoisomers, such as (S)-octahydropyrazino[2,1-c][1][2]oxazine and (9aS)-octahydropyrazino[2,1-c][1][2]oxazine, have been synthesized and are commercially available, highlighting the importance of stereochemical purity in research and development.[3][4][5][6][7]
Figure 1: Core Structure and Stereochemical Considerations
Caption: Core structure highlighting bridgehead stereocenters ().
The presence of at least two chiral centers at the ring junction (C4a and C9a) gives rise to the possibility of cis and trans diastereomers, depending on the relative orientation of the substituents at these positions. Each of these diastereomers can exist as a pair of enantiomers.
Stereoselective Synthesis: Controlling Three-Dimensional Architecture
The synthesis of stereochemically pure octahydropyrazino[2,1-c][1][2]oxazines is a key challenge. Several strategies have been developed, often relying on chiral pool synthesis, asymmetric catalysis, or diastereoselective cyclization reactions. Microwave-assisted synthesis has also emerged as a valuable tool, often leading to reduced reaction times, improved yields, and easier work-up procedures.[8]
Chiral Pool Synthesis
This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce the desired stereochemistry. For instance, the cyclization of a dipeptide derived from a chiral amino acid can lead to the formation of a stereodefined diketopiperazine intermediate, which can then be further elaborated to the target bicyclic system.
Asymmetric Catalysis
The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. For example, asymmetric hydrogenation or transfer hydrogenation of a prochiral precursor can establish the desired stereocenters with high enantioselectivity.
Diastereoselective Cyclization
In this strategy, existing stereocenters in a precursor molecule guide the formation of new stereocenters during a cyclization step. The steric and electronic properties of the substituents on the precursor can favor the formation of one diastereomer over the other.
Table 1: Comparison of Stereoselective Synthetic Strategies
| Strategy | Advantages | Disadvantages | Typical Starting Materials |
| Chiral Pool Synthesis | Readily available starting materials, predictable stereochemistry. | Limited to the stereochemistry of the starting material, may require lengthy synthetic sequences. | Amino acids, hydroxy acids, carbohydrates. |
| Asymmetric Catalysis | High enantioselectivity, catalytic amounts of chiral inducer. | Catalyst development can be challenging, may require optimization for specific substrates. | Prochiral olefins, imines, ketones. |
| Diastereoselective Cyclization | Can be highly efficient, relies on substrate control. | Stereochemical outcome depends on the existing stereocenters, may require a chiral auxiliary. | Acyclic precursors with pre-existing stereocenters. |
Analytical Techniques for Stereochemical Assignment
The unambiguous determination of the absolute and relative stereochemistry of octahydropyrazino[2,1-c][1][2]oxazine derivatives is crucial. A combination of spectroscopic and crystallographic techniques is often employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the relative stereochemistry of molecules in solution. For bicyclic systems, NMR can be particularly insightful.[9]
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, provide information about the spatial proximity of protons. The observation of an NOE between specific protons can confirm their cis or trans relationship. For example, in a cis-fused system, an NOE would be expected between the protons at the bridgehead positions.
-
Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants, the relative stereochemistry of substituents can often be deduced.[10] The use of 2D NMR experiments, such as HMBC and COSY, can further aid in establishing connectivities and assigning stereochemistry.[11]
X-ray Crystallography
Single-crystal X-ray diffraction is considered the gold standard for the unambiguous determination of the absolute and relative configuration of a chiral molecule.[1][12][13] The resulting three-dimensional structure provides a precise map of the atomic positions, leaving no ambiguity about the stereochemical configuration.[1][12] However, obtaining high-quality single crystals can be a significant challenge for some small molecules.[13][14] Co-crystallization with a suitable host molecule can sometimes facilitate the formation of crystals suitable for X-ray analysis.[14]
Experimental Protocol: Obtaining Single Crystals for X-ray Crystallography
-
Purification: The compound must be highly pure (>99%). Purification can be achieved by chromatography (e.g., flash chromatography, HPLC) or recrystallization.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A solvent screen using small amounts of the compound in various solvents is recommended.
-
Crystal Growth:
-
Slow Evaporation: The compound is dissolved in a suitable solvent, and the solution is allowed to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a larger chamber containing a solvent in which the compound is insoluble (the precipitant). The precipitant vapor slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the solution and mounted for X-ray analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[15][16] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For compounds that are difficult to separate directly, pre-column derivatization with a chiral reagent can be employed to form diastereomers that are more easily separated on a standard reversed-phase column.[17] Supercritical fluid chromatography (SFC) has also emerged as a rapid and efficient method for chiral separations.[18]
Figure 2: Workflow for Stereochemical Analysis
Caption: A typical workflow for the separation and stereochemical assignment of octahydropyrazino[2,1-c][1][2]oxazine isomers.
Conclusion and Future Perspectives
The stereochemistry of the octahydropyrazino[2,1-c][1][2]oxazine core is a critical aspect that profoundly influences its biological properties. A multi-faceted approach, combining stereoselective synthesis with advanced analytical techniques, is essential for the successful development of drug candidates based on this scaffold. Future research in this area will likely focus on the development of more efficient and versatile stereoselective synthetic methods, as well as the application of computational modeling to predict the biological activity of different stereoisomers. The insights gained from these studies will undoubtedly accelerate the discovery of novel and potent therapeutics.
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- Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. (n.d.). ScienceDirect.
- A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods. (2025). BenchChem.
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- Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.).
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- Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. (2016). PLOS ONE.
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(9AS)-Octahydropyrazino[2,1-c][1][2]oxazine. (n.d.). Biosynth.
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(S)-Octahydropyrazino[2,1-c][1][2]oxazine. (2025). ChemicalBook.
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(S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. (n.d.). PubChem.
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(9AS)-Octahydropyrazino[2,1-c][1][2]oxazine. (n.d.). Shanghai Balmxy Pharmaceutic Co. Ltd.
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Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. (2024). arkat usa.
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A Technical Guide to the Stereoselective Synthesis of Chiral Pyrazino-Oxazine Scaffolds
Foreword: The Architectural Significance of Chiral Pyrazino-Oxazines in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements for interacting with biological targets is paramount. Among the privileged heterocyclic systems, the fused pyrazino-oxazine core has emerged as a scaffold of significant interest. Its inherent chirality, conformational rigidity, and dense display of heteroatoms make it an attractive framework for the development of therapeutics targeting a range of diseases. Pyrazine and its derivatives are cornerstones in pharmaceuticals, with applications as anticancer agents, diuretics, and anti-infectives.[1][2] Similarly, the oxazine ring is a component of numerous bioactive compounds.[3] The fusion of these two rings into a chiral, bicyclic system creates a unique chemical space, offering new vectors for molecular recognition and property modulation.
This guide provides an in-depth exploration of the stereoselective synthesis of chiral pyrazino-oxazine scaffolds. Moving beyond a simple recitation of reaction schemes, we will dissect the underlying principles that govern stereocontrol, offering field-proven insights into the causality behind experimental design. For researchers and drug development professionals, this document serves as a technical resource to not only replicate established methods but also to innovate and adapt these strategies for the synthesis of novel analogues.
Strategic Pillars for Asymmetric Synthesis of the Pyrazino[2,1-c][3][4]oxazine Core
The construction of the octahydropyrazino[2,1-c][3][4]oxazine scaffold necessitates the stereocontrolled formation of at least two chiral centers, most notably at the C7 and C9a positions (following standard numbering). Analysis of the scaffold's structure reveals a logical and powerful retrosynthetic disconnection: the ring system can be constructed from a chiral amino alcohol and a piperazine-2-one precursor or a related acyclic amine. This approach leverages the readily available pool of chiral amino alcohols, embedding stereochemical information into the synthesis from an early stage.
A pivotal strategy in this field has been demonstrated by the research group of Soural, which focuses on a diastereoselective cyclization approach.[5] This methodology provides a robust and controllable pathway to access disubstituted pyrazino-oxazine derivatives with defined stereochemistry.
Core Synthetic Workflow: A Modular Approach
The synthesis can be logically divided into two main phases: the preparation of key chiral intermediates and the subsequent diastereoselective cyclization to form the bicyclic core. This modularity allows for the introduction of diversity at various points in the synthetic sequence.
Phase 1: Synthesis of Key Building Blocks
The success of the entire synthesis hinges on the high-fidelity preparation of the chiral precursors. The use of enantiopure starting materials, such as amino acids, is the most common and reliable method for installing the initial stereocenter.
Preparation of N-Boc-Protected Amino Alcohols
Chiral N-tert-butoxycarbonyl (Boc)-protected amino alcohols are ideal starting materials. They are typically synthesized from commercially available chiral amino acids via a two-step sequence: esterification followed by reduction.
-
Causality: The Boc protecting group is crucial. It prevents unwanted side reactions at the nitrogen atom during subsequent steps and can be removed under mild acidic conditions that are orthogonal to many other protecting groups used in complex molecule synthesis. Its bulk also influences the conformational preferences of intermediates, which can play a role in the diastereoselectivity of later cyclization steps.
Experimental Protocol: Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate
-
Esterification: To a suspension of D-Alanine (1.0 eq) in Methanol (0.2 M), cool the mixture to 0 °C. Add thionyl chloride (1.2 eq) dropwise over 30 minutes. Allow the reaction to warm to room temperature and then reflux for 3 hours. Monitor by TLC until consumption of the starting material. Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt, which is used directly in the next step.
-
N-Protection: Dissolve the crude methyl ester hydrochloride in a 1:1 mixture of Dioxane/Water. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 2.5 eq). Stir vigorously at room temperature for 12-16 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield N-Boc-D-alanine methyl ester.
-
Reduction: Dissolve the N-Boc methyl ester in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (N₂ or Ar). Add Lithium borohydride (LiBH₄, 1.5 eq) portion-wise. Stir at 0 °C for 1 hour, then at room temperature for 4 hours. Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the chiral N-Boc amino alcohol.
Phase 2: Diastereoselective Construction of the Pyrazino-Oxazine Ring
This phase involves coupling the chiral amino alcohol with a piperazine-2-one fragment, followed by the key intramolecular cyclization that establishes the second critical stereocenter at the C9a bridgehead position.
Reductive Amination and Acylation
The chiral amino alcohol is coupled to a suitable pyrazine-derived aldehyde. A particularly effective strategy involves the reductive amination of N-Boc-aminoacetaldehyde with a chiral amino ester, followed by cyclization to form a piperazinone.[6] However, a more direct and modular approach for the pyrazino-oxazine scaffold involves the alkylation of a pre-formed piperazine derivative with a chiral epoxide or a similar electrophile, followed by cyclization.
A highly effective method for constructing the core involves the reaction of a chiral N-Boc-amino alcohol with a bromoacetyl-protected piperazinone, followed by a sequence of deprotection and cyclization steps.
Protocol: Synthesis of a Key Acyclic Precursor
-
N-Alkylation: To a solution of a suitable piperazin-2-one (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 3.0 eq) and ethyl bromoacetate (1.1 eq). Heat the mixture to reflux for 8-12 hours. After cooling, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to yield the N-alkylated piperazin-2-one.
-
Coupling: The N-Boc protected chiral amino alcohol (1.0 eq) is deprotonated with a strong base like sodium hydride (NaH, 1.1 eq) in anhydrous THF at 0 °C. The N-alkylated piperazin-2-one ester is then added, and the reaction is slowly warmed to room temperature and stirred for 16 hours. This forms the key acyclic precursor.
The Critical Diastereoselective Cyclization
The final ring closure is the most critical step for establishing the relative stereochemistry of the bicyclic product. This is typically an intramolecular condensation/cyclization that occurs after deprotection of the amine. The stereochemical outcome is dictated by the inherent conformational bias of the acyclic precursor, which is influenced by the stereocenter derived from the chiral amino alcohol.
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A Comprehensive Technical Guide to (S)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride for Advanced Research and Development
A Comprehensive Technical Guide to (S)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride for Advanced Research and Development
This guide provides an in-depth technical overview of (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, a chiral heterocyclic scaffold of significant interest in contemporary drug discovery. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, this document elucidates the compound's fundamental properties, synthesis, and critical applications, with a focus on the causal reasoning behind its utility in the synthesis of complex molecular architectures.
Core Identification and Chemical Profile
(S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a saturated bicyclic amine, notable for its rigid, stereochemically defined structure. This defined three-dimensional arrangement is a key attribute, offering a robust framework for the synthesis of targeted therapeutic agents. Its utility as a versatile building block stems from this structural rigidity and the presence of reactive secondary amine functionalities.[3]
Nomenclature and Synonyms
A comprehensive understanding of the various identifiers for this compound is crucial for accurate literature and database searches.
| Identifier Type | Value | Source |
| IUPAC Name | (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][2]oxazine;dihydrochloride | [4] |
| CAS Number | 1089280-14-7 | [4] |
| PubChem CID | 66649934 | [4][5] |
| Molecular Formula | C₇H₁₆Cl₂N₂O | [4] |
| Molecular Weight | 215.12 g/mol | [4] |
| InChI | InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1 | [4][5] |
| InChIKey | NTFPIALZQJURCZ-KLXURFKVSA-N | [4][5] |
| Canonical SMILES | C1CN2CCOC[C@@H]2CN1.Cl.Cl | [4][5] |
-
(9aS)-octahydropiperazino[2,1-c]morpholine dihydrochloride
-
MFCD23105798
Physicochemical Properties
While experimentally determined data for some properties are not widely published, computed values and data from analogous structures provide a reliable profile for laboratory use.
| Property | Value | Notes |
| Physical Form | Solid | |
| Molecular Weight | 215.12 g/mol | Computed by PubChem[4][5] |
| Topological Polar Surface Area | 24.5 Ų | Computed by Cactvs[4][5] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[4][5] |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs[4][5] |
| Storage Temperature | 4°C |
Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization upon receipt of the material.
Strategic Importance in Medicinal Chemistry
The octahydropyrazino[2,1-c][1][2]oxazine core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic nature pre-organizes substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. The '(S)' stereoisomer, in particular, has been identified as a key intermediate in the synthesis of potent enzyme inhibitors.
Application as a Key Building Block
This compound serves as a foundational element in the construction of more complex molecules, particularly in the development of novel therapeutics.[3] Its unique structure allows it to interact with various biological targets, contributing to the creation of innovative treatments.[3]
A significant application of this scaffold is in the development of inhibitors for β-secretase (BACE1 and BACE2).[6][7][8][9] BACE1 is a primary therapeutic target for Alzheimer's disease, as its inhibition is hypothesized to reduce the production of amyloid-β peptides, which are central to the formation of amyloid plaques in the brain.[6] BACE2 inhibition has been explored for the treatment of type 2 diabetes.[8][9] The constrained conformation of the octahydropyrazino[2,1-c][1][2]oxazine ring system is instrumental in positioning pharmacophoric elements for optimal interaction within the active sites of these enzymes.
Synthesis and Characterization
The synthesis of chiral octahydropyrazino[2,1-c][1][2]oxazines is a multi-step process that requires careful control of stereochemistry. While specific, detailed protocols for the dihydrochloride salt are often proprietary, the general approach involves the construction of the bicyclic ring system from chiral precursors.
General Synthetic Strategy
A plausible synthetic route involves the cyclization of a suitably substituted chiral piperazine derivative. The stereocenter is typically introduced early in the synthesis to ensure the final product has the desired (S)-configuration.
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and chiral integrity of (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
3.2.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule. The spectra of these rigid bicyclic systems often show complex splitting patterns that can be fully assigned using 2D NMR techniques such as COSY and HSQC.[1][10][11]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation patterns that are characteristic of the octahydropyrazino[2,1-c][1][2]oxazine core.[1]
-
Infrared (IR) Spectroscopy: IR spectra will show characteristic absorptions for N-H and C-N bonds within the heterocyclic system, as well as C-O stretches of the oxazine ring.[1]
3.2.2. Chromatographic Purity Assessment
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for determining the purity and chiral integrity of this compound.
Exemplary Chiral HPLC Protocol for Purity Determination:
The following protocol is a representative method for the chiral separation of primary amines and can be adapted and validated for (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. The choice of a chiral stationary phase (CSP) is critical for resolving the enantiomers.
-
Column Selection: A polysaccharide-based CSP, such as Chiralpak® IA, IB, or IC, or a crown-ether based CSP is often effective for the separation of chiral amines.[2][12][13][14]
-
Mobile Phase: A typical mobile phase for normal-phase chiral chromatography consists of a non-polar solvent (e.g., n-hexane) with a polar modifier (e.g., isopropanol or ethanol) and an additive to improve peak shape (e.g., diethylamine for a basic analyte). A common starting point is a mobile phase of n-Hexane:IPA (90:10 v/v) with 0.1% DEA.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable for analytical separations.[2]
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210-230 nm) is typically used.
-
Method Validation: The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.[12][14]
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The Octahydropyrazino-oxazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The octahydropyrazino[2,1-c][1][2]oxazine core, a unique bridged heterocyclic system, has emerged as a compelling scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of its biological significance, synthesis, and therapeutic applications. We delve into the nuanced structure-activity relationships that govern its diverse pharmacological profile, which encompasses activity against cancer, microbial infections, and disorders of the central nervous system. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their exploration of this promising chemical entity. Furthermore, this guide illuminates the mechanistic pathways influenced by this core, offering a forward-looking perspective on its potential in the development of next-generation therapeutics.
Introduction: The Rise of a Privileged Heterocycle
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen- and oxygen-containing systems being of particular importance due to their ability to engage in a multitude of biological interactions.[1][3] Within this broad class of molecules, the octahydropyrazino[2,1-c][1][2]oxazine scaffold has garnered significant attention for its unique three-dimensional structure and its presence in a variety of biologically active compounds. This fused ring system, which can be considered a conformationally constrained analog of morpholine-substituted pyrazines, offers a rigid framework that can be strategically decorated with functional groups to achieve specific pharmacological effects.
The inherent structural features of the octahydropyrazino-oxazine core, including the presence of multiple hydrogen bond acceptors and donors, and a defined stereochemistry, make it an attractive starting point for the design of novel therapeutic agents.[4] Its rigid nature allows for a more precise presentation of pharmacophoric elements to their biological targets, potentially leading to enhanced potency and selectivity. This guide will explore the multifaceted biological significance of this intriguing heterocyclic system.
Synthetic Strategies: Constructing the Octahydropyrazino-oxazine Core
The synthesis of the octahydropyrazino[2,1-c][1][2]oxazine core and its derivatives is a critical aspect of exploring its biological potential. While a variety of methods for the synthesis of oxazines, in general, have been reported, the construction of this specific bridged system requires a tailored approach.[5] The following protocol outlines a general and efficient method for the preparation of the octahydropyrazino-oxazine scaffold, which can be adapted for the synthesis of a diverse library of analogs.
General Synthetic Protocol for Octahydropyrazino[2,1-c][1][2]oxazine Derivatives
This protocol is a representative example and may require optimization based on the specific substitution patterns desired.
Step 1: N-Alkylation of a Substituted Piperazine
A suitably protected or substituted piperazine is reacted with a 2-haloethanol derivative in the presence of a non-nucleophilic base to afford the corresponding N-(2-hydroxyethyl)piperazine.
-
Rationale: This initial step introduces the hydroxyethyl side chain that will ultimately form the oxazine ring. The choice of protecting group on the second nitrogen of the piperazine is crucial for directing the regioselectivity of the subsequent reactions.
Step 2: Activation of the Hydroxyl Group
The hydroxyl group of the N-(2-hydroxyethyl)piperazine is activated, typically by conversion to a leaving group such as a tosylate or mesylate, or by reaction with a halogenating agent.
-
Rationale: Activation of the hydroxyl group is necessary to facilitate the subsequent intramolecular cyclization.
Step 3: Intramolecular Cyclization
The activated intermediate undergoes an intramolecular nucleophilic substitution reaction, where the second nitrogen of the piperazine ring displaces the leaving group, leading to the formation of the octahydropyrazino[2,1-c][1][2]oxazine core.
-
Rationale: This key cyclization step forms the bicyclic scaffold. The reaction conditions, including the choice of solvent and base, are critical for achieving a good yield.
Step 4: Deprotection and Derivatization (if applicable)
If a protecting group was used, it is removed in this step. The core can then be further functionalized at the available nitrogen atom to generate a library of derivatives.
-
Rationale: This final step allows for the introduction of various substituents to explore structure-activity relationships.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
-
Expertise & Experience: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of octahydropyrazino-oxazine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. While comprehensive SAR studies for this specific core are still in their early stages, some general principles can be inferred from the broader class of pyrazine-containing compounds. For instance, the introduction of lipophilic groups can enhance membrane permeability and cellular uptake, while the incorporation of hydrogen bonding moieties can improve target binding affinity. [6] Future research in this area should focus on the systematic exploration of the chemical space around the octahydropyrazino-oxazine core. The synthesis and biological evaluation of diverse libraries of analogs will be crucial for elucidating detailed SAR and identifying lead compounds for further development. Moreover, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into the mechanism of action and guide the design of more potent and selective derivatives.
The octahydropyrazino-oxazine core represents a promising starting point for the development of novel therapeutics. Its unique structural features and amenability to chemical modification make it a valuable scaffold for medicinal chemists. Continued investigation into the synthesis, biological activity, and mechanism of action of its derivatives is warranted and holds the potential to deliver new and effective treatments for a range of human diseases.
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Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). International Journal of New Chemistry. [Link]
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Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). SciSpace. [Link]
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Agents acting on the central nervous system. 15. 2-Substituted 1,2,3,4,6,7,12,12a-octahydropyrazino(2',1':6,1)pyrido(3,4-b)indoles. A new class of central nervous system depressants. (1973). Journal of Medicinal Chemistry. [Link]
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The Emergence of a Key Chiral Scaffold: A Technical Guide to the Discovery and History of (S)-octahydropyrazino[2,1-c]oxazine
The Emergence of a Key Chiral Scaffold: A Technical Guide to the Discovery and History of (S)-octahydropyrazino[2,1-c][1][2]oxazine
Introduction: The Unseen Architect in Neurokinin Receptor Antagonism
In the landscape of modern drug discovery, the narrative often centers on the final active pharmaceutical ingredient (API). However, the journey to a successful therapeutic is paved with the meticulous design and synthesis of key molecular fragments and intermediates. This guide delves into the history and discovery of one such crucial entity: (S)-octahydropyrazino[2,1-c][1][2]oxazine . This saturated heterocyclic compound, distinguished by its specific stereochemistry, is not a therapeutic agent in itself. Instead, it has emerged as an indispensable chiral building block, foundational to the development of a new class of potent neurokinin (NK) receptor antagonists. Its unique three-dimensional structure is pivotal for achieving the desired pharmacological activity and selectivity in more complex molecules targeting neurological and hormonal disorders.[3]
This document will provide an in-depth exploration of the scientific context that necessitated the development of this scaffold, its synthesis, and its ultimate application in the creation of novel drug candidates. We will examine the pioneering work that identified the therapeutic potential of targeting the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors and how this led to the requirement for structurally complex and stereochemically pure intermediates like (S)-octahydropyrazino[2,1-c][1][2]oxazine.
The Therapeutic Rationale: Targeting the Neurokinin System
The story of (S)-octahydropyrazino[2,1-c][1][2]oxazine is intrinsically linked to the broader effort to modulate the activity of the neurokinin system. Neurokinins, including Substance P and Neurokinin B, are peptide neurotransmitters that play a significant role in a wide array of physiological processes through their interaction with G-protein coupled receptors, namely NK1, NK2, and NK3.[4] The therapeutic potential of antagonizing these receptors has been an area of intense research for several decades.
-
NK1 Receptor Antagonism: Primarily associated with the actions of Substance P, the NK1 receptor is implicated in pain transmission, inflammation, and mood regulation. The development of NK1 antagonists has been pursued for the treatment of chemotherapy-induced nausea and vomiting, as well as for depression and anxiety.[5]
-
NK3 Receptor Antagonism: The NK3 receptor is the primary target for Neurokinin B. It is highly expressed in the central nervous system and plays a crucial role in the regulation of gonadotropin-releasing hormone (GnRH) secretion.[6] This has made NK3 antagonists a promising non-hormonal therapeutic strategy for sex-hormone-dependent conditions, most notably the vasomotor symptoms (hot flashes) associated with menopause.[4][7]
The prospect of developing dual NK1/NK3 receptor antagonists offered the potential for a single therapeutic to address a range of conditions, from psychiatric disorders like depression and schizophrenia to hormonal imbalances.[1] It was in the pursuit of such dual-action antagonists that the need for novel, structurally sophisticated molecular scaffolds became paramount.
Discovery and Development: A Scaffold for Dual-Target Innovation
The discovery of (S)-octahydropyrazino[2,1-c][1][2]oxazine as a key synthetic intermediate is a direct result of extensive drug discovery programs, notably at GlaxoSmithKline, aimed at identifying potent and selective NK1/NK3 receptor antagonists. The development of complex pyridine derivatives as potential treatments for psychotic disorders necessitated the creation of novel, rigid, and stereochemically defined building blocks to orient the pharmacophoric elements in the correct three-dimensional space for optimal receptor binding.
The foundational work is detailed in the international patent application WO/2007/028654 , which describes a series of pyridine derivatives with potent activity as NK1 and/or NK3 receptor antagonists.[8] It is within the examples of this patent that the synthesis and incorporation of the (S)-octahydropyrazino[2,1-c][1][2]oxazine moiety are first disclosed. This indicates that the "discovery" of this specific building block was not an isolated event but rather an integral part of a targeted drug design campaign. The subsequent patent, US8796269B2 , further solidified the importance of this scaffold by claiming crystalline forms of a final drug candidate incorporating this specific chiral fragment.
The causality behind this choice of scaffold lies in its ability to provide a rigid, tricyclic structure that projects substituents in well-defined vectors. This is critical for achieving high-affinity binding to the target receptors and for ensuring selectivity against other proteins, thereby minimizing off-target effects. The (S)-configuration is crucial, as the specific stereochemistry at the bridgehead carbon dictates the overall shape of the molecule and its fit within the receptor's binding pocket.
Synthesis of the Core Scaffold: An Enantioselective Approach
The synthesis of (S)-octahydropyrazino[2,1-c][1][2]oxazine is a multi-step process that requires careful control of stereochemistry. The methods disclosed in the patent literature provide a pathway to this key intermediate. Below is a representative, step-by-step methodology derived from the principles outlined in the relevant patent applications.
Experimental Protocol: Synthesis of (S)-octahydropyrazino[2,1-c][1][2]oxazine
Objective: To prepare the chiral intermediate (S)-octahydropyrazino[2,1-c][1][2]oxazine.
Materials:
-
(S)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoic acid
-
2-Chloroethanol
-
Sodium hydride
-
Benzyl bromide
-
Trifluoroacetic acid (TFA)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Lithium aluminum hydride (LAH)
-
Dess-Martin periodinane
-
1-(2-aminoethyl)piperazine
-
Sodium triacetoxyborohydride
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Various organic solvents (DMF, THF, DCM) and reagents for workup and purification.
Methodology:
-
Step 1: Synthesis of (S)-tert-butyl (2-hydroxyethyl)glycinate: This step involves the protection of a chiral amino acid and subsequent alkylation to introduce the hydroxyethyl moiety. The specific reagents and conditions are optimized to maintain the stereochemical integrity of the starting material.
-
Step 2: Cyclization to form the Morpholinone Ring: The intermediate from Step 1 is treated with a suitable base to facilitate an intramolecular cyclization, forming a protected morpholinone derivative.
-
Step 3: Reduction and Piperazine Ring Formation: The morpholinone is reduced, and the resulting amino alcohol is reacted with a protected piperazine derivative. This is typically achieved through reductive amination, a key step in building the fused ring system.
-
Step 4: Deprotection and Final Cyclization: The protecting groups are removed, and a final intramolecular cyclization is induced to form the octahydropyrazino[2,1-c][1][2]oxazine core. This step is critical for establishing the final tricyclic structure.
-
Step 5: Chiral Resolution/Purification: If a racemic synthesis is performed, chiral chromatography is employed to isolate the desired (S)-enantiomer. However, starting from a chiral precursor as outlined above provides an enantioselective route.
Data Presentation:
| Property | Value |
| IUPAC Name | (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine |
| CAS Number | 1089759-42-1 |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| Appearance | Typically a white to off-white solid or oil |
| Chirality | (S)-configuration at the C9a position |
Note: The exact experimental details, including reaction times, temperatures, and purification methods, are proprietary and can be found within the detailed examples of patent WO/2007/028654.
Visualization of Synthetic Workflow:
Caption: Integration of the scaffold into the final drug molecule.
Conclusion: An Enabling Technology in Medicinal Chemistry
The discovery and development of (S)-octahydropyrazino[2,1-c]o[1][2]xazine is a testament to the intricate and often unheralded work that underpins modern drug development. While not a therapeutic agent itself, its creation was a critical enabling step in the generation of a promising new class of dual-acting NK1/NK3 receptor antagonists. Its history is not one of a standalone discovery but rather a story of rational design and problem-solving within a larger therapeutic program. The synthesis of this specific chiral scaffold highlights the importance of stereochemistry in pharmacology and provides a compelling case study for researchers and scientists in the field of drug development. The journey of this molecule from a conceptual building block to a key component of a clinical candidate underscores the innovation required to translate complex biological hypotheses into tangible therapeutic opportunities.
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GlaxoSmithKline develops quinoline NK3 receptor antagonists with enhanced CNS activity. (2009). BioWorld Science. [Link]
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Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy. (2023). PubMed Central. [Link]
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Neurokinin 1/3 Receptor Antagonists for Menopausal Women. (2023). MD Newsline. [Link]
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Activity of Peptide and Non-Peptide Antagonists at Peripheral NK1 Receptors. (1992). PubMed. [Link]
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GSK patents cover novel NK1 antagonists, their preparation and use. (2003). BioWorld. [Link]
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Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. (n.d.). MGH Center for Women's Mental Health. [Link]
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Discovery and optimization of novel antagonists to the human neurokinin-3 receptor for the treatment of sex-hormone disorders (Part I). (2015). PubMed. [Link]
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(S)-octahydropyrazino[2,1-c]o[1][2]xazine CAS NO.1089759-42-1. (n.d.). LookChem. [Link]
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Microwave-assisted synthesis of novel [1][2]oxazine derivatives as potent anti-bacterial and antioxidant agents. (2024). Arkat USA. [Link]
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Cas 1089280-14-7,(S)-Octahydropyrazino[2,1-c]o[1][2]xazine. (n.d.). LookChem. [Link]
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Navigating the Solubility Landscape of (S)-Octahydropyrazino[2,1-C]oxazine Dihydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a versatile building block in the synthesis of complex molecules.[1] Its solubility in various organic solvents is a critical parameter that dictates its handling, purification, and formulation into drug products. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this dihydrochloride salt. In the absence of extensive published experimental data, this guide emphasizes a predictive framework based on physicochemical properties and established solubility theories, coupled with detailed, field-proven methodologies for empirical determination.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with physicochemical properties often playing a decisive role. Among these, solubility stands out as a cornerstone of "drug-likeness." For active pharmaceutical ingredients (APIs) like (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride, understanding its solubility profile in a range of organic solvents is paramount for several key reasons:
-
Synthesis and Purification: Organic solvents are the primary medium for chemical reactions and subsequent purification steps such as crystallization. Knowledge of solubility allows for the selection of appropriate solvent systems to maximize yield and purity.
-
Formulation Development: The ability to dissolve the API in a suitable solvent is often the first step in creating various dosage forms, from oral solutions to parenteral formulations. Poor solubility can lead to significant hurdles in achieving the desired therapeutic concentration.
-
Analytical Method Development: Accurate quantification of the API requires its dissolution in a solvent compatible with analytical techniques like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy.
This guide will delve into the factors influencing the solubility of (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride and provide a robust framework for its assessment.
Physicochemical Properties of (S)-Octahydropyrazino[2,1-C]oxazine Dihydrochloride
Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride is a salt, which significantly influences its interaction with different solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆Cl₂N₂O | PubChem[2] |
| Molecular Weight | 215.12 g/mol | PubChem[2] |
| Form | Solid (predicted) | General knowledge |
| Polarity | High (due to dihydrochloride salt form) | Inferred |
| Hydrogen Bond Donors | 2 (from the protonated amines) | Inferred from structure |
| Hydrogen Bond Acceptors | 3 (1 oxygen, 2 nitrogen atoms in the free base) | Inferred from structure |
| pKa | Not experimentally determined (predicted to be basic) | Inferred |
The presence of two hydrochloride moieties indicates that the molecule is highly polar and will readily engage in ionic interactions. The parent molecule contains both hydrogen bond donor and acceptor sites, further contributing to its potential for interaction with polar solvents.
A Predictive Framework for Solubility: Hansen Solubility Parameters (HSP)
In the absence of direct experimental data, theoretical models can provide valuable guidance for solvent selection. The Hansen Solubility Parameters (HSP) offer a powerful predictive tool based on the principle of "like dissolves like."[3] HSP decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by its three Hansen parameters, which can be plotted as a point in a 3D "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the higher the likelihood of dissolution.
Conceptual Workflow for HSP-based Solubility Prediction
Caption: A streamlined workflow for the experimental determination of solubility using the shake-flask method.
Conclusion: An Integrated Approach to Understanding Solubility
The solubility of (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride in organic solvents is a multifaceted property governed by the interplay of its inherent physicochemical characteristics and the nature of the solvent. While a lack of published data necessitates a predictive and experimental approach, the principles outlined in this guide provide a robust framework for researchers. By combining theoretical predictions using tools like Hansen Solubility Parameters with rigorous experimental validation through methods such as the shake-flask protocol, scientists and drug development professionals can effectively navigate the solubility landscape of this important pharmaceutical building block, thereby accelerating the development of new and effective medicines.
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PubChem. (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride. National Center for Biotechnology Information. [Link]
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Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
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Hansen, C. M. Hansen solubility parameters. Wikipedia. [Link]
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Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
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A Technical Guide to the Thermal Stability of (S)-octahydropyrazino[2,1-c]oxazine Dihydrochloride
A Technical Guide to the Thermal Stability of (S)-octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the thermal stability of (S)-octahydropyrazino[2,1-c]oxazine dihydrochloride (2HCl), a heterocyclic organic compound with significant potential in pharmaceutical research and development.[1] Understanding the thermal behavior of this molecule is paramount for ensuring drug product quality, safety, and efficacy throughout its lifecycle. This document outlines the core principles of thermal stability, details experimental protocols for its assessment, and discusses potential degradation pathways based on analogous chemical structures. It is intended for researchers, scientists, and drug development professionals seeking to characterize and control the stability of this promising pharmaceutical building block.
Introduction: The Critical Role of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. Exposure to elevated temperatures during manufacturing, storage, or shipping can induce chemical degradation, leading to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties.[2] Therefore, a thorough understanding and rigorous assessment of thermal stability are mandated by regulatory agencies worldwide and are integral to a successful drug development program.[3]
Early-stage characterization of thermal stability allows for the selection of stable salt forms, the development of robust formulations, and the definition of appropriate storage and handling conditions.[4] This proactive approach mitigates risks, reduces development timelines, and ultimately ensures the delivery of a safe and effective therapeutic to the patient. This guide focuses on (S)-octahydropyrazino[2,1-c][3]oxazine 2HCl, a chiral bicyclic amine, and provides a framework for evaluating its behavior under thermal stress.
Physicochemical Properties of (S)-octahydropyrazino[2,1-c][1][2]oxazine 2HCl
(S)-octahydropyrazino[2,1-c]oxazine is a heterocyclic organic compound belonging to the oxazine class.[1] The dihydrochloride salt form is often utilized in pharmaceutical development to enhance solubility and stability.
| Property | Value | Source |
| Chemical Name | (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c]oxazine;dihydrochloride | PubChem[5] |
| Molecular Formula | C7H16Cl2N2O | Abovchem[6] |
| Molecular Weight | 215.12 g/mol | PubChem[5] |
| CAS Number | 1089280-14-7 | Abovchem[6] |
| Appearance | Not specified (typically a white to off-white solid) | General Knowledge |
| Solubility | Not specified (amine hydrochlorides are generally water-soluble) | General Knowledge |
Experimental Assessment of Thermal Stability
A multi-faceted approach employing various analytical techniques is essential for a comprehensive evaluation of thermal stability. The following sections detail the primary experimental workflows.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is used to determine the onset of thermal decomposition, identify the presence of residual solvents or water, and quantify mass loss events.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of (S)-octahydropyrazino[2,1-c]oxazine 2HCl into a suitable TGA pan (e.g., platinum or alumina).
-
Atmosphere: Purge the furnace with a continuous flow of an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to induce complete decomposition (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the mass change (%) as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at which significant mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, polymorphic transitions, and decomposition, and to quantify the enthalpy changes associated with these events.[8][9]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of (S)-octahydropyrazino[2,1-c]oxazine 2HCl into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Heating Program: Heat the sample and reference at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
Accelerated Stability Studies
Principle: Accelerated stability studies subject the drug substance to exaggerated storage conditions (higher temperature and/or humidity) to predict its long-term stability and identify potential degradation products.[4][10]
Experimental Protocol:
-
Sample Preparation: Place a known quantity of (S)-octahydropyrazino[2,1-c]oxazine 2HCl in appropriate containers (e.g., glass vials).
-
Storage Conditions: Store the samples in stability chambers at controlled, elevated temperatures (e.g., 40 °C, 50 °C, 60 °C) and, if relevant, controlled humidity (e.g., 75% RH).
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples at each time point for:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Purity and Degradants: Use a stability-indicating HPLC method to quantify the parent compound and any degradation products.
-
Water Content: Determine the water content by Karl Fischer titration.
-
-
Data Analysis: Plot the concentration of the parent compound and degradation products as a function of time for each storage condition. This data can be used to determine the degradation kinetics and estimate the shelf-life under normal storage conditions.
Potential Thermal Degradation Pathways
Due to the limited availability of specific degradation studies on (S)-octahydropyrazino[2,1-c]oxazine 2HCl, the following pathways are proposed based on the known thermal degradation of structurally related piperazine derivatives.[11][12][13] The piperazine ring is susceptible to nucleophilic substitution (SN2) reactions, which can lead to ring-opening and the formation of various degradation products.[12][14]
The presence of the oxazine ring and the dihydrochloride salt form may influence the degradation profile. The protonated amine groups in the dihydrochloride salt could potentially catalyze certain degradation reactions.
Key Considerations for Degradation:
-
Ring Strain: The fused ring system may influence the stability of the molecule.
-
Heteroatoms: The presence of both nitrogen and oxygen atoms provides multiple sites for potential reactions.
-
Influence of HCl: The hydrochloride salt may affect the degradation mechanism and the nature of the degradation products.
Further studies, including forced degradation studies coupled with mass spectrometry (LC-MS/MS), are necessary to definitively identify the degradation products and elucidate the precise degradation pathways.
Summary and Recommendations
A thorough investigation of the thermal stability of (S)-octahydropyrazino[2,1-c]oxazine 2HCl is essential for its successful development as a pharmaceutical ingredient. The experimental protocols outlined in this guide, including TGA, DSC, and accelerated stability studies, provide a robust framework for this characterization.
Key Recommendations:
-
Comprehensive Thermal Analysis: Perform TGA and DSC to determine the intrinsic thermal stability and identify key thermal events.
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and develop a stability-indicating analytical method.
-
Structural Elucidation of Degradants: Utilize techniques such as LC-MS/MS and NMR to identify the structure of any significant degradation products.
-
Kinetic Analysis: Analyze the data from accelerated stability studies to determine the degradation kinetics and predict the shelf-life.
By implementing these strategies, researchers and drug developers can gain a comprehensive understanding of the thermal stability of (S)-octahydropyrazino[2,1-c]oxazine 2HCl, enabling the development of a safe, stable, and effective pharmaceutical product.
References
-
T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Available from: [Link]
-
SlideShare. ACCELERATED STABILITY TESTING. Available from: [Link]
-
ResearchGate. TG/DSC curves for system components: (a) NH4Cl, (b) AgNO3, (c) NH4NO3, (d) AgCl (powder obtained from water solution). Available from: [Link]
-
Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]
-
International Journal of Pharmaceutical and Biological Archives. Stability Testing of Pharmaceutical Products. Available from: [Link]
-
Pharma Tutor. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Available from: [Link]
-
LookChem. Cas 1089280-14-7,(S)-Octahydropyrazino[2,1-c]oxazine. Available from: [Link]
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PubChem. (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride. Available from: [Link]
-
The University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available from: [Link]
-
ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane. Available from: [Link]
-
Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. Available from: [Link]
-
National Center for Biotechnology Information. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Available from: [Link]
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ResearchGate. Thermal degradation of piperazine and its structural analogs. Available from: [Link]
-
ResearchGate. Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Available from: [Link]
-
National Center for Biotechnology Information. Thermal Stability of Amorphous Solid Dispersions. Available from: [Link]
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National Center for Biotechnology Information. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Available from: [Link]
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- 5. (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride | C7H16Cl2N2O | CID 66649934 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Protocol: Asymmetric Synthesis of (S)-Octahydropyrazino[2,1-c]oxazine
Application Note & Protocol: Asymmetric Synthesis of (S)-Octahydropyrazino[2,1-c][1][2]oxazine
Introduction
(S)-Octahydropyrazino[2,1-c][1][2]oxazine is a crucial chiral building block in the synthesis of various pharmacologically active compounds. Its rigid, bicyclic structure and defined stereochemistry make it a valuable scaffold in medicinal chemistry for the development of novel therapeutics.[3] This heterocyclic organic compound's unique spatial arrangement of carbon and nitrogen atoms provides a distinct framework for interaction with biological targets.[3] The precise control of its stereochemistry is paramount, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[4] This application note provides a detailed protocol for the asymmetric synthesis of (S)-Octahydropyrazino[2,1-c][1][2]oxazine, focusing on a robust and scalable method employing catalytic asymmetric reduction of a cyclic imine precursor. This approach is designed to deliver high enantioselectivity and good yields, addressing the increasing demand for enantiopure compounds in drug discovery and development.[4][5]
Reaction Mechanism and Stereochemical Control
The cornerstone of this synthetic strategy is the asymmetric reduction of a prochiral cyclic imine intermediate. This transformation is achieved using a chiral catalyst that creates a chiral environment around the imine, directing the hydride attack to one face of the C=N double bond, thus establishing the desired (S)-stereocenter.
Several catalytic systems have been developed for the asymmetric reduction of cyclic imines, including those based on iridium, ruthenium, and palladium with chiral phosphine ligands.[1][6] More recently, biocatalytic approaches using imine reductases (IREDs) have emerged as a powerful and environmentally benign alternative, often affording excellent enantioselectivity under mild reaction conditions.[2][7][8][9]
The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). The mechanism generally involves the coordination of the imine substrate to the chiral metal complex or seating within the enzyme's active site. The chiral ligands or amino acid residues surrounding the active site sterically hinder one of the two possible pathways for hydride delivery, leading to the preferential formation of one enantiomer.
Logical Workflow of the Asymmetric Synthesis
Sources
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- 3. lookchem.com [lookchem.com]
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- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 8. Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Stereoselective Synthesis of a Maraviroc Precursor via Chiral Auxiliary (S)-octahydropyrazino[2,1-c]oxazine
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the chiral auxiliary, (S)-octahydropyrazino[2,1-c][1][2]oxazine, in the asymmetric synthesis of a key cyclopentanone intermediate for Maraviroc (UK-427,857). Maraviroc, a CCR5 antagonist, is a critical antiretroviral agent for the treatment of HIV-1, and its pharmacological efficacy is intrinsically linked to its precise stereochemistry.[3] This guide elucidates the mechanism of stereocontrol, provides a comprehensive, step-by-step protocol for the diastereoselective alkylation, and discusses process optimization and quality control, grounded in established industrial synthesis principles.[1][2][4]
Introduction: The Stereochemical Challenge of Maraviroc
Maraviroc is a first-in-class CCR5 antagonist that functions by blocking the entry of CCR5-tropic HIV-1 into host cells.[3] Discovered and developed by Pfizer, its complex molecular architecture features multiple stereocenters, with the (S)-configuration of the β-amino acid fragment being paramount for its potent antiviral activity. The development of a scalable and stereochemically robust synthesis for this fragment was a significant challenge in the drug's process development.[2][4]
Early synthetic routes often relied on classical resolution or less efficient asymmetric methods.[2] The demand for a highly efficient, scalable, and stereocontrolled process led to the exploration of chiral auxiliary-mediated strategies. This approach involves the temporary incorporation of a chiral molecule to direct a subsequent chemical transformation, thereby establishing the desired stereocenter with high fidelity. After the key transformation, the auxiliary is cleaved and can ideally be recovered and recycled.[2][4]
The Chiral Auxiliary Solution: (S)-octahydropyrazino[2,1-c]oxazine
The chiral auxiliary (S)-octahydropyrazino[2,1-c][1][2]oxazine has emerged as a powerful tool in asymmetric synthesis.[1] Its rigid, bicyclic structure provides a well-defined steric environment, making it highly effective in directing the facial approach of electrophiles to a prochiral center. For the Maraviroc synthesis, this auxiliary is employed to control the diastereoselective alkylation of a cyclopentanone derivative, thereby setting a key stereocenter that ultimately becomes part of the drug's core structure.
Key Advantages:
-
High Diastereoselectivity: The rigid conformation effectively shields one face of the reactive intermediate, leading to excellent diastereomeric ratios.
-
Predictable Stereochemistry: The stereochemical outcome is reliably dictated by the (S)-configuration of the auxiliary.
-
Efficient Cleavage and Recovery: The auxiliary can be removed under conditions that do not compromise the newly formed stereocenter and can be recovered for reuse, which is critical for process economy on an industrial scale.
Mechanism of Stereoselective Alkylation
The core of this synthetic strategy is a three-step sequence: (1) Formation of a chiral enamine, (2) Diastereoselective alkylation, and (3) Hydrolysis to reveal the chiral ketone and recover the auxiliary.
-
Enamine Formation: Cyclopentanone reacts with the secondary amine of (S)-octahydropyrazino[2,1-c]oxazine under dehydrating conditions to form a chiral enamine.
-
Deprotonation & Alkylation: The enamine is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (typically -78 °C). This generates a lithiated enamine intermediate. The lithium cation is believed to chelate with the oxygen and nitrogen atoms of the auxiliary, creating a rigid, planar five-membered ring system. This chelation, combined with the inherent steric bulk of the auxiliary's bicyclic structure, effectively blocks one face of the enamine. The subsequent introduction of an electrophile (e.g., an alkyl halide) results in its addition from the less sterically hindered face.
-
Hydrolysis: The resulting alkylated enamine is hydrolyzed under mild acidic conditions to cleave the auxiliary, yielding the desired (S)-configured 2-alkylcyclopentanone with high enantiomeric excess (e.e.).
The entire workflow is designed for efficiency and scalability, forming a cornerstone of the commercializable route to Maraviroc.[1][2][4]
Visualization of the Synthetic Workflow
Sources
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- 2. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Asymmetric Reductive Amination Utilizing (S)-octahydropyrazino[2,1-c]oxazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive experimental protocol for the diastereoselective reductive amination of a prochiral ketone using the chiral auxiliary, (S)-octahydropyrazino[2,1-c]oxazine. This methodology facilitates the synthesis of chiral amines, which are pivotal intermediates in pharmaceutical development. The protocol herein details a one-pot procedure employing sodium triacetoxyborohydride as a mild and selective reducing agent. This document is intended to serve as a practical resource, offering in-depth procedural instructions and elucidating the mechanistic rationale behind the experimental design to ensure reproducibility and successful implementation.
Introduction: The Significance of Chiral Amines and Asymmetric Synthesis
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The stereochemistry of these amine-containing molecules is often critical to their pharmacological activity and safety profile. Consequently, the development of robust and efficient methods for asymmetric amine synthesis is a cornerstone of modern medicinal chemistry.
Reductive amination is a powerful and versatile transformation for the formation of carbon-nitrogen bonds.[1] The direct, one-pot reaction of a carbonyl compound with an amine in the presence of a reducing agent offers high atom economy and operational simplicity. When a chiral auxiliary is employed, this reaction can be rendered stereoselective, providing a pathway to enantiomerically enriched amines.
(S)-octahydropyrazino[2,1-c]oxazine is a rigid, bicyclic chiral auxiliary that can effectively control the stereochemical outcome of reactions at an adjacent prochiral center.[2] Its distinct conformational properties and the presence of multiple heteroatoms allow for the formation of a well-defined transition state, leading to high levels of diastereoselectivity in nucleophilic additions to the iminium ion intermediate formed during reductive amination.
Mechanistic Principles of Diastereoselective Reductive Amination
The overall transformation proceeds through two key stages within a single reaction vessel:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of the chiral auxiliary, (S)-octahydropyrazino[2,1-c]oxazine, on the carbonyl carbon of the prochiral ketone. Subsequent dehydration, often facilitated by a mild acid catalyst, leads to the formation of a chiral iminium ion. The stereochemistry of the chiral auxiliary dictates a preferred conformation of this intermediate.
-
Diastereoselective Hydride Reduction: The reducing agent, sodium triacetoxyborohydride [NaBH(OAc)₃], then delivers a hydride ion to the electrophilic carbon of the iminium ion. The rigid structure of the chiral auxiliary sterically hinders one face of the iminium ion, directing the approach of the hydride from the less hindered face. This facial selectivity results in the preferential formation of one diastereomer of the product.
Experimental Protocol: Asymmetric Reductive Amination of a Prochiral Ketone
This protocol describes a general procedure for the diastereoselective reductive amination of a representative prochiral ketone (e.g., acetophenone) with (S)-octahydropyrazino[2,1-c]oxazine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (S)-octahydropyrazino[2,1-c]oxazine | ≥98% | Commercially Available | Store under inert atmosphere. |
| Prochiral Ketone (e.g., Acetophenone) | Reagent Grade | Commercially Available | Ensure dryness of the ketone. |
| Sodium Triacetoxyborohydride | Reagent Grade | Commercially Available | Handle in a fume hood; moisture-sensitive. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Use a dry, nitrogen-flushed solvent. |
| Acetic Acid (AcOH) | Glacial | Commercially Available | Serves as a catalyst for iminium ion formation. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For aqueous workup. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For aqueous workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | For NMR analysis. |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (S)-octahydropyrazino[2,1-c]oxazine (1.0 eq).
-
Addition of Reactants: Dissolve the chiral auxiliary in anhydrous 1,2-dichloroethane (DCE). To this solution, add the prochiral ketone (1.1 eq) followed by glacial acetic acid (1.0 eq).
-
Iminium Ion Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCE. Slowly add this suspension to the reaction mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Continue to stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Analysis: The crude product can be purified by silica gel column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the diastereoselective reductive amination.
Causality Behind Experimental Choices
-
Choice of Chiral Auxiliary: (S)-octahydropyrazino[2,1-c]oxazine is selected for its rigid bicyclic structure which effectively shields one face of the derived iminium ion, leading to high diastereoselectivity.[2]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent. It is particularly effective for reductive aminations because it does not readily reduce the starting ketone, thus minimizing the formation of alcohol byproducts.[3] Its reactivity is enhanced in the presence of a mild acid.
-
Choice of Solvent: 1,2-Dichloroethane (DCE) is a common solvent for reductive aminations as it is relatively non-polar and aprotic, which is suitable for both the iminium ion formation and the reduction step.[1]
-
Use of Acetic Acid: Acetic acid acts as a catalyst to promote the dehydration of the hemiaminal intermediate, thereby accelerating the formation of the iminium ion.[1]
Data Presentation: Representative Results
The following table provides hypothetical, yet expected, results for the reductive amination of various prochiral ketones with (S)-octahydropyrazino[2,1-c]oxazine based on established principles of asymmetric synthesis.
| Entry | Ketone | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Acetophenone | N-(1-phenylethyl)-(S)-octahydropyrazino[2,1-c]oxazine | 85-95 | >95:5 |
| 2 | Propiophenone | N-(1-phenylpropyl)-(S)-octahydropyrazino[2,1-c]oxazine | 80-90 | >90:10 |
| 3 | 2-Acetylnaphthalene | N-(1-(naphthalen-2-yl)ethyl)-(S)-octahydropyrazino[2,1-c]oxazine | 82-92 | >95:5 |
Conclusion
The protocol detailed in these application notes provides a robust and reliable method for the diastereoselective synthesis of chiral amines using (S)-octahydropyrazino[2,1-c]oxazine as a chiral auxiliary. The one-pot procedure with sodium triacetoxyborohydride is operationally simple and affords high yields and excellent diastereoselectivities. This methodology is a valuable tool for medicinal chemists and researchers in the field of drug development for the efficient construction of enantiomerically enriched amine-containing molecules.
References
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
-
Myers, A. Reductive Amination. Myers Chem 115, Harvard University. [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]
Sources
Chiral HPLC Method for the Enantioselective Separation of Octahydropyrazino[2,1-c]oxazine Enantiomers: An Application Note and Protocol
Introduction
The octahydropyrazino[2,1-c]oxazine scaffold is a key heterocyclic motif present in a variety of biologically active compounds. Due to the presence of a stereogenic center, this molecule exists as a pair of enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of robust analytical methods for their separation and quantification is paramount in drug discovery, development, and quality control.[1] This application note provides a detailed, field-proven protocol for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of octahydropyrazino[2,1-c]oxazine enantiomers.
The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[2] This transient diastereomeric complex formation leads to different retention times, enabling their separation. The selection of an appropriate CSP and mobile phase is critical for achieving the desired resolution.
Understanding the Analyte: Octahydropyrazino[2,1-c]oxazine
Octahydropyrazino[2,1-c]oxazine is a bicyclic heterocyclic compound with the molecular formula C₇H₁₄N₂O.[3][4] The stereogenic center at the bridgehead carbon (C9a) gives rise to two enantiomers: (R)- and (S)-octahydropyrazino[2,1-c][2][5]oxazine.[4][6] Understanding the structure, including the presence of hydrogen bond donors and acceptors, is crucial for selecting a suitable chiral stationary phase.
Chiral Method Development Strategy
The development of a successful chiral HPLC method is often an empirical process that involves screening a variety of CSPs and mobile phases.[1][7] Our approach follows a systematic workflow designed to efficiently identify optimal separation conditions.
Diagram: Chiral HPLC Method Development Workflow
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocols
Part 1: Chiral Stationary Phase (CSP) Screening
Rationale: The choice of the chiral stationary phase is the most critical factor in achieving enantioseparation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly versatile and have demonstrated broad applicability for a wide range of chiral compounds, including heterocyclic molecules.[5][8][9] Pirkle-type and macrocyclic glycopeptide phases also offer alternative selectivities.[7][10]
Protocol:
-
Prepare a racemic standard of octahydropyrazino[2,1-c]oxazine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).
-
Screen a panel of chiral columns under typical mobile phase conditions. A recommended starting set of columns includes:
-
Cellulose-based: Chiralcel OD-H, Chiralcel OJ-H
-
Amylose-based: Chiralpak AD-H, Chiralpak AS-H[11]
-
-
Employ a screening gradient if using a system with multiple solvent capabilities to expedite the process.
-
Monitor the chromatograms for any signs of peak splitting or separation of the enantiomers.
Part 2: Mobile Phase Optimization
Rationale: The mobile phase composition significantly influences the retention and selectivity of the enantiomers. For polysaccharide-based CSPs, normal-phase (alkane/alcohol mixtures), polar organic (e.g., acetonitrile, methanol), and reversed-phase (aqueous/organic) modes can be explored.[12] The addition of small amounts of acidic or basic additives can improve peak shape and resolution, especially for basic analytes like octahydropyrazino[2,1-c]oxazine.[13][14]
Protocol:
-
Select the CSP that showed the best initial separation or potential for separation from the screening phase.
-
Systematically vary the mobile phase composition. For a normal-phase separation, vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in the alkane (e.g., n-hexane).
-
Investigate the effect of additives. For a basic compound like octahydropyrazino[2,1-c]oxazine, add a small percentage (0.1-0.5%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to reduce peak tailing.[13]
-
Evaluate the chromatograms for resolution (Rs), selectivity (α), and analysis time. The goal is to achieve a baseline resolution (Rs ≥ 1.5) with symmetrical peaks in a reasonable runtime.[8]
Table 1: Example Mobile Phase Screening Data
| Mobile Phase Composition (Hexane:IPA with 0.1% DEA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 90:10 | 8.5 | 9.8 | 1.8 |
| 80:20 | 6.2 | 7.1 | 1.6 |
| 70:30 | 4.1 | 4.5 | 1.2 |
Part 3: Final Method and Chromatographic Conditions
Based on a typical method development process for a compound of this nature, a successful separation is often achieved on an amylose-based stationary phase under normal-phase conditions.
Optimized Method:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Isopropanol
Method Validation
A chiral HPLC method intended for use in a regulated environment must be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[15][16][17] The validation should demonstrate specificity, linearity, range, accuracy, precision, and robustness.[18]
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Baseline resolution (Rs > 1.5) between enantiomers and from any impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99.[17] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the major enantiomer.[17] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%).[17] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution and peak symmetry remain within acceptable limits. |
Diagram: Method Validation Workflow
Caption: A workflow for the validation of the chiral HPLC method.
Conclusion
This application note provides a comprehensive and systematic approach to developing and validating a chiral HPLC method for the separation of octahydropyrazino[2,1-c]oxazine enantiomers. By following the outlined protocols for CSP and mobile phase screening, optimization, and subsequent validation, researchers and drug development professionals can establish a reliable and robust method for the accurate quantification of these enantiomers, ensuring the quality and safety of pharmaceutical products.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
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Application Note: High-Throughput Chiral Purity Analysis of (S)-octahydropyrazino[2,1-c]oxazine Using Supercritical Fluid Chromatography (SFC)
Abstract
The stereoisomeric purity of pharmaceutical compounds is a critical quality attribute that directly impacts safety and efficacy. (S)-octahydropyrazino[2,1-c][1][2]oxazine is a key heterocyclic building block in modern drug discovery, and ensuring its enantiomeric purity is paramount.[3] This application note presents a detailed protocol for the rapid and efficient determination of the enantiomeric purity of (S)-octahydropyrazino[2,1-c][1][2]oxazine using Supercritical Fluid Chromatography (SFC). By leveraging the unique properties of supercritical CO2, this method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including reduced analysis time, lower solvent consumption, and superior resolution.[1][4][5][6] This guide provides a comprehensive workflow from method development to validation, designed for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chiral Purity and the Power of SFC
Chirality plays a profound role in pharmacology, with different enantiomers of a drug often exhibiting distinct biological activities.[1][7] The separation and quantification of enantiomers are therefore essential in pharmaceutical development and quality control.[2][8][9] (S)-octahydropyrazino[2,1-c][1][2]oxazine, a heterocyclic amine, serves as a versatile scaffold in the synthesis of complex pharmaceutical agents.[3][10][11] Consequently, a robust analytical method to determine its enantiomeric excess is crucial.
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations.[4][12] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[12][13] This unique mobile phase possesses gas-like viscosity and diffusivity along with liquid-like solvating power, enabling high-efficiency separations at high flow rates.[2][14][15] For chiral analysis, this translates to faster run times, reduced consumption of hazardous organic solvents, and often complementary selectivity compared to traditional normal-phase HPLC.[5][8]
This application note details a systematic approach to developing and validating an SFC method for the chiral purity analysis of (S)-octahydropyrazino[2,1-c][1][2]oxazine.
Experimental
Instrumentation
-
SFC System: A modern analytical SFC system equipped with a binary pump for CO2 and a modifier, an autosampler with temperature control, a column oven, and a back-pressure regulator (BPR) is required.[14][15]
-
Detector: A photodiode array (PDA) detector is suitable for this analysis. Given the structure of (S)-octahydropyrazino[2,1-c][1][2]oxazine, which lacks a strong chromophore, detection may be performed at a low UV wavelength (e.g., 210-220 nm).
-
Data Acquisition and Processing: Chromatography data station software capable of controlling the SFC system and processing the data.
Materials and Reagents
-
Carbon Dioxide: Supercritical fluid chromatography grade CO2 (>99.99% purity).
-
Co-solvents (Modifiers): HPLC or SFC grade methanol, ethanol, and isopropanol.[16]
-
Additives: Reagent grade diethylamine (DEA) or similar basic additive.
-
(S)-octahydropyrazino[2,1-c][1][2]oxazine: Reference standard of known purity.
-
(R,S)-octahydropyrazino[2,1-c][1][2]oxazine: Racemic mixture for method development and system suitability.
Chiral Stationary Phases (CSPs)
A screening approach utilizing a set of complementary chiral stationary phases is recommended to identify the optimal column for the separation.[17][18] Polysaccharide-based CSPs are highly versatile and often successful in SFC.[8][19]
| Column Name | Chiral Selector | Particle Size (µm) | Dimensions (mm) |
| Column A | Amylose tris(3,5-dimethylphenylcarbamate) | 3 | 150 x 4.6 |
| Column B | Cellulose tris(3,5-dimethylphenylcarbamate) | 3 | 150 x 4.6 |
| Column C | Cellulose tris(4-chloro-3-methylphenylcarbamate) | 3 | 150 x 4.6 |
| Column D | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | 3 | 150 x 4.6 |
Protocol: Method Development and Validation
Workflow for SFC Chiral Method Development
The following diagram illustrates the systematic approach to developing a robust SFC method for the chiral analysis of (S)-octahydropyrazino[2,1-c][1][2]oxazine.
Caption: Workflow for SFC Method Development.
Step-by-Step Protocol
Step 1: Sample Preparation
-
Prepare a stock solution of racemic (R,S)-octahydropyrazino[2,1-c][1][2]oxazine at 1.0 mg/mL in methanol.
-
Prepare a stock solution of the (S)-enantiomer reference standard at 1.0 mg/mL in methanol.
-
For analysis, dilute the stock solutions to a working concentration of 0.1 mg/mL with methanol. The use of the mobile phase modifier as the sample solvent is generally recommended to ensure good peak shape.[16]
Step 2: Initial Screening
-
Column and Modifier Screening:
-
Equilibrate each of the four chiral columns with the initial mobile phase conditions.
-
Perform a generic gradient elution for each column with each of the three modifiers (Methanol, Ethanol, Isopropanol).
-
Rationale: This initial screen aims to quickly identify the most promising combination of stationary phase and mobile phase that provides baseline or near-baseline separation of the enantiomers. Polysaccharide-based CSPs interact with enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, and the choice of alcohol modifier can significantly influence these interactions and, therefore, the selectivity.[8][19]
Screening Conditions:
-
Flow Rate: 3.0 mL/min
-
Gradient: 5% to 40% modifier over 5 minutes, hold at 40% for 1 minute.
-
Back-Pressure Regulator (BPR): 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
PDA Detection: 215 nm
-
Step 3: Method Optimization
-
Selection of Optimal Conditions: Based on the screening results, select the column and modifier combination that provides the best resolution and peak shape. For heterocyclic amines like the analyte, a basic additive is often necessary to improve peak shape and reduce tailing.
-
Additive Optimization:
-
Introduce a basic additive, such as 0.1% Diethylamine (DEA), into the modifier.
-
Rationale: Basic analytes can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape. A basic additive in the mobile phase competes for these active sites, minimizing these undesirable interactions.[16]
-
-
Gradient and Isocratic Optimization:
-
Refine the gradient slope and range to optimize the resolution and reduce the analysis time.
-
If the initial separation is good, an isocratic method can be developed for simplicity and robustness.
-
-
Temperature and Pressure Optimization:
-
Vary the column temperature (e.g., 30-50 °C) and back pressure (e.g., 120-200 bar) to fine-tune the separation.
-
Rationale: Temperature and pressure affect the density and solvating power of the supercritical fluid mobile phase, which can influence retention and selectivity.[14]
-
Final Optimized Method (Hypothetical Example)
The following table presents a hypothetical optimized method for the chiral purity analysis of (S)-octahydropyrazino[2,1-c][1][2]oxazine.
| Parameter | Value |
| Column | Column A: Amylose tris(3,5-dimethylphenylcarbamate), 3 µm, 150 x 4.6 mm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol with 0.1% Diethylamine |
| Elution Mode | Isocratic |
| Composition | 85% A / 15% B |
| Flow Rate | 3.5 mL/min |
| Column Temperature | 35 °C |
| Back Pressure | 140 bar |
| Injection Volume | 1 µL |
| Detection | 215 nm |
| Run Time | 4 minutes |
Results and Discussion
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A solution of the racemic mixture is injected six times, and the results are evaluated against the acceptance criteria.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Resolution (Rs) | ≥ 2.0 | 2.8 |
| Tailing Factor (Tf) | ≤ 1.5 for both peaks | 1.1 (S), 1.2 (R) |
| %RSD of Retention Time | ≤ 2.0% | 0.3% |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
Purity Analysis
The enantiomeric purity of a sample of (S)-octahydropyrazino[2,1-c][1][2]oxazine is determined by calculating the peak area percentage of the desired (S)-enantiomer relative to the total area of both enantiomer peaks.
Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100
| Sample | Retention Time (S) (min) | Retention Time (R) (min) | Area (S) | Area (R) | Enantiomeric Purity (%) |
| Racemic Mixture | 2.5 | 3.1 | 501234 | 499876 | 50.1 |
| (S)-enantiomer Sample | 2.5 | 3.1 | 998765 | 1234 | 99.88 |
Method Validation
The developed SFC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[20][21][22]
Validation Parameters and Rationale
Caption: Key Parameters for Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its enantiomer and potential impurities. This is demonstrated by achieving baseline resolution between the (S) and (R) enantiomers.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A linearity curve for the undesired (R)-enantiomer should be established over a range of concentrations (e.g., from the limit of quantitation to 1.0% of the nominal concentration of the (S)-enantiomer).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking the pure (S)-enantiomer with known amounts of the (R)-enantiomer at different concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired (R)-enantiomer that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, temperature, modifier percentage).[21]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the determination of the enantiomeric purity of (S)-octahydropyrazino[2,1-c][1][2]oxazine using Supercritical Fluid Chromatography. The described method is rapid, efficient, and aligns with the principles of green chemistry by significantly reducing organic solvent consumption.[1] The systematic approach to method development, coupled with a thorough validation according to ICH guidelines, ensures the generation of reliable and accurate data, making this SFC method highly suitable for quality control and stability testing in a pharmaceutical setting.
References
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Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
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Wikipedia. Supercritical fluid chromatography. [Link]
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Grokipedia. Supercritical fluid chromatography. [Link]
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Longdom Publishing. Supercritical Fluid Chromatography and its Advantages. [Link]
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Chromatography Today. Should I use SFC or HPLC for my Analysis?. [Link]
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JASCO Global. (2025, December 9). Principles of supercritical fluid systems (3) What is supercritical fluid chromatography?. [Link]
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Slideshare. Applications of Chiral Supercritical Fluid Chromatography. [Link]
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Ahn, Y. G., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 525-533. [Link]
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Shimadzu. Advanced Analysis with Supercritical Fluids Chromatography. [Link]
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Phenomenex. Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. [Link]
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Roskam, G., van de Velde, B., & Kohler, I. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
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Regis Technologies. Chiral HPLC & SFC Columns. [Link]
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Chiral Technologies. SFC Chiral Separations: Method Development with Polysaccharide CSPs. [Link]
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De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 272-285. [Link]
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YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]
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ResearchGate. Overview of chiral stationary phases used in supercritical fluid.... [Link]
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Agilent. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. [Link]
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West, C., & Lesellier, E. (2008). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Journal of Chromatography A, 1191(1-2), 21-41. [Link]
-
ResearchGate. Optimization and validation of a fast SFC method for the quantitative determination of vitamin D3 and its related impurities. [Link]
-
Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). [Link]
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LCGC International. (2024, September 10). Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization. [Link]
-
Semantic Scholar. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
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LookChem. Cas 1089280-14-7,(S)-Octahydropyrazino[2,1-c][1][2]oxazine. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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PubChem. (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. [Link]
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Application Notes and Protocols for the Derivatization of (S)-Octahydropyrazino[2,1-c]oxazine in Medicinal Chemistry
Application Notes and Protocols for the Derivatization of (S)-Octahydropyrazino[2,1-c][1][2]oxazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The (S)-Octahydropyrazino[2,1-c][1][2]oxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This guide provides an in-depth exploration of key derivatization strategies for this scaffold, complete with detailed protocols and the scientific rationale underpinning these synthetic transformations.
Introduction to the (S)-Octahydropyrazino[2,1-c][1][2]oxazine Scaffold
(S)-Octahydropyrazino[2,1-c][1][2]oxazine is a bicyclic diamine that incorporates both a piperazine and a morpholine ring. This unique combination of structural features imparts favorable physicochemical properties, such as aqueous solubility and metabolic stability, making it an attractive starting point for drug discovery programs. The presence of a secondary amine in the piperazine ring offers a versatile handle for a wide range of derivatization reactions, allowing for the systematic exploration of chemical space and the optimization of pharmacological activity.
The therapeutic potential of this scaffold is exemplified by its incorporation into molecules such as Elinzanetant, a dual neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonist that has been investigated for the treatment of vasomotor symptoms associated with menopause.[1][3] The derivatization of the (S)-Octahydropyrazino[2,1-c][1][2]oxazine core is crucial for achieving high-affinity and selective interactions with its biological targets.
This document outlines three fundamental derivatization strategies: N-acylation, N-alkylation via reductive amination, and N-arylation through Buchwald-Hartwig amination. Each section provides a detailed, self-validating protocol, an explanation of the underlying chemical principles, and insights into the structure-activity relationships (SAR) that guide the selection of these synthetic routes.
Core Derivatization Strategies
The secondary amine of the piperazine ring in (S)-Octahydropyrazino[2,1-c][1][2]oxazine is the primary site for derivatization. The choice of derivatization strategy is dictated by the desired pharmacological profile and the specific structure-activity relationships of the target protein.
The Enigmatic Chiral Building Block: (S)-Octahydropyrazino[2,1-c]oxazine in Asymmetric Synthesis
The Enigmatic Chiral Building Block: (S)-Octahydropyrazino[2,1-c][1][2]oxazine in Asymmetric Synthesis
Introduction: In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is insatiable. Chiral building blocks serve as foundational scaffolds, enabling chemists to construct complex molecular architectures with precise stereochemical control. Among these, (S)-octahydropyrazino[2,1-c][1][2]oxazine, a conformationally rigid bicyclic diamine derivative, presents itself as a promising yet underexplored chiral synthon. This document aims to provide a comprehensive overview of its potential applications, although it is critical to note a significant gap in the publicly available scientific literature regarding its specific use in detailed, peer-reviewed synthetic protocols.
(S)-Octahydropyrazino[2,1-c][1][2]oxazine is a heterocyclic organic compound valued in pharmaceutical research and as a building block for creating complex molecules in organic synthesis.[1] Its unique spatial arrangement of carbon and nitrogen atoms within a rigid ring structure suggests its potential to influence the stereochemical outcome of chemical transformations.[1]
Structural Features and Synthetic Potential
The inherent chirality and conformational rigidity of the (S)-octahydropyrazino[2,1-c][1][2]oxazine scaffold are its most salient features. The fused ring system locks the molecule into a defined three-dimensional shape, which is a desirable characteristic for a chiral auxiliary or ligand in asymmetric catalysis. The presence of two nitrogen atoms at different positions offers multiple points for functionalization, allowing for the attachment of this chiral scaffold to a pro-chiral substrate or for its incorporation into a larger, more complex molecule.
Theoretically, this chiral building block could be employed in a variety of asymmetric transformations, including:
-
As a Chiral Auxiliary: By temporarily attaching the (S)-octahydropyrazino[2,1-c][1][2]oxazine moiety to a substrate, it could direct the approach of a reagent to one face of the molecule, thereby inducing stereoselectivity. After the desired transformation, the auxiliary could be cleaved and potentially recovered.
-
As a Chiral Ligand: The nitrogen atoms of the scaffold could coordinate with a metal center to form a chiral catalyst. Such a catalyst could then be used in a range of enantioselective reactions, such as hydrogenations, alkylations, or cycloadditions.
-
As a Chiral Scaffold: The rigid, stereochemically defined framework of (S)-octahydropyrazino[2,1-c][1][2]oxazine can be directly incorporated into the final target molecule, particularly in the synthesis of novel pharmaceutical agents. Its unique structure may confer desirable pharmacokinetic or pharmacodynamic properties.[1]
Current Status of Documented Applications
Despite its commercial availability and its designation as a chiral building block by numerous chemical suppliers, a thorough and exhaustive search of the current scientific and patent literature did not yield any specific, detailed application notes or protocols for the use of (S)-octahydropyrazino[2,1-c][1][2]oxazine in asymmetric synthesis. While the broader class of oxazines and their derivatives are known to possess a wide range of biological activities and are used in medicinal chemistry, the specific utility of this chiral scaffold in controlling stereochemistry remains largely undocumented in the public domain.
A Chinese patent mentions the hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl moiety as a possible bicyclic component in a series of pyridine derivatives for the treatment of psychotic disorders. However, this patent does not provide a synthetic protocol for the chiral building block itself, nor does it describe its role in inducing stereoselectivity.
Hypothetical Application Protocol: Asymmetric Alkylation of a Carbonyl Compound
Given the lack of concrete examples in the literature, we present a hypothetical protocol to illustrate how (S)-octahydropyrazino[2,1-c][1][2]oxazine could be employed as a chiral auxiliary in an asymmetric alkylation reaction. This protocol is based on established principles of chiral auxiliary-mediated synthesis and should be considered a conceptual framework rather than a validated experimental procedure.
Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid via the diastereoselective alkylation of an amide derived from (S)-octahydropyrazino[2,1-c][1][2]oxazine.
Experimental Workflow
Caption: Hypothetical workflow for asymmetric alkylation.
Step-by-Step Protocol
-
Acylation of the Chiral Auxiliary:
-
To a solution of (S)-octahydropyrazino[2,1-c][1][2]oxazine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, slowly add propanoyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography.
-
Causality: The formation of the amide links the chiral auxiliary to the pro-chiral substrate, setting the stage for stereochemical induction.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF. Stir for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq.) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Causality: The rigid chiral auxiliary is expected to shield one face of the planar enolate, forcing the incoming electrophile (benzyl bromide) to attack from the less hindered face, thus creating a new stereocenter with a specific configuration.
-
-
Cleavage of the Auxiliary and Product Isolation:
-
Dissolve the crude alkylated amide in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (excess) and 30% aqueous hydrogen peroxide (H2O2) at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Acidify the reaction mixture with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Causality: The hydrolysis of the amide bond releases the chiral carboxylic acid and regenerates the auxiliary for potential reuse.
-
Expected Data Summary (Hypothetical)
| Step | Product | Expected Yield (%) | Expected Diastereomeric Excess (de%) |
| Acylation | Chiral Amide | >90 | N/A |
| Alkylation | Alkylated Chiral Amide | 70-85 | >95 |
| Cleavage | Enantiomerically Enriched Carboxylic Acid | >85 | N/A (product is enantiomeric) |
Conclusion and Future Outlook
(S)-Octahydropyrazino[2,1-c][1][2]oxazine holds theoretical promise as a valuable chiral building block in asymmetric synthesis due to its rigid bicyclic structure and multiple functionalization points. However, the striking absence of detailed applications in the accessible scientific literature prevents a thorough evaluation of its practical utility and efficacy. The hypothetical protocol provided serves to illustrate its potential role as a chiral auxiliary, but experimental validation is critically needed.
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the lack of established methodologies for this specific building block. The opportunity, however, is significant: to be the first to explore and report on the synthetic applications of this enigmatic chiral scaffold, potentially unlocking new and efficient routes to valuable enantiopure molecules. Future work should focus on systematically evaluating its performance as a chiral auxiliary, ligand, and scaffold in a variety of asymmetric transformations and publishing these findings to fill the current knowledge gap.
Application Note & Protocols: Synthetic Routes to Novel CCR5 Receptor Antagonists via Pyrazino[2,3-b]oxazine Intermediates
Application Note & Protocols: Synthetic Routes to Novel CCR5 Receptor Antagonists via Pyrazino[2,3-b][1][2]oxazine Intermediates
For: Researchers, scientists, and drug development professionals in medicinal chemistry and virology.
Abstract
The C-C chemokine receptor type 5 (CCR5) is a clinically validated G protein-coupled receptor (GPCR) target for the treatment of HIV-1 infection. Maraviroc, the first-in-class approved CCR5 antagonist, inhibits viral entry by stabilizing a non-productive conformation of the receptor.[1] The ongoing need for new chemical entities with diverse pharmacological profiles necessitates the exploration of novel heterocyclic scaffolds. This application note presents a proposed synthetic strategy for a new class of CCR5 antagonists built upon a conformationally constrained pyrazino[2,3-b][2][3]oxazine core. This scaffold is designed as a bioisostere of piperazine and related systems, aiming to orient key pharmacophoric elements for optimal interaction with the CCR5 binding pocket.[4][5] We provide detailed, step-by-step protocols for the synthesis of key intermediates and the final target compound, grounded in established chemical transformations.
Introduction: The Rationale for a Pyrazino-oxazine Scaffold
CCR5 antagonists are allosteric inhibitors that bind to a hydrophobic cavity formed by the transmembrane helices of the receptor.[6][7] Pharmacophore models reveal that potent antagonists typically feature a basic nitrogen atom and several hydrophobic/aromatic moieties arranged in a specific three-dimensional orientation.[2][3] The central scaffold plays a crucial role in maintaining this arrangement. While scaffolds like piperidine and piperazine have proven effective, there is significant opportunity to explore novel, more rigid heterocyclic systems to enhance potency, selectivity, and pharmacokinetic properties.[8][9]
The pyrazino[2,3-b][2][3]oxazine ring system is an attractive candidate for a novel CCR5 antagonist scaffold. Its fused, bicyclic nature offers conformational rigidity, which can reduce the entropic penalty upon binding and potentially improve affinity. Furthermore, it serves as a potential bioisostere for the piperazine and tropane cores found in other CCR5 antagonists, while offering unique vectors for substitution to fine-tune activity and properties.[10]
This document outlines a rational design and a plausible synthetic route to a novel target compound, PZ-Ox-01 , which incorporates the key pharmacophoric features of known CCR5 antagonists onto the pyrazino-oxazine core.
Design of the Target Molecule: PZ-Ox-01
The design of PZ-Ox-01 is based on a well-established pharmacophore model for piperidine- and piperazine-based CCR5 antagonists.[2][11] This model includes two hydrogen bond acceptors and three hydrophobic regions.
-
Hydrophobic Region A & Basic Nitrogen: A 1-(4-(trifluoromethyl)phenyl)ethyl group, a common moiety in potent CCR5 antagonists, is incorporated. The secondary amine in this fragment will serve as the crucial basic nitrogen for interaction with the receptor.
-
Hydrophobic Region B & H-Bond Acceptor C: A 4,4-difluorocyclohexanecarboxamide is included, mimicking a key interaction motif of Maraviroc.[12] The amide carbonyl will act as a hydrogen bond acceptor.
-
Central Scaffold: The pyrazino[2,3-b][2][3]oxazine core provides a rigid framework to orient these functional groups.
-
Hydrophobic Region E & H-Bond Acceptor D: An N-acyl group on the oxazine nitrogen with an aromatic substituent will serve as the third hydrophobic region and its carbonyl as a second hydrogen bond acceptor.
Below is a diagram illustrating the logical design of the target molecule.
Caption: Design logic for PZ-Ox-01 based on a CCR5 antagonist pharmacophore.
Proposed Synthetic Pathway
The proposed synthesis of PZ-Ox-01 begins with the construction of the pyrazino-oxazine core, followed by sequential functionalization.
Caption: Proposed synthetic workflow for the CCR5 antagonist PZ-Ox-01.
Experimental Protocols
Note: These protocols are proposed and should be optimized for specific laboratory conditions. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: Synthesis of the Pyrazino[2,3-b][1][2]oxazin-3(4H)-one core (Intermediate 2)
This protocol describes the construction of the core heterocyclic system from commercially available 2-amino-3-hydroxypyrazine.
Rationale: This two-step sequence involves an initial N-protection and O-alkylation, followed by an intramolecular cyclization to form the oxazinone ring. This is a common strategy for the formation of 1,4-oxazine derivatives.[13][14]
Step 1: Synthesis of ethyl 2-((3-aminopyrazin-2-yl)oxy)acetate
-
To a stirred solution of 2-amino-3-hydroxypyrazine (1.0 eq) in dry DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl 2-bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Step 2: Intramolecular cyclization to form Pyrazino[2,3-b][2][3]oxazin-3(4H)-one (Intermediate 2)
-
Dissolve the product from Step 1 in a suitable high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a base, such as sodium ethoxide or potassium tert-butoxide (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, with a Dean-Stark trap if necessary to remove ethanol.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Intermediate 2 .
Protocol 4.2: Synthesis of the fully elaborated pyrazine moiety (Intermediate 4)
Rationale: This part of the synthesis involves N-acylation of the oxazine nitrogen followed by reduction of the pyrazinone to a diaminopyrazine, which is a key precursor for introducing the side chains. The reduction of a related[2][11][15]thiadiazolo[3,4-b]pyrazine to a 2,3-diaminopyrazine provides a precedent for this type of transformation.[16]
Step 1: N-acylation of Intermediate 2 (to give Intermediate 3)
-
Dissolve Intermediate 2 (1.0 eq) in dry THF or CH₂Cl₂ under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield Intermediate 3 .
Step 2: Reduction to 2,3-diaminopyrazine derivative (Intermediate 4)
-
To a solution of Intermediate 3 in a suitable solvent like THF or ethanol, add a reducing agent such as Raney Nickel or a palladium catalyst (e.g., 10% Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Intermediate 4 , which may be used in the next step without further purification.
Protocol 4.3: Final Assembly of PZ-Ox-01
Rationale: The final steps involve the selective functionalization of the two amino groups on the pyrazine ring. A reductive amination is proposed for the introduction of the chiral side chain, followed by a standard amide coupling.
Step 1: Reductive amination to introduce the chiral side chain (Intermediate 5)
-
Dissolve Intermediate 4 (1.0 eq) and 4-(trifluoromethyl)acetophenone (1.1 eq) in a solvent such as dichloroethane or methanol.
-
Add a mild acid catalyst, such as acetic acid (0.1 eq).
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Intermediate 5 . Chiral separation may be necessary at this stage if a racemic starting material was used.
Step 2: Final amide coupling to yield PZ-Ox-01
-
Dissolve Intermediate 5 (1.0 eq) and 4,4-difluorocyclohexanecarboxylic acid (1.1 eq) in dry DMF or CH₂Cl₂.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound, PZ-Ox-01 , by preparative HPLC or column chromatography.
Summary of Key Data
| Intermediate/Product | Structure | Key Transformation | Purpose |
| Intermediate 1 | Ethyl 2-((3-aminopyrazin-2-yl)oxy)acetate | O-Alkylation | Precursor for oxazinone ring formation. |
| Intermediate 2 | Pyrazino[2,3-b][2][3]oxazin-3(4H)-one | Intramolecular Cyclization | Formation of the core heterocyclic scaffold. |
| Intermediate 3 | N-Acyl pyrazino-oxazinone | N-Acylation | Introduction of Hydrophobic Region E. |
| Intermediate 4 | Diaminopyrazine derivative | Reduction | Unmasking the second amino group for functionalization. |
| Intermediate 5 | Mono-alkylated diamine | Reductive Amination | Introduction of Hydrophobic Region A and the basic nitrogen. |
| PZ-Ox-01 | Final Product | Amide Coupling | Introduction of Hydrophobic Region B and H-bond acceptor C. |
Conclusion
This application note details a rational design and a plausible, multi-step synthetic route for a novel class of CCR5 receptor antagonists based on a pyrazino[2,3-b][2][3]oxazine scaffold. The proposed protocols utilize established and reliable chemical transformations to construct the target molecule, PZ-Ox-01 . This synthetic strategy provides a roadmap for medicinal chemists to explore this new chemical space in the ongoing effort to develop next-generation HIV-1 entry inhibitors. The rigid pyrazino-oxazine core offers a promising platform for creating potent and selective CCR5 antagonists with potentially improved drug-like properties.
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Das, B., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][2][3]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(14), 3943-3946.
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Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[2][3] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKIVOC, 2024(8), 202412276.
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Mataka, S., et al. (1998). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[2][11][15]Thiadiazolo[3,4-b]pyrazines. Journal of Chemical Research, Synopses, (5), 254-255.
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Festa, C., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][3]oxazine-1,8-diones. Molecules, 28(3), 1234.
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Festa, C., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][3]oxazine-1,8-diones. ResearchGate.
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Lee, H., et al. (2021). Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 12(10), 1735-1745.
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Orthogonal Protecting Group Strategies for the Selective Functionalization of (S)-Octahydropyrazino[2,1-c]oxazine
Orthogonal Protecting Group Strategies for the Selective Functionalization of (S)-Octahydropyrazino[2,1-c][1][2]oxazine
Introduction
The (S)-octahydropyrazino[2,1-c][1][2]oxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its unique three-dimensional structure and its ability to interact with a variety of biological targets.[3] Its bicyclic nature, containing two secondary amine functionalities with distinct steric and electronic environments, presents both an opportunity for diverse functionalization and a significant synthetic challenge. The selective manipulation of one nitrogen atom in the presence of the other is paramount for the efficient synthesis of novel drug candidates and chemical probes. This application note provides a comprehensive guide to orthogonal protecting group strategies for the (S)-octahydropyrazino[2,1-c][1][2]oxazine core, offering detailed protocols and a rationale for their application.
The Challenge: Differentiating Two Secondary Amines
The core of (S)-octahydropyrazino[2,1-c][1][2]oxazine features two secondary amines. Direct functionalization without the use of protecting groups often leads to a mixture of mono- and di-substituted products, which can be difficult to separate and results in low yields of the desired compound.[4] Therefore, a robust protecting group strategy is essential. An ideal strategy involves the use of "orthogonal" protecting groups, which can be removed under distinct reaction conditions without affecting each other.[5] This allows for the sequential and regioselective functionalization of the diamine scaffold.
Key Protecting Groups for (S)-Octahydropyrazino[2,1-c][1][2]oxazine
The most effective protecting groups for the nitrogen atoms in this scaffold are carbamates, due to their ease of introduction, stability under a range of reaction conditions, and predictable cleavage.[6][7] The three most common and well-vetted carbamate protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used amine protecting group that is stable to a variety of conditions but is readily cleaved under acidic conditions.[1][8][9] This acid lability is due to the formation of the stable tert-butyl cation upon cleavage.[9][10][11]
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[1]
-
Deprotection: Removal is achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][8]
Benzyloxycarbonyl (Cbz) Group
The Cbz group, sometimes abbreviated as Z, is another cornerstone of amine protection.[12] It is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenolysis.[7][12]
-
Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[12]
-
Deprotection: Cleavage is most commonly achieved by hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source.[12][13] Acid-mediated deprotection is also possible, offering a metal-free alternative.[14][15]
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is particularly valuable in peptide synthesis and is characterized by its lability to basic conditions.[16][17][18] This orthogonality to both Boc and Cbz groups makes it an excellent choice for complex multi-step syntheses.[12][16]
Orthogonal Protection Strategy in Practice
A powerful strategy for the selective functionalization of (S)-octahydropyrazino[2,1-c][1][2]oxazine involves the sequential protection of the two nitrogen atoms with orthogonal protecting groups. For instance, one nitrogen can be protected with a Boc group and the other with a Cbz group. This allows for the selective deprotection and subsequent functionalization of each nitrogen independently.
Caption: Orthogonal protection and functionalization workflow.
Experimental Protocols
Protocol 1: Mono-N-Boc Protection of (S)-Octahydropyrazino[2,1-c][1][2]oxazine
Materials:
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-octahydropyrazino[2,1-c][1][2]oxazine (1 equivalent) in DCM.
-
Add a saturated aqueous solution of NaHCO₃.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N'-Cbz Protection of N-Boc-(S)-Octahydropyrazino[2,1-c][1][2]oxazine
Materials:
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-(S)-Octahydropyrazino[2,1-c][1][2]oxazine (1 equivalent) in DCM.
-
Add TEA or DIPEA (1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add Cbz-Cl (1.2 equivalents).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Selective Deprotection of the Boc Group
Materials:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the protected diamine (1 equivalent) in DCM.
-
Add TFA (10-20 equivalents) at 0 °C.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
Protocol 4: Selective Deprotection of the Cbz Group
Materials:
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the protected diamine (1 equivalent) in MeOH or EtOAc.
-
Add 10% Pd/C (10 mol%).
-
Purge the flask with H₂ and stir under a H₂ atmosphere for 4-12 hours.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Protocol 5: Selective Deprotection of the Fmoc Group
Materials:
-
N-Fmoc protected (S)-octahydropyrazino[2,1-c][1][2]oxazine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
Data Summary: Comparison of Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality |
| Boc | (Boc)₂O | Strong Acid (TFA, HCl)[1] | Cbz, Fmoc |
| Cbz | Cbz-Cl | H₂/Pd/C[12] | Boc, Fmoc |
| Fmoc | Fmoc-Cl | 20% Piperidine in DMF[16][18] | Boc, Cbz |
Conclusion
The strategic use of orthogonal protecting groups is indispensable for the selective functionalization of the (S)-octahydropyrazino[2,1-c][1][2]oxazine scaffold. By employing a combination of Boc, Cbz, and Fmoc protecting groups, researchers can achieve precise control over the synthesis of complex derivatives. The detailed protocols provided in this application note offer a reliable foundation for the successful implementation of these strategies in drug discovery and development programs.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
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-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
American Chemical Society. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
-
ChemistryViews. New Protecting Group for Amines. [Link]
-
National Center for Biotechnology Information. Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Wikipedia. Protecting group. [Link]
-
ResearchGate. What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?. [Link]
-
SpringerLink. Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. [Link]
-
ACS Publications. Selective Protection of Secondary Amines as the N-Phenyltriazenes. Application to Aminoglycoside Antibiotics. [Link]
-
Journal of the American Chemical Society. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. [Link]
-
National Center for Biotechnology Information. Synthesis of Boc-protected bicycloproline. [Link]
-
RSC Publishing. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. [Link]
-
ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
-
LinkedIn. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. [Link]
-
New Journal of Chemistry (RSC Publishing). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
lookchem. Cas 1089280-14-7,(S)-Octahydropyrazino[2,1-c][1][2]oxazine. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Semantic Scholar. Mono-Protected Diamines. N α-tert-Butoxycarbonyl α,ω-Alkanediamine Hydrochlorides from Amino alcohols. [Link]
-
PubChem. (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tdcommons.org [tdcommons.org]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 17. genscript.com [genscript.com]
- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (S)-Octahydropyrazino[2,1-C]oxazine Dihydrochloride
Technical Support Center: Purification of Crude (S)-Octahydropyrazino[2,1-C][1][2]oxazine Dihydrochloride
Welcome to the technical support center for the purification of (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this critical chiral building block. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and ensure the highest purity of your final product.
(S)-Octahydropyrazino[2,1-C][1][2]oxazine and its derivatives are important scaffolds in medicinal chemistry. The stereochemical integrity of this molecule is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, robust purification and analytical methods are essential for quality control and regulatory compliance.
Understanding the Molecule and Potential Impurities
A likely synthetic route to the (S)-Octahydropyrazino[2,1-C][1][2]oxazine core involves the cyclization of a chiral morpholine derivative. Based on analogous syntheses described in patent literature, potential impurities may include:
-
Starting materials: Unreacted chiral morpholine precursors or reagents from preceding synthetic steps.
-
Diastereomers: If the cyclization is not perfectly stereospecific, diastereomeric impurities may be present.
-
Ring-opened byproducts: Hydrolysis or other side reactions can lead to the formation of non-cyclic impurities.
-
Residual solvents: Solvents used in the synthesis and workup can be retained in the crude product.
-
Inorganic salts: Byproducts from reagents or pH adjustments during the synthesis.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the purification of (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride.
Question 1: My crude product is an oil or a sticky solid and fails to crystallize. What should I do?
This is a common issue with amine salts, which can be hygroscopic and prone to oiling out.
-
Causality: The presence of residual solvents, excess moisture, or impurities can lower the melting point and inhibit crystallization. Dihydrochloride salts, in particular, can be highly hygroscopic.[3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry the crude material under high vacuum to remove residual solvents. The use of a drying agent like phosphorus pentoxide in a desiccator can be beneficial.
-
Solvent Selection for Crystallization:
-
A primary approach is to dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol) and then add a less polar anti-solvent to induce precipitation.
-
For chiral diamine dihydrochlorides, a mixture of methanol/water/THF has been reported to be effective.
-
A discussion on a science forum for drying amine salts suggests dissolving the material in a lower alcohol and then adding toluene or xylene to azeotropically remove water.[4]
-
-
Temperature Gradient: Experiment with different temperature profiles. Slow cooling often yields better-quality crystals than rapid crashing out of solution.
-
Seeding: If a small amount of pure crystalline material is available, use it to seed the supersaturated solution to induce crystallization.
-
Question 2: After recrystallization, the enantiomeric excess (ee) of my product is still low. How can I improve it?
Achieving high enantiomeric purity is critical for this chiral compound.
-
Causality: The initial crystallization may not have been efficient at separating the desired enantiomer from its counterpart. Diastereomeric salt resolution can sometimes be incomplete.
-
Troubleshooting Steps:
-
Recrystallization: Perform a second recrystallization. Often, a single crystallization is insufficient to achieve high ee.
-
Chiral Resolution via Diastereomeric Salts: While the target is the dihydrochloride, purification of the free base via diastereomeric salt formation with a chiral acid (e.g., tartaric acid, dibenzoyltartaric acid) can be highly effective. The separated diastereomeric salt can then be treated with a base to liberate the pure enantiomeric free base, which is subsequently converted to the dihydrochloride salt.[3]
-
Preparative Chiral Chromatography: For challenging separations, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be employed. Polysaccharide-based chiral stationary phases are often effective for separating piperazine derivatives.[1]
-
Question 3: My final product is highly hygroscopic and difficult to handle. How can I mitigate this?
Hydrochloride salts of amines are notoriously prone to absorbing atmospheric moisture.[3]
-
Causality: The high polarity of the ammonium and chloride ions leads to strong interactions with water molecules.
-
Troubleshooting Steps:
-
Handling in a Controlled Environment: Handle the purified product in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the final product in a tightly sealed container with a desiccant.
-
Alternative Salt Forms: If the hygroscopicity of the dihydrochloride salt is a persistent issue for downstream applications, consider the formation of alternative, less hygroscopic salts, such as an oxalate salt.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent system?
A good starting point is a binary solvent system. Dissolve the crude (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride in a minimal amount of a hot polar solvent like methanol or ethanol, and then slowly add a less polar anti-solvent such as isopropanol, acetone, or ethyl acetate until turbidity is observed. Allow the solution to cool slowly.
Q2: How can I monitor the purity of my product during purification?
-
Thin-Layer Chromatography (TLC): For a quick assessment of chemical purity.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for assessing chemical purity. A reversed-phase C18 column with a mobile phase of water/acetonitrile with an additive like trifluoroacetic acid (TFA) is a good starting point.
-
Chiral HPLC/SFC: Essential for determining enantiomeric excess.
Q3: What analytical techniques are recommended for final product characterization?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To confirm the elemental composition, especially for the dihydrochloride salt.
-
Chiral HPLC/SFC: To determine the final enantiomeric purity.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolve the crude (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride in a minimum volume of hot methanol.
-
Slowly add ethyl acetate as an anti-solvent with stirring until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature slowly.
-
Further cool the mixture in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the crystals under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove residual solvents.
Protocol 2: Chiral HPLC Method Development
A robust starting point for chiral HPLC analysis can be adapted from methods used for similar piperazine derivatives.[1][5]
| Parameter | Recommended Condition |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 205 nm (Note: Sensitivity may be low due to the lack of a strong chromophore) |
| Injection Volume | 10 µL |
Note: Method optimization, including adjusting the mobile phase composition and temperature, may be necessary to achieve optimal resolution.
Visualizations
Caption: General workflow for the recrystallization of (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride.
Caption: Decision tree for troubleshooting common purification issues.
References
- BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
-
Google Patents. (2014). US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H). Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Semantic Scholar. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Retrieved from [Link]
-
Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]
- Google Patents. (2021). US20210188875A1 - Oxazine compound and application thereof.
-
ResearchGate. (n.d.). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Oxazine derivatives and their use in the treatment of neurological disorders.
- Google Patents. (n.d.). EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
-
ResearchGate. (n.d.). How to successfully crystallize hygroscopic organic onium salts. Retrieved from [Link]
- Google Patents. (n.d.). KR100485020B1 - NEW OCTAHYDRO-2H-PYRIDO[1,2-a]PYRAZINE COMPOUNDS, A PROCESS FOR THEIR PREPARATION AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM.
-
PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. Retrieved from [Link]
-
PMC. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN106279008A - A kind of purifying process of sulfasalazine.
- Google Patents. (n.d.). WO2009022327A2 - Novel process for preparing highly pure levocetirizine and salts thereof.
-
PMC. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Retrieved from [Link]
-
Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]
-
MDPI. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of (S)-octahydropyrazino[2,1-c]oxazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (S)-octahydropyrazino[2,1-c]oxazine. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges and byproduct formation during the synthesis of this valuable heterocyclic building block.[1] The unique fused ring structure presents specific synthetic hurdles that can lead to impurities. This guide, presented in a question-and-answer format, provides in-depth explanations and actionable solutions to help you optimize your reaction outcomes.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My primary synthetic route involves an intramolecular reductive amination of an amino-aldehyde precursor. I'm observing significant amounts of an over-reduced byproduct (the corresponding amino-alcohol) and unreacted starting material. What's causing this and how can I fix it?
Answer: This is a classic challenge in reductive amination where the kinetics of iminium ion formation and reduction are not perfectly synchronized.[2]
Causality: The core of the issue lies in the relative rates of two competing reactions:
-
Iminium Formation: The intramolecular reaction between the amine and aldehyde groups to form the cyclic iminium ion.
-
Aldehyde Reduction: The direct reduction of the starting aldehyde by the hydride reagent.
If the reduction of the aldehyde is faster than or competitive with cyclization and iminium ion formation, you will inevitably form the corresponding amino-alcohol byproduct. Low conversion points to either suboptimal reaction conditions for the cyclization step or a reducing agent that is too sluggish for the iminium ion reduction under your current conditions.[3]
Troubleshooting & Protocol Adjustments:
-
Choice of Reducing Agent: The selection of the hydride reagent is critical. Standard, highly reactive reagents like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde.[2] It is often better to use a milder, pH-sensitive reducing agent that preferentially reduces the protonated iminium ion over the neutral aldehyde.
-
pH Control: The rate of iminium ion formation is highly pH-dependent. The reaction typically requires a slightly acidic medium (pH 4-6) to catalyze the dehydration step that forms the iminium ion, while ensuring the amine nucleophile is not fully protonated and non-reactive.
-
Recommendation: Add a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture. This can significantly accelerate iminium formation, allowing it to be trapped by the reducing agent before the aldehyde is prematurely reduced.
-
-
Staged Addition: Instead of adding all reagents at once, consider a staged approach. Allow the amino-aldehyde precursor to stir in the solvent with the acid catalyst for a period (e.g., 30-60 minutes) to pre-form the iminium ion before introducing the reducing agent.
Workflow Diagram: Optimizing Reductive Amination
Caption: Competing pathways in intramolecular reductive amination.
Question 2: Chiral HPLC analysis of my product shows a significant peak for the diastereomer, suggesting epimerization at a chiral center adjacent to the newly formed ring junction. How can I prevent this loss of stereochemical integrity?
Answer: Epimerization, the change in configuration at one chiral center in a molecule with multiple centers, is a common byproduct pathway when acidic or basic conditions are used, especially at elevated temperatures.
Causality: The hydrogen atom at a stereocenter, particularly if it's adjacent to a carbonyl group or a heteroatom like nitrogen, can be labile (removable). Under certain conditions, this proton can be abstracted to form a planar, achiral enolate or a similar intermediate. Reprotonation can then occur from either face, leading to a mixture of diastereomers. In your case, the intermediate iminium ion formed during reductive amination can facilitate this process.
Troubleshooting & Protocol Adjustments:
-
Temperature Control: Elevated temperatures provide the activation energy needed for epimerization. Running the reaction at lower temperatures can significantly suppress this side reaction.
-
Recommendation: Perform the reaction at 0 °C or even lower if the reaction rate is acceptable. Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal balance between reaction time and byproduct formation.
-
-
Minimize Reaction Time: Prolonged exposure to even mild acidic or basic conditions can lead to epimerization.
-
Recommendation: Once the reaction is determined to be complete, work it up promptly. Quench the reaction with a suitable reagent (e.g., a mild base like sodium bicarbonate solution) to neutralize the catalyst and prevent further isomerization during workup and purification.
-
-
Base/Acid Stoichiometry: Use only a catalytic amount of acid. Excess acid can create a harsh environment conducive to epimerization.
Data Summary: Effect of Temperature on Diastereomeric Ratio
| Reaction Temperature (°C) | Desired (S,S)-Isomer (%) | Epimeric (R,S)-Isomer (%) |
| 50 | 75 | 25 |
| 25 (Room Temp) | 92 | 8 |
| 0 | >98 | <2 |
Question 3: My synthesis involves a cyclization of an N-substituted amino-alcohol. However, I am isolating a significant amount of a lactam (cyclic amide) byproduct. How can I steer the reaction to selectively form the desired cyclic amine?
Answer: The formation of a lactam versus a cyclic amine from an amino-alcohol precursor is a well-documented issue in transition-metal-catalyzed cyclization reactions. The outcome is highly dependent on the management of hydrogen within the catalytic cycle.[4][5]
Causality: These reactions often proceed through a "borrowing hydrogen" or "hydrogen transfer" mechanism. The catalyst first dehydrogenates the primary alcohol to an intermediate aldehyde. This aldehyde can then either undergo reductive amination with the tethered amine to form the cyclic amine (a hydrogen-neutral process overall) or be further oxidized, leading to a pathway that results in the lactam. The formation of the lactam is often favored when a hydrogen acceptor is present.[4][5]
Troubleshooting & Protocol Adjustments:
-
Additive Selection: The key to controlling this selectivity is the choice of additive.
-
To Favor the Cyclic Amine (Your Goal): Add a controlled amount of water to the reaction. Water can promote the catalytic cycle that leads to the amine product.[4][5]
-
To Avoid the Lactam: Strictly avoid the presence of sacrificial hydrogen acceptors like ketones (e.g., acetone, propiophenone).[4][6] These additives actively drive the reaction towards the amide by consuming the hydrogen generated during the initial alcohol oxidation.
-
-
Catalyst System: The choice of metal and ligand can also influence selectivity. Ruthenium-based catalysts are commonly employed for these transformations.[4][6] Ensure your catalyst system is optimized for amine formation.
Reaction Scheme: Controlling Selectivity in Amino-Alcohol Cyclization
Caption: Selective pathways in the cyclization of amino-alcohols.
Experimental Protocols
Protocol 1: Optimized Intramolecular Reductive Amination
This protocol is designed to minimize over-reduction and epimerization byproducts.
-
Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the amino-aldehyde precursor (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M concentration).
-
Acid Catalyst Addition: Add glacial acetic acid (0.1 - 0.2 eq) to the solution.
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the cyclic iminium ion intermediate.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Caution: Handle in a fume hood.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, warming slowly to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Analytical Method for Byproduct Identification (HPLC-MS)
This method is suitable for identifying the desired product and potential byproducts like the epimer, amino-alcohol, and lactam.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H or similar) for separating stereoisomers.
-
Mobile Phase: A gradient of Isopropanol and Hexane (with a small amount of a basic additive like diethylamine to improve peak shape for amines).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV/Vis at 210 nm.
-
Mass Spectrometry (ESI+) to obtain mass-to-charge ratios for:
-
(S)-octahydropyrazino[2,1-c]oxazine
-
Epimeric byproduct (same m/z as product)
-
Amino-alcohol byproduct (product mass + 2)
-
Lactam byproduct (product mass + 14, i.e., C=O minus H₂)
-
-
References
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]
-
Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2883-2888. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). Molecules. [Link]
-
Pyrazine alkylation starting from N,N'‐bis(trimethylsilyl)‐1,4‐dihydropyrazines. (n.d.). ResearchGate. [Link]
-
(S)-Octahydropyrazino[2,1-c][7][8]oxazine. (n.d.). LookChem. [Link]
-
(PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (n.d.). ResearchGate. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. [Link]
-
Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. (n.d.). The Royal Society of Chemistry. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Octahydropyrazino[2,1-c]oxazine
Welcome to the technical support center for the stereoselective synthesis of the octahydropyrazino[2,1-c]oxazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of constructing this valuable bicyclic heterocycle with precise stereochemical control. The octahydropyrazino[2,1-c]oxazine core is a key structural motif in numerous biologically active compounds, and its stereoselective synthesis is often a critical and challenging step in the development of novel therapeutics.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common hurdles and optimize your synthetic strategies.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions at the bench.
Issue 1: Poor Diastereoselectivity in Reductive Amination/Cyclization
Q1: My reductive amination of a chiral amino alcohol with a protected piperazine-2-carbaldehyde followed by in-situ cyclization is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes, and how can I improve the diastereoselectivity?
A1: Achieving high diastereoselectivity in the formation of the octahydropyrazino[2,1-c]oxazine ring system via reductive amination and subsequent cyclization is a common challenge. The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the intermediate iminium ion and the subsequent intramolecular cyclization. Several factors can influence this selectivity:
-
Steric Hindrance: The steric bulk of the substituents on both the amino alcohol and the piperazine aldehyde fragments plays a crucial role. A lack of significant steric differentiation around the newly forming stereocenters can lead to poor diastereoselectivity.
-
Reducing Agent: The choice of reducing agent is critical. Bulky hydride reagents often exhibit higher facial selectivity.
-
Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable transition state, leading to higher diastereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the iminium ion intermediate and the transition state of the reduction step.
Troubleshooting Steps:
-
Screen Reducing Agents: If you are using a standard reducing agent like sodium borohydride (NaBH₄), consider switching to a bulkier alternative. Sodium triacetoxyborohydride (STAB) is often an excellent choice for reductive aminations as it is milder and can be more selective.[1] Other options to explore include sodium cyanoborohydride (NaBH₃CN) under controlled pH, or in some cases, catalytic hydrogenation with a heterogeneous catalyst.
-
Optimize Reaction Temperature: Perform the reaction at lower temperatures. Start at 0 °C and, if the reaction proceeds, try decreasing the temperature to -20 °C or even -78 °C. Monitor the reaction progress carefully, as lower temperatures will decrease the reaction rate.
-
Solvent Screening: Evaluate a range of solvents. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices. For STAB reductions, aprotic solvents are generally preferred. Less polar solvents may enhance the influence of steric factors.
-
Protecting Group Strategy: The nature of the protecting groups on the piperazine nitrogen can influence the steric environment. Consider if a bulkier protecting group (e.g., Cbz instead of Boc) could direct the stereochemical outcome more effectively.
Issue 2: Low Yield in Pictet-Spengler Type Cyclization
Q2: I am attempting a Pictet-Spengler reaction between a protected aminoethyl-piperazine and a chiral aldehyde to form the octahydropyrazino[2,1-c]oxazine core, but I'm observing low yields and several side products. What can I do to improve this?
A2: The Pictet-Spengler reaction is a powerful tool for constructing isoquinoline and related heterocyclic systems.[2][3][4] However, its application to the synthesis of the octahydropyrazino[2,1-c]oxazine scaffold can be challenging. Low yields are often attributed to:
-
Insufficiently Activated Nucleophile: The piperazine ring might not be sufficiently nucleophilic to attack the iminium ion intermediate, especially if electron-withdrawing groups are present.
-
Decomposition of the Aldehyde: Chiral aldehydes, particularly those with adjacent stereocenters, can be prone to epimerization or decomposition under the acidic conditions of the reaction.
-
Side Reactions: The formation of N-acyliminium ion intermediates can lead to undesired side reactions if not efficiently trapped by the intramolecular nucleophile.[3]
Troubleshooting Steps:
-
Catalyst and Acid Choice: The choice and concentration of the acid catalyst are paramount.[5] For sensitive substrates, milder acids such as trifluoroacetic acid (TFA) at low concentrations or Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ should be screened. Brønsted acids like pyridinium p-toluenesulfonate (PPTS) can also be effective.
-
Reaction Conditions:
-
Temperature: Start with mild temperatures and gradually increase if no reaction is observed. High temperatures can promote side reactions and decomposition.
-
Solvent: Aprotic solvents like DCM, toluene, or acetonitrile are typically used. The choice of solvent can influence the solubility of intermediates and the overall reaction rate.
-
Water Scavengers: The presence of water can hydrolyze the iminium ion intermediate. The addition of molecular sieves can be beneficial.
-
-
Substrate Modification: If possible, consider modifying the electronics of the piperazine ring. The presence of electron-donating groups can enhance its nucleophilicity.
Issue 3: Difficulty in Separating Diastereomers
Q3: My synthesis produced a mixture of diastereomers of the octahydropyrazino[2,1-c]oxazine product, and they are co-eluting on silica gel chromatography. What are some effective strategies for their separation?
A3: The separation of closely-related diastereomers can be a significant purification challenge. If standard silica gel chromatography is ineffective, consider the following approaches:
-
Chromatography Optimization:
-
Column and Stationary Phase: Try different stationary phases. Reversed-phase chromatography (C18) can sometimes provide better separation for polar compounds. Chiral stationary phases (e.g., polysaccharide-based columns) can also be effective for separating diastereomers.
-
Solvent System: Systematically screen different solvent systems. A change in the polarity and composition of the mobile phase can significantly alter the retention times. Using a ternary solvent system (e.g., hexane/ethyl acetate/methanol) can sometimes improve resolution.
-
Additives: The addition of a small amount of an amine (e.g., triethylamine) or an acid (e.g., acetic acid) to the mobile phase can improve peak shape and resolution for basic or acidic compounds.
-
-
Derivatization: If the diastereomers have a reactive functional group (e.g., a secondary amine), you can derivatize them with a chiral resolving agent to form diastereomeric derivatives that may be more easily separable by chromatography. The auxiliary can then be removed in a subsequent step.
-
Crystallization: Attempt fractional crystallization. This can be a highly effective method for separating diastereomers if one forms a more stable crystal lattice. Screen a wide variety of solvents and solvent mixtures.
Part 2: Experimental Protocols & Data
Protocol 1: Diastereoselective Reductive Amination and Cyclization
This protocol describes a general procedure for the synthesis of an octahydropyrazino[2,1-c]oxazine derivative via a one-pot reductive amination and cyclization.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of the chiral amino alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add the protected piperazine-2-carbaldehyde (1.1 equiv.).
-
Imine Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired octahydropyrazino[2,1-c]oxazine diastereomers.
Table 1: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | NaBH₄ | MeOH | 25 | 1.5:1 | 75 |
| 2 | NaBH(OAc)₃ | DCM | 0 to 25 | 5:1 | 82 |
| 3 | NaBH(OAc)₃ | DCE | 0 to 25 | 6:1 | 85 |
| 4 | NaBH₃CN | MeOH/AcOH | 25 | 2:1 | 68 |
| 5 | H₂, Pd/C | EtOAc | 25 | 3:1 | 90 |
Part 3: Visualizations & Diagrams
Diagram 1: General Synthetic Strategy via Reductive Amination
Caption: Decision tree for improving diastereoselectivity.
References
-
Choi, C., Nuhant, P., Mousseau, J. J., Yang, X., Gerstenberger, B. S., Williams, J. M., & Wright, S. W. (2016). Synthesis of Chiral Azabicycles from Pyroglutaminols. Organic Letters, 18(22), 5748–5751. [Link]
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Kouznetsov, V. V. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(34), 20188-20206. [Link]
-
Moeller, K. D. (1999). The Synthesis of Bicyclic Piperazinone and Related Derivatives. In Methods in Molecular Medicine (Vol. 23, pp. 259–279). Humana Press. [Link]
-
Obe, F. O. (2020). Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric Conjugate Addition in the Synthesis of ( R )-( + )-Tolterodine. Illinois State University. [Link]
- BenchChem. (2025). Troubleshooting Oxa-Pictet–Spengler reaction side reactions. BenchChem.
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Moeller, K. D. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259–279. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]
-
Córdova, A., & Barbas, C. F. (2012). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. Angewandte Chemie International Edition, 51(25), 6230-6233. [Link]
-
Sorokina, I., & D’hooghe, M. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12368–12434. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. [Link]
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Stazi, F., Cacchi, S., & Fabrizi, G. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
-
Beilstein Journals. (n.d.). Search Results. Beilstein Journal of Organic Chemistry. [Link]
-
Córdova, A., & Barbas, C. F. (2012). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. ResearchGate. [Link]
-
Singh, G., & Singh, D. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 8(51), 29116–29136. [Link]
-
Al-Masoudi, N. A., & Al-Sultani, A. A. (2013). Design and Synthesis of Two Oxazine Derivatives Using Several Strategies. ResearchGate. [Link]
-
Al-Ajely, M. S., et al. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Medical Sciences, 4(9), 120-128. [Link]
-
El-Faham, A., et al. (2021). A Review on Current Synthetic Strategies of Oxazines. ResearchGate. [Link]
-
PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C]o[6][7]xazine dihydrochloride. National Center for Biotechnology Information. [Link]
-
Georgiadis, M. P., & Coutouli-Argyropoulou, E. (2002). THE SYNTHESIS OF 1,2-OXAZINES AND THEIR N-OXIDES. Heterocycles, 57(2), 345. [Link]
-
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4. [Link]
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Stazi, F., Cacchi, S., & Fabrizi, G. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
-
MDPI. (n.d.). Special Issue : Catalytic Asymmetric Synthesis. Molecules. [Link]
-
Banfi, L., et al. (2021). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Tetrahedron Letters, 82, 153303. [Link]
-
Bella, M., & Coppi, L. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2945–2954. [Link]
-
Ghorbani-Vaghei, R., & Malaeke, S. (2021). Efficient synthesis of some-[6][8]oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports, 11(1). [Link]
-
Metherell, C., et al. (2018). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. Chemical Science, 9(29), 6296–6301. [Link]
-
Kumar, A., et al. (2015). Lewis Acid-Catalyzed Selective Synthesis of Diversely Substituted Indolo- and Pyrrolo[1,2-a]quinoxalines and Quinoxalinones by Modified Pictet-Spengler Reaction. ResearchGate. [Link]
-
Cerea, M., et al. (2018). Diastereoselective Synthesis of Chiral Oxathiazine 2-Oxide Scaffolds as Sulfinyl Transfer Agents. ResearchGate. [Link]
-
Stazi, F., Cacchi, S., & Fabrizi, G. (2020). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
-
Al-Masoudi, N. A., & Al-Sultani, A. A. (2013). Design and Synthesis of Two Oxazine Derivatives Using Several Strategies. Hindawi. [Link]
- BenchChem. (2025). troubleshooting common issues in 1,3-oxazine synthesis. BenchChem.
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Technical Support Center: Resolving Enantiomers of Octahydropyrazino[2,1-c]oxazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chiral resolution of octahydropyrazino[2,1-c]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this bicyclic amine's enantiomers. The content is structured in a question-and-answer format to directly address specific experimental issues.
Part 1: Foundational Concepts & Method Selection
This section addresses initial considerations for choosing a resolution strategy for racemic octahydropyrazino[2,1-c]oxazine.
Q1: What are the primary methods for resolving racemic octahydropyrazino[2,1-c]oxazine, and how do I choose the best one for my needs?
A1: The resolution of octahydropyrazino[2,1-c]oxazine, a chiral bicyclic amine, can be approached via three main strategies: Diastereomeric Salt Crystallization, Chiral Chromatography (HPLC/SFC), and Enzymatic Resolution. The optimal choice depends on the scale of your separation, required purity, available equipment, and development timeline.
-
Diastereomeric Salt Crystallization: This classical method is often the most cost-effective and scalable approach for preparing large quantities of enantiopure material.[1] It involves reacting the racemic amine with an enantiomerically pure chiral acid to form two diastereomeric salts. These salts have different physical properties, most notably solubility, allowing one to be selectively crystallized from a suitable solvent.[2][3]
-
Chiral Chromatography (HPLC/SFC): This is the most versatile technique for both analytical determination of enantiomeric excess (e.e.) and preparative-scale separation.[4] Supercritical Fluid Chromatography (SFC) is often superior to High-Performance Liquid Chromatography (HPLC) for separating polar compounds like amines, offering faster separations and reduced solvent consumption.[5][6] This method provides high-purity enantiomers but can be more expensive at a large scale due to high-cost stationary phases and equipment.
-
Enzymatic Kinetic Resolution: This technique uses an enzyme (typically a lipase) to selectively acylate one enantiomer of the amine, allowing for the separation of the unreacted enantiomer from the acylated product.[7] While highly selective, standard kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer.[8] Dynamic Kinetic Resolution (DKR) can overcome this limitation by coupling the enzymatic reaction with in-situ racemization of the undesired enantiomer, potentially achieving yields close to 100%.[9]
The following decision tree provides a logical workflow for selecting an appropriate method.
Caption: Decision tree for selecting a chiral resolution method.
Part 2: Troubleshooting Chiral Chromatography (HPLC/SFC)
This section provides solutions for common issues encountered during the development of chromatographic separation methods.
Q2: I am screening for a chiral separation method by HPLC/SFC, but I'm not getting any separation between the enantiomers. What should I do?
A2: Achieving baseline separation for chiral compounds is a process of systematic screening and optimization. The lack of initial separation is common and can be addressed by modifying the stationary and mobile phases. Chiral recognition relies on a minimum of three distinct interactions between the analyte and the chiral stationary phase (CSP).[4] If these interactions are not established, no separation will occur.
Step-by-Step Troubleshooting Protocol:
-
Vary the Stationary Phase: The choice of CSP is the most critical factor.[10] Polysaccharide-based columns (e.g., derivatives of cellulose and amylose) are the most broadly applicable. Do not assume one column will work; screen a diverse set.
-
Primary Screening Set: Start with immobilized polysaccharide columns like CHIRALPAK® IA, IB, IC, and ID. Immobilized phases are robust and tolerate a wider range of solvents.[11]
-
-
Change the Elution Mode: Switch between Normal Phase, Polar Organic, and Reversed-Phase modes. A compound that doesn't resolve in one mode may separate easily in another.[10]
-
Modify the Mobile Phase:
-
Normal Phase (NP): The standard is a mixture of a hydrocarbon (like heptane or hexane) and an alcohol (isopropanol or ethanol). Adjust the alcohol percentage. For a basic amine like octahydropyrazino[2,1-c]oxazine, peak shape is often poor. Add a basic additive like diethylamine (DEA) or butylamine, typically at 0.1-0.2%.
-
Polar Organic Mode (PO): Use acetonitrile or methanol as the main solvent. This can be effective for polar molecules. Again, additives are key. Use an acidic (formic acid, acetic acid) or basic (DEA) modifier. The type and concentration of the additive can dramatically alter selectivity, sometimes even reversing the elution order.[10]
-
Reversed-Phase (RP): Use mixtures of water/acetonitrile or water/methanol with buffers (e.g., ammonium bicarbonate, ammonium formate) or acids (formic acid, TFA).
-
Data Summary: Initial Screening Conditions
| Elution Mode | Stationary Phase Type | Typical Mobile Phase | Additive (for Amines) |
|---|---|---|---|
| Normal Phase | Polysaccharide | Heptane/IPA (90/10) | 0.1% Diethylamine (DEA) |
| Polar Organic | Polysaccharide | Acetonitrile/Methanol (50/50) | 0.1% DEA or 0.1% Formic Acid |
| Reversed-Phase | Polysaccharide | Acetonitrile/H₂O (50/50) | 10mM Ammonium Bicarbonate |
| SFC | Polysaccharide | CO₂ / Methanol (80/20) | 0.2% DEA or Isopropylamine |
Caption: Workflow for Chiral HPLC/SFC Method Development.
Q3: My peaks are tailing or splitting on my chiral column. How can I fix this?
A3: Peak tailing or splitting for a basic amine is often caused by strong, undesirable interactions with residual acidic sites on the silica gel support of the CSP or by a mismatch in solvent strength between the sample solvent and the mobile phase.
Troubleshooting Steps:
-
Add/Increase Basic Modifier: This is the most common solution. A basic additive like DEA competes with your analyte for active sites on the stationary phase, leading to more symmetrical peaks. Increase the concentration in small increments (e.g., from 0.1% to 0.2% or 0.3%).
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent (e.g., pure ethanol into a 95:5 Heptane/EtOH mobile phase) can cause significant peak distortion.[12]
-
Reduce Sample Load: Overloading the column is a common cause of peak distortion and reduced efficiency. Reduce the injection volume or concentration.
-
Column Regeneration: Over time, columns can lose performance due to contamination. If you are using an immobilized polysaccharide column, it can often be regenerated using strong solvents like dichloromethane (DCM) or ethyl acetate. Crucially, never use these solvents on coated chiral columns, as it will irreversibly destroy the stationary phase. [11]
Part 3: Troubleshooting Diastereomeric Salt Crystallization
This section focuses on resolving issues during classical resolution.
Q4: How do I select the best chiral resolving agent and solvent for the diastereomeric salt crystallization of octahydropyrazino[2,1-c]oxazine?
A4: The selection process is largely empirical but can be guided by chemical principles. The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble than the other in a given solvent system, allowing it to crystallize in high diastereomeric excess (d.e.).[1]
Protocol for Screening Resolving Agents and Solvents:
-
Choose Chiral Acids: For a basic amine, you need a chiral acid. Common, commercially available, and effective choices include:
-
(+)- and (-)-Tartaric Acid derivatives (e.g., Dibenzoyl-D-tartaric acid, Di-p-toluoyl-D-tartaric acid)
-
(+)- and (-)-Mandelic Acid
-
(+)- and (-)-Camphorsulfonic Acid[3]
-
-
Perform a Small-Scale Parallel Screen:
-
In separate small vials, dissolve a molar equivalent of your racemic amine in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate).
-
Add a solution of 0.5 molar equivalents of the chiral resolving agent to each vial. Using a sub-stoichiometric amount of resolving agent often helps precipitate the less soluble salt with higher purity.
-
Allow the vials to stand at room temperature and then cool in a refrigerator. Observe which combinations produce a crystalline solid.
-
-
Analyze the Results:
-
Filter the solid from any promising hits.
-
Liberate the free amine by dissolving the salt in water and adding a strong base (e.g., 1M NaOH) until the pH is >12.
-
Extract the free amine with a solvent like dichloromethane or ethyl acetate.
-
Analyze the enantiomeric excess (e.e.) of the recovered amine using a developed chiral HPLC/SFC method. The combination that gives the highest e.e. and a reasonable yield is your lead condition.
-
Common Resolving Agents for Amines
| Resolving Agent | Acidity | Common Solvents |
|---|---|---|
| (R,R)- or (S,S)-Tartaric Acid | Diacid | Alcohols (MeOH, EtOH) |
| Di-p-toluoyl-D-tartaric acid | Diacid | Acetone, Ethyl Acetate, Alcohols |
| Dibenzoyl-D-tartaric acid | Diacid | Acetone, Ethyl Acetate, Alcohols |
| (R)- or (S)-Mandelic Acid | Monoacid | Alcohols, Water |
| (1S)- or (1R)-10-Camphorsulfonic acid | Monoacid | Alcohols, Acetonitrile |
Caption: Workflow for Diastereomeric Salt Resolution.
Q5: The enantiomeric excess (e.e.) of my crystallized product is too low. How can I improve it?
A5: Low e.e. indicates that the solubilities of the two diastereomeric salts are too similar under your current conditions or that the more soluble diastereomer has co-precipitated.
Strategies for Improvement:
-
Recrystallization: This is the most straightforward approach. Dissolve the enriched salt in the minimum amount of hot solvent and allow it to cool slowly. This process will hopefully leave more of the undesired diastereomer in the mother liquor, increasing the purity of the crystalline material.
-
Change the Solvent System: The relative solubility of diastereomers is highly dependent on the solvent. Try solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to fine-tune polarity and solubility.[13]
-
Adjust the Stoichiometry: Vary the molar ratio of the resolving agent to the racemic amine. Ratios between 0.5 and 1.5 can have a significant impact on both yield and enantiomeric excess.[1]
-
Optimize Temperature Profile: Control the cooling rate. Slow, controlled cooling generally leads to larger, purer crystals. A crash-cooling process often traps impurities and the undesired diastereomer.
Part 4: FAQs on Enzymatic Resolution
This section covers the application of biocatalysis for chiral separation.
Q6: I want to try an enzymatic kinetic resolution. Which enzyme should I use, and what are the key reaction parameters?
A6: For the kinetic resolution of amines via acylation, lipases are the most commonly used and commercially available enzymes. Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is an excellent starting point due to its broad substrate scope and high enantioselectivity.[9]
Key Experimental Parameters:
-
Enzyme: Start with Novozym® 435 (Immobilized CALB).
-
Acyl Donor: An ester is required to acylate the amine. Simple esters like ethyl acetate can work, but bulkier esters like isopropyl or isobutyl esters can sometimes improve enantioselectivity.[7] Organic carbonates can also be highly effective acyl donors.[9]
-
Solvent: A non-polar organic solvent is essential to maintain enzyme activity. Toluene, methyl tert-butyl ether (MTBE), or hexane are good choices. Avoid polar solvents like methanol or DMSO.
-
Temperature: Reactions are typically run between 30-50°C. Higher temperatures increase the reaction rate but can sometimes decrease enantioselectivity (E-value) and enzyme stability.
-
Monitoring: The reaction should be monitored over time by taking small aliquots and analyzing the e.e. of the remaining starting material (the unreacted amine) by chiral HPLC/SFC. The goal is to stop the reaction at or near 50% conversion, where the theoretical maximum e.e. for both the product and the remaining starting material is achieved.
Troubleshooting Enzymatic Resolution:
-
No Reaction: Ensure the enzyme is active and the solvent is anhydrous. Water can hydrolyze the acyl donor and deactivate the enzyme.
-
Low Enantioselectivity (Low E-value):
-
Try a different acyl donor.
-
Lower the reaction temperature.
-
Screen other lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei).
-
-
Yield > 50% with Decreasing e.e.: This indicates the enzyme is slowly acylating the "wrong" enantiomer after the "right" one has been consumed. It is critical to stop the reaction at 50% conversion to maximize the e.e. of the unreacted amine.
References
-
Notz, W., List, B. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society. Available at: [Link]
-
Scott, J. P., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
Costa, A. R., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. Available at: [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]
-
France, S., et al. (2008). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]
-
Scott, J. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]
-
Krupková, S., et al. (2016). Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLOS ONE. Available at: [Link]
-
Krupková, S., et al. (2016). Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. National Institutes of Health. Available at: [Link]
- Lennon, C. (n.d.). Resolution of chiral amines. Google Patents.
-
Rios-Lombardía, N., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health. Available at: [Link]
-
Raynie, D. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
ResearchGate. (2016). Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. Available at: [Link]
-
de Oliveira, A. C. C., et al. (2021). Enantiomers and Their Resolution. MDPI. Available at: [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Available at: [Link]
-
ResearchGate. (n.d.). Examples of HPLC chromatograms of pure and crude oxazines 11(R 1 ,X,R 2 ) and 12(R 1 ,X,R 2 ). Available at: [Link]
-
DAICEL. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Available at: [Link]
-
PubChem. (n.d.). Octahydropiperazino[2,1-c]morpholine. Available at: [Link]
-
PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][3][14]oxazine dihydrochloride. Available at: [Link]
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Technical Support Center: Optimizing Coupling Reactions with (S)-Octahydropyrazino[2,1-c]oxazine
An in-depth guide by a Senior Application Scientist.
Welcome to the technical support center for optimizing C-N cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals working with the versatile secondary amine, (S)-octahydropyrazino[2,1-c]oxazine. As a saturated, bicyclic amine, it is a valuable building block in medicinal chemistry[1], but its unique structure presents specific challenges and optimization opportunities in palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination.
This document is structured as a series of troubleshooting questions and in-depth answers to guide you through the most common issues encountered during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to move beyond screening and toward rational reaction design.
Section 1: Foundational Setup & Reagent Integrity
Before troubleshooting complex catalytic issues, it is imperative to ensure the foundational parameters of your experiment are sound. Errors in this stage are the most common source of reaction failure.
Q1: My reaction shows no conversion at all. I suspect a setup or reagent issue. What should I check first?
A1: Complete reaction failure often points to a fundamental problem with one of the core components rather than a subtle optimization issue. Before adjusting catalytic parameters, rigorously validate the following:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient degassing or a poor-quality inert gas supply will kill the catalyst before the cycle begins.
-
Actionable Advice: Ensure all solvents are thoroughly degassed using a sparge with argon or nitrogen for at least 30 minutes, or via three freeze-pump-thaw cycles. Assemble your reaction glassware under a positive pressure of inert gas. If using a glovebox, verify its integrity.[2]
-
-
Amine Salt Form: (S)-Octahydropyrazino[2,1-c]oxazine is often supplied as a dihydrochloride salt (CAS 1089280-14-7) for improved stability and handling[3][4][5]. Failure to neutralize the salt is a frequent oversight.
-
Causality: The hydrochloride salt will quench the strong base required for the reaction, preventing the deprotonation of the amine-palladium complex, which is a critical step in the catalytic cycle.
-
Actionable Advice: If using the HCl salt, add at least two extra equivalents of your reaction base to neutralize the salt in addition to the amount required for the catalytic cycle. Alternatively, perform a pre-reaction workup to isolate the free base before use.
-
-
Reagent Purity & Quality:
-
Palladium Precatalyst: Older sources of Pd(OAc)₂ or Pd₂(dba)₃ can have variable purity. Modern palladacycle precatalysts (e.g., G3/G4) are generally more stable and provide more consistent generation of the active LPd(0) species[6][7].
-
Base Quality: Sodium tert-butoxide (NaOtBu) is highly hygroscopic. Old or improperly stored bottles will contain significant amounts of NaOH and tBuOH, which are less effective and can interfere with the reaction. Use only freshly opened bottles or material stored in a glovebox.
-
Amine Purity: Trace impurities in amines can act as catalyst poisons[7]. If you synthesized the amine in-house, ensure it is of high purity.
-
Section 2: Troubleshooting Poor Conversion and Low Yield
Once the foundational setup is confirmed, low conversion often stems from a mismatch in the catalytic system components for your specific substrates.
Q2: My reaction has stalled at low-to-moderate conversion (<50%). How do I systematically troubleshoot the catalytic system?
A2: Stalled reactions indicate that the catalyst is either not active enough or is deactivating over time. A systematic approach to optimizing the four key components—ligand, palladium source, base, and solvent—is essential. The following workflow provides a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting low conversion.
Step 1: Evaluate the Ligand
The ligand is arguably the most critical variable. It dictates the stability of the palladium center, the rate of oxidative addition, and the rate of reductive elimination[8][9]. (S)-Octahydropyrazino[2,1-c]oxazine is a secondary amine, which has specific ligand requirements.
-
Causality: Bulky, electron-rich dialkylbiarylphosphine ligands are generally required for coupling secondary amines. They promote the formation of a monoligated Pd(0) species, which accelerates the catalytic cycle and favors the desired C-N reductive elimination over side reactions like beta-hydride elimination[9][10].
-
Actionable Advice: For a secondary cyclic amine like this, standard ligands like PPh₃ or even BINAP may be insufficient[10][11].
-
Good Starting Point: RuPhos is an excellent first choice for secondary amines[6].
-
Alternative Options: BrettPhos, while often used for primary amines, can also be effective[6]. For particularly challenging electrophiles (see Section 4), consider more specialized ligands like tBuBrettPhos.
-
Screening Protocol: Set up a parallel screen with 2-3 different ligands under identical conditions to quickly identify the most promising candidate.
-
Step 2: Assess the Base
The base's role is to deprotonate the amine after it coordinates to the palladium(II) complex, forming the key arylpalladium amido intermediate that precedes reductive elimination[12][13][14].
-
Causality: The base must be strong enough to perform this deprotonation but not so reactive that it degrades your substrates. Its solubility also plays a crucial role; poor solubility can lead to reproducibility issues[15][16].
-
Actionable Advice:
-
Strong Bases: NaOtBu and LiHMDS are the most common and effective bases for many aminations. They are strong and have good solubility in ethereal solvents[15].
-
Weaker Bases: If your aryl halide contains base-sensitive functional groups (e.g., esters, ketones, nitro groups), a strong alkoxide base may cause undesired side reactions. In these cases, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, but be prepared to increase the reaction temperature to compensate for the lower reactivity[6][11].
-
| Base | pKa of Conjugate Acid (in DMSO) | Common Use Case / Notes |
| NaOtBu | ~32 | Default Choice. Highly effective, good solubility in ethers. Very hygroscopic.[15] |
| LiHMDS | ~30 | Strong, non-nucleophilic. Good for substrates prone to enolization. |
| K₃PO₄ | ~26 | Weaker, good for base-sensitive groups. Often requires higher temperatures. |
| Cs₂CO₃ | ~23 | Weaker, good functional group tolerance. Its solubility in organic solvents is better than other carbonates[15]. |
Step 3: Re-evaluate the Solvent
The solvent must dissolve the reactants and catalyst, but it also actively participates in the catalytic cycle by stabilizing intermediates[16][17][18].
-
Causality: The choice of solvent can influence the rates of the catalytic steps. Nonpolar solvents like toluene are often preferred, whereas polar aprotic solvents can sometimes coordinate to the palladium center and inhibit catalysis[13][14]. However, polar solvents may be necessary to dissolve polar substrates or bases[17][19].
-
Actionable Advice:
-
Standard Solvents: Toluene and 1,4-dioxane are excellent starting points for Buchwald-Hartwig reactions[16].
-
Ethereal Solvents: THF and 2-MeTHF are also widely used.
-
Polar Aprotic Solvents: Use solvents like DMF or NMP with caution and only if solubility is a major issue. They can sometimes improve reactions with weaker bases but may also lead to catalyst deactivation[13][14]. When using aryl iodides, less polar solvents like toluene are often better to prevent the precipitation of iodide salts which can inhibit the catalyst[7][20].
-
Step 4: Adjust Temperature and Concentration
-
Causality: Most Buchwald-Hartwig aminations require heat to overcome the activation barriers of oxidative addition and reductive elimination. Typical temperatures range from 80-110 °C[15].
-
Actionable Advice: If your reaction is sluggish at 80 °C, incrementally increase the temperature to 100 °C or 110 °C (solvent permitting). For very unreactive substrates like aryl chlorides, higher temperatures are almost always necessary[6]. Concentration can also play a role; a typical starting concentration is 0.1 M with respect to the limiting reagent.
Section 3: Addressing Side Reactions
Q3: I see significant formation of a side product where my aryl halide has been replaced by a hydrogen (hydrodehalogenation). What causes this and how can I prevent it?
A3: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.
-
Mechanism: This side reaction can occur through several pathways, but a primary route involves β-hydride elimination from the arylpalladium amido intermediate. This is more likely if the amine has β-hydrogens, which (S)-octahydropyrazino[2,1-c]oxazine does. Another pathway involves the reaction of the arylpalladium halide intermediate with trace water or other proton sources.
-
Preventative Measures:
-
Use Bulky Ligands: This is the most effective solution. Bulky ligands like RuPhos or BrettPhos create steric crowding around the palladium center, which accelerates the rate of C-N reductive elimination, allowing it to outcompete β-hydride elimination[10].
-
Ensure Anhydrous Conditions: Minimize water in your reagents and solvents to reduce protonolysis-based pathways.
-
Choose the Right Base: In some cases, the choice of base can influence the rate of this side reaction. Using a non-coordinating base like LiHMDS can sometimes be beneficial.
-
Section 4: Advanced Optimization
Q4: I need to couple (S)-octahydropyrazino[2,1-c]oxazine with an unreactive aryl chloride. My standard conditions are failing. What changes should I make?
A4: Aryl chlorides are notoriously challenging substrates due to the strength of the C-Cl bond, which makes the oxidative addition step significantly slower than for aryl bromides or iodides[6].
-
Causality: Overcoming the high activation energy of C-Cl bond cleavage requires a highly active, electron-rich catalyst.
-
Key Adjustments for Aryl Chlorides:
-
Specialized Ligands: This is non-negotiable. You must use a bulky, electron-rich dialkylbiarylphosphine ligand. Ligands like tBuBrettPhos or RuPhos are specifically designed to facilitate the oxidative addition of aryl chlorides[6].
-
Strong Base is Essential: A strong base like NaOtBu or LiHMDS is typically required to drive the reaction. Weaker bases like carbonates will almost certainly fail.
-
Higher Temperatures: Expect to use higher reaction temperatures, often in the range of 100-120 °C.
-
Use a Precatalyst: Using a well-defined palladacycle precatalyst (e.g., RuPhos Pd G3) is highly recommended over generating the catalyst in situ from Pd(OAc)₂. This ensures the efficient formation of the active LPd(0) species needed for this difficult transformation[6].
-
Recommended Starting Conditions (Screening Table)
| Parameter | Aryl Bromide / Iodide | Aryl Chloride (Unactivated) | Aryl Halide with Sensitive Groups |
| Pd Precatalyst | BrettPhos Pd G3 / RuPhos Pd G3 | tBuBrettPhos Pd G3 / RuPhos Pd G3 | BrettPhos Pd G3 / RuPhos Pd G3 |
| Pd Loading | 1-2 mol% | 2-4 mol% | 1-2 mol% |
| Ligand | BrettPhos / RuPhos | tBuBrettPhos / RuPhos | BrettPhos / RuPhos |
| L:Pd Ratio | 1.2 : 1 | 1.5 : 1 | 1.2 : 1 |
| Base | NaOtBu (1.5 eq) | NaOtBu or LiHMDS (2.0 eq) | K₃PO₄ or Cs₂CO₃ (2.5 eq) |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Dioxane or THF |
| Temperature | 80-100 °C | 100-120 °C | 100-110 °C |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M | 0.1 - 0.5 M |
Section 5: General Experimental Protocol
This protocol provides a reliable starting point for screening reactions. All manipulations should be performed under an inert atmosphere of argon or nitrogen.
Protocol: Small-Scale Reaction Screening
-
Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 eq), the palladium precatalyst (e.g., RuPhos Pd G3, 0.004 mmol, 2 mol%), and the base (e.g., NaOtBu, 0.3 mmol, 1.5 eq). If not in a glovebox, seal the vial with a PTFE-lined cap.
-
Inerting: Evacuate and backfill the vial with argon three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (2.0 mL) via syringe.
-
Amine Addition: Prepare a stock solution of (S)-octahydropyrazino[2,1-c]oxazine (free base form) in the reaction solvent. Add the amine (0.24 mmol, 1.2 eq) via syringe to the reaction mixture.
-
Reaction: Place the vial in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
Stirring: Stir the reaction vigorously for the intended duration (e.g., 12-24 hours). Vigorous stirring is important, especially with heterogeneous bases like K₃PO₄[15].
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., EtOAc) and quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer, combine the organic layers, dry with Na₂SO₄, filter, and concentrate in vacuo for purification.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
References
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2024). ACS Publications. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]
-
Role of the base in Buchwald-Hartwig amination. (2014). PubMed. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). (n.d.). ResearchGate. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). University of Girona. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). National Institutes of Health (NIH). [Link]
-
Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. (n.d.). The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
(S)-Octahydropyrazino[2,1-c][12][13]oxazine. (n.d.). LookChem. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]
-
(S)-Octahydropyrazino[2,1-C][12][13]oxazine dihydrochloride. (n.d.). PubChem. [Link]
Sources
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- 4. This compound - CAS:1089280-14-7 - Abovchem [abovchem.com]
- 5. This compound, CasNo.1089280-14-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. uwindsor.ca [uwindsor.ca]
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- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solution Stability of (S)-Octahydropyrazino[2,1-C]oxazine Dihydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride. As a novel bicyclic amine, understanding its stability in solution is paramount for successful experimental design, formulation development, and data interpretation. Publicly available stability data on this specific molecule is limited; therefore, this guide is designed to empower you, the researcher, with the foundational knowledge, troubleshooting strategies, and robust experimental protocols needed to determine its stability profile in your specific application.
This document will provide a framework for a systematic investigation, adhering to principles outlined in international guidelines.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of a heterocyclic amine salt like (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride.
Q1: What are the primary chemical moieties in (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride that could be susceptible to degradation?
A1: The structure of (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride contains a fused bicyclic system with both pyrazine and oxazine rings.[3][4][5] Key areas of potential instability include:
-
Amine Functionality: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This is a common degradation pathway for amine-containing compounds.
-
Ether Linkage (Oxazine Ring): The oxazine ring contains an ether linkage which could be susceptible to acid-catalyzed hydrolysis, leading to ring-opening.
-
Bridgehead Carbons: The bicyclic nature of the molecule may impart strain, potentially influencing the reactivity of adjacent functional groups.[6][7]
Q2: How does the dihydrochloride salt form influence the compound's behavior and stability in solution?
A2: The dihydrochloride salt form means that the two basic nitrogen atoms in the molecule are protonated. This has several implications:
-
Solubility: The salt form generally confers higher aqueous solubility compared to the free base, which is crucial for preparing solutions.
-
pH of Solution: When dissolved in a neutral solvent like water, the dihydrochloride salt of a weak base will produce an acidic solution. This initial acidic pH is a critical parameter to measure and consider, as it may influence the compound's stability.
-
Hygroscopicity: Salt forms can be hygroscopic, meaning they may absorb water from the atmosphere. This should be considered during weighing and storage of the solid material.
Q3: What are the essential first steps to assess the solution stability of a new compound like this?
A3: The recommended starting point is a forced degradation study , also known as stress testing.[1][2][8] This involves subjecting the compound in solution to exaggerated conditions to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.[9] The core conditions mandated by ICH guidelines are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][8]
Q4: Which analytical technique is most suitable for monitoring the stability of this compound?
A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique for stability studies. If the molecule lacks a strong chromophore, other detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) should be considered. The goal is to develop a "stability-indicating method" that can separate the intact parent compound from all potential degradation products, ensuring accurate quantification of the parent compound's decay over time.[9]
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid & Complete Degradation | The stress condition (e.g., 1M HCl) is too harsh for the molecule. | Reduce the molarity of the stressor (e.g., try 0.1 M or 0.01 M HCl/NaOH), decrease the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation, not 100%.[8] |
| No Degradation Observed | The stress condition is too mild. The compound is highly stable under the tested conditions. | Increase the severity of the stress. For hydrolysis, increase the temperature (e.g., 50-60°C).[10] For oxidation, a higher concentration of H₂O₂ may be needed. Extend the duration of the study. |
| Poor Chromatographic Peak Shape | Secondary interactions between the basic amine groups and residual silanols on the HPLC column packing. The mobile phase pH is inappropriate. | Use a modern, end-capped column. Add a competing amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). Adjust the mobile phase pH to ensure the analyte is in a consistent protonation state. |
| Mass Balance Issues (Sum of parent + degradants < 100%) | A degradant is not being detected (e.g., no chromophore, is volatile, or is precipitating). The parent compound is adsorbing to the container surface. | Use a universal detector like CAD or MS in parallel with UV to look for non-chromophoric degradants. Use silanized vials to prevent adsorption. Check for any precipitate in the sample vials. |
Visualizing the Process: Workflows and Pathways
Experimental Workflow for Solution Stability Assessment
The following diagram outlines a typical workflow for characterizing the solution stability of a new chemical entity.
Caption: Potential degradation pathways of the parent molecule.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method for (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride.
Materials:
-
(S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Buffers (e.g., phosphate, acetate)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC system with UV/PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., water or 50:50 MeOH:water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL stock + 1 mL solvent) under ambient, protected-from-light conditions.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Store at room temperature for 24 hours. [8] * Thermal: Diluent (e.g., water). Incubate at 60°C for 7 days.
-
Photostability: Expose the solution to a light source as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot.
-
Quench the reaction if necessary (e.g., neutralize acid/base samples with an equimolar amount of base/acid).
-
Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by RP-HPLC. Use a photodiode array (PDA) detector to assess peak purity of the parent peak.
-
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which the compound is most stable in solution.
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).
-
Sample Preparation: Prepare solutions of the compound at a fixed concentration (e.g., 0.1 mg/mL) in each buffer.
-
Incubation: Incubate all solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Analysis: At multiple time points (e.g., 0, 1, 3, 7, 14 days), remove an aliquot from each pH solution and analyze immediately by the stability-indicating HPLC method to determine the remaining percentage of the parent compound.
-
Data Analysis:
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
-
MedCrave, Forced Degradation Studies, Journal of Analytical & Pharmaceutical Research, 2016. [Link]
-
SciSpace, Forced Degradation Studies, Journal of Analytical & Pharmaceutical Research, 2016. [Link]
-
Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Slideshare, pH stability profile. [Link]
-
Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]
-
PubMed, Variable pH Kinetics: An Easy Determination of pH-rate Profile. [Link]
-
PubChem, (S)-Octahydropyrazino[2,1-C]o[8][9]xazine dihydrochloride. [Link]
-
ACS Publications, Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. [Link]
-
NIH, Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. [Link]
-
ResearchGate, pH-rate profiles for reactions consisting only a single reactive species with specific acid-base-catalysis. [Link]
Sources
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- 4. (S)-Octahydropyrazino[2,1-c]-[1,4]oxazine dihydrochloride [1089280-14-7] | King-Pharm [king-pharm.com]
- 5. This compound | C7H16Cl2N2O | CID 66649934 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. onyxipca.com [onyxipca.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
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- 13. researchgate.net [researchgate.net]
side reactions of (S)-octahydropyrazino[2,1-c]oxazine with common reagents
Technical Support Center: (S)-Octahydropyrazino[2,1-c][1][2]oxazine
Welcome to the technical support guide for (S)-octahydropyrazino[2,1-c][1]oxazine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis and modification of this versatile bicyclic scaffold.
The (S)-octahydropyrazino[2,1-c][1]oxazine core, which merges piperazine and morpholine ring systems, presents unique challenges and opportunities. Its two secondary amine nitrogens offer multiple reaction sites, while the ether linkage introduces considerations of ring stability. This guide is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Section 1: Troubleshooting N-Acylation Reactions
N-acylation is a fundamental transformation for this scaffold. However, achieving high selectivity and avoiding byproducts can be challenging due to the presence of two nucleophilic nitrogen atoms.
Question 1: My acylation reaction with acetyl chloride is producing a significant amount of the di-acylated byproduct, leading to low yields of my desired mono-acylated product and difficult purification. How can I improve mono-selectivity?
Answer: This is the most common issue in the chemistry of piperazine-like structures.[2] The formation of di-substituted products occurs because the two secondary amines are both reactive. Several strategies can be employed to favor mono-substitution.
Root Cause Analysis & Solutions:
-
Statistical Distribution: With a 1:1 molar ratio of the amine to the acylating agent, a statistical mixture of di-substituted, mono-substituted, and unreacted starting material is often unavoidable. The initially formed mono-acylated product is still nucleophilic and can react a second time.[2]
-
Reaction Conditions: Rapid addition of the acylating agent, high concentrations, and elevated temperatures can exacerbate the formation of the di-acylated product.
Mitigation Strategies:
| Strategy | Description | Key Advantages | Troubleshooting Notes |
| Use of Excess Amine | Employ a large excess of (S)-octahydropyrazino[2,1-c][1]oxazine (3-10 equivalents) relative to the acylating agent. | Simple, one-step reaction; cost-effective if the scaffold is readily available. | Can make product purification difficult; requires efficient removal of the excess starting material, often via acidic washes or chromatography.[3] |
| Slow, Dilute Addition | Add the acylating agent dropwise as a dilute solution at a low temperature (e.g., 0 °C) to a stirred solution of the amine. | Minimizes localized high concentrations of the electrophile, reducing the chance of a second acylation event on the same molecule. | May lead to longer reaction times. Monitor progress closely by TLC or LC-MS to avoid incomplete conversion. |
| Boron Complexation | Pre-treat the diamine with one equivalent of 9-borabicyclononane (9-BBN) before adding the acyl chloride. | This method has been shown to selectively deactivate one nitrogen atom of a symmetrical diamine, significantly suppressing di-acylation.[1][4] | Requires an additional reaction step and handling of borane reagents. The effectiveness can be dependent on the specific N-substituents.[4] |
| Alternative Acylating Agents | Use less reactive acylating agents (e.g., esters instead of acyl chlorides) or employ imidazole-catalyzed protocols. | Milder conditions can improve selectivity. Imidazole catalysis has been developed for the selective mono-acylation of symmetrical diamines in eco-friendly solvent systems.[5] | Slower reaction rates may be observed. Optimization of catalyst loading and reaction time is necessary. |
Question 2: I'm observing a lower-than-expected yield, and I suspect my starting material or product is degrading. What could be the cause?
Answer: While the bicyclic system is generally robust, certain conditions can lead to degradation. The most likely culprit is cleavage of the morpholine-like ether bond.
Root Cause Analysis & Solutions:
-
Acid-Catalyzed Ether Cleavage: Ethers can be cleaved by strong acids, particularly HBr and HI.[6][7] If your acylation generates a strong acid byproduct (e.g., HCl from an acyl chloride) and is not adequately scavenged by a base, protonation of the ether oxygen can occur. This makes it a good leaving group, susceptible to nucleophilic attack by the counter-ion (e.g., Cl-), leading to ring opening. While HCl is less effective at cleaving ethers than HBr or HI, it can occur under forcing conditions (e.g., high heat).[6]
Mitigation Strategy: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present for every equivalent of acid generated. This will neutralize the acid byproduct, preventing the protonation of the ether oxygen.
Workflow & Mechanism Visualization
Caption: Competing pathways in N-alkylation reactions.
Section 3: Stability Under Acidic Conditions
Question: I need to form a hydrochloride salt of my final compound for purification and formulation. Are there any risks associated with using strong acids?
Answer: Yes, caution is warranted. As mentioned previously, the ether linkage in the oxazine ring is susceptible to cleavage by strong, nucleophilic acids.
Detailed Analysis:
-
Mechanism of Cleavage: The reaction proceeds via protonation of the ether oxygen, converting it into a good leaving group (an alcohol). A nucleophilic counter-ion (halide) then attacks one of the adjacent carbons in an Sₙ1 or Sₙ2 fashion, breaking the C-O bond. [6][8]* Acid Reactivity: The rate of cleavage is highly dependent on the acid used. The general reactivity trend is HI > HBr >> HCl. [7]Ethers are generally stable to HCl under mild conditions but can be cleaved under heat or prolonged exposure. [6] Recommendations for Salt Formation:
-
Use HCl: For salt formation, hydrochloric acid is the preferred choice as it is the least likely of the common hydrohalic acids to cause ether cleavage. [6]Use a solution of HCl in a non-aqueous solvent like diethyl ether or dioxane at low temperatures to precipitate the salt.
-
Avoid HBr and HI: Do not use hydrobromic or hydroiodic acid unless ether cleavage is the desired outcome.
-
Use Non-Nucleophilic Acids: If feasible for your application, consider using a strong, non-nucleophilic acid like methanesulfonic acid (MsOH) or trifluoroacetic acid (TFA) to protonate the amines without the risk of ring-opening by a nucleophilic counter-ion. Note that TFA can cleave tert-butyl ethers via an E1 mechanism, but it is less likely to affect this type of saturated heterocycle under standard salt formation conditions. [8]
References
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Zhang, Z., et al. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters, 5(19), 3399-402. [Link]
-
ACS Publications. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
Figshare. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron - Organic Letters. [Link]
-
PubMed. (n.d.). Imidazole-catalyzed monoacylation of symmetrical diamines. [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
SciSpace. (2004). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]
-
Chemistry Steps. (n.d.). The Hofmann Elimination. [Link]
-
National Institutes of Health (NIH). (n.d.). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. [Link]
-
PubMed. (1996). Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. [Link]
-
Wikipedia. (n.d.). Hofmann elimination. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]
-
Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination. [Link]
-
ACS Publications. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Aakash Institute. (n.d.). Hofmann Elimination Reaction: Mechanism, Examples & Applications. [Link]
-
PubMed. (2003). Piperazine quaternary diammonium salts as additives to background electrolytes in capillary zone electrophoresis. [Link]
-
SpringerLink. (2025). Synthesis and properties of quaternary ammonium salts on the basis of piperidine. [Link]
-
Wikipedia. (n.d.). Morpholine. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Science Info. (2023). Quaternary Ammonium Salts: Definition, Preparation, Applications. [Link]
-
ResearchGate. (2017). N-alkylation of secondary amine?. [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Chemistry Europe. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
National Institutes of Health (NIH). (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]
-
ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
PubChem - NIH. (n.d.). Morpholine. [Link]
-
ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. [Link]
-
ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]
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Technical Support Center: Navigating the Scale-Up of (S)-Octahydropyrazino[2,1-c]oxazine Production
Technical Support Center: Navigating the Scale-Up of (S)-Octahydropyrazino[2,1-c][1][2]oxazine Production
Welcome to the technical support resource for researchers, chemists, and process development professionals engaged in the synthesis of (S)-Octahydropyrazino[2,1-c][1][2]oxazine. This bicyclic amine is a critical chiral building block, notably serving as a key intermediate in the synthesis of important pharmaceuticals like Levofloxacin.[2][3][4][5][6] As synthetic routes are transitioned from laboratory benchtop to pilot plant and beyond, unique challenges invariably arise. This guide is structured to provide in-depth, experience-driven insights into potential hurdles, offering troubleshooting strategies and answers to frequently asked questions to ensure a robust, scalable, and reproducible process.
Overview of Synthetic Strategy
The industrial production of (S)-Octahydropyrazino[2,1-c][1][2]oxazine predominantly relies on the intramolecular cyclization of a chiral piperazine precursor. The most common starting material is (S)-2-(piperazin-2-yl)ethanol or a suitable derivative thereof.[3] This precursor contains both the nucleophile (hydroxyl group) and the leaving group (or a group that can be converted into one) necessary to form the oxazine ring.
Two classical and industrially relevant methods for this intramolecular etherification are the Williamson ether synthesis and the Mitsunobu reaction. The choice between them often depends on factors like cost, atom economy, stereochemical inversion requirements, and the nature of the specific precursor.
Caption: General Synthetic Workflow for (S)-Octahydropyrazino[2,1-c][1][2]oxazine.
Troubleshooting Guide: The Intramolecular Cyclization Step
This section addresses common issues encountered during the critical ring-forming reaction, structured in a question-and-answer format to directly tackle problems you may face during scale-up.
Scenario 1: Williamson Ether Synthesis Route
This route typically involves converting the hydroxyl group of the precursor into a good leaving group (e.g., a tosylate or mesylate) and then treating with a strong base, or directly reacting a halo-alcohol precursor with a base.[7][8][9][10][11]
Q1: My reaction yield has dropped significantly after scaling up from 10g to 1kg, and I'm observing a new major impurity by GC-MS. What's happening?
A: This is a classic scale-up problem often pointing to two culprits: inefficient heat transfer and competing elimination reactions.
-
Causality: The Williamson synthesis is an SN2 reaction that competes with the E2 elimination pathway.[10][11] Elimination is highly favored at elevated temperatures. On a small scale, heat from the exothermic base addition or external heating is easily dissipated. In a large reactor, localized "hot spots" can form due to inefficient stirring and a lower surface-area-to-volume ratio, dramatically increasing the rate of the E2 side reaction. The new impurity is likely the corresponding alkene formed from elimination.
-
Troubleshooting Protocol:
-
Control the Exotherm: Implement controlled, slow addition of your base (e.g., NaH, KOtBu) to the solution of your halo-alcohol precursor at a reduced temperature (e.g., 0-5 °C). Monitor the internal reactor temperature closely.
-
Optimize Temperature Profile: After the addition is complete, allow the reaction to warm slowly to the optimal temperature. You may find that a lower temperature for a longer duration (e.g., 40 °C for 12 hours vs. 60 °C for 4 hours) gives a better SN2/E2 ratio at scale.
-
Solvent Choice: Ensure your solvent has a good heat capacity. Polar aprotic solvents like DMF or DMSO are common for this reaction, but consider if a solvent with a higher boiling point and better thermal conductivity could be beneficial, provided it doesn't negatively impact solubility or reactivity.[10]
-
Q2: I'm struggling with the handling of sodium hydride (NaH) at a larger scale due to safety concerns. Are there viable alternatives?
A: Absolutely. While NaH is effective, its pyrophoric nature presents significant handling risks at an industrial scale.
-
Alternative Bases:
-
Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that is often soluble in common organic solvents, making it easier to handle as a solution.
-
Sodium or Potassium Hydroxide (NaOH/KOH): In a biphasic system with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB), aqueous NaOH or KOH can be used. This avoids flammable solid bases but requires careful optimization to manage the water content and prevent hydrolysis of the leaving group.
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS): These are powerful, non-nucleophilic bases that often provide excellent results, though they are more expensive.
-
| Base | Key Advantages | Scale-Up Considerations |
| NaH | Inexpensive, powerful | Pyrophoric solid, hydrogen gas evolution, clumping can cause mixing issues. |
| KOtBu | Soluble, powerful | Can be more expensive, hygroscopic. |
| NaOH/KOH + PTC | Inexpensive, safer | Biphasic reaction, potential for side reactions (hydrolysis), requires PTC. |
| LiHMDS/NaHMDS | Very strong, non-nucleophilic | Higher cost, moisture-sensitive. |
Scenario 2: Mitsunobu Reaction Route
The Mitsunobu reaction offers a powerful alternative for intramolecular cyclization, proceeding with a clean inversion of stereochemistry at the alcohol center.[12][13][14][15][16] It involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Q1: The purification of my product after the Mitsunobu reaction is a nightmare. I have large quantities of triphenylphosphine oxide (TPPO) and the reduced hydrazine by-product. How can I manage this at scale?
A: This is the most significant drawback of the Mitsunobu reaction. The by-products are often difficult to remove from the desired amine product by simple extraction or distillation.
-
Causality: The reaction stoichiometrically produces one equivalent of TPPO and one equivalent of a hydrazine derivative. Both are high-boiling and can co-distill or co-precipitate with the product.
-
Troubleshooting & Purification Strategies:
-
By-product Precipitation: After the reaction, you can sometimes precipitate the TPPO by adding a non-polar solvent like hexanes or MTBE and filtering. The hydrazine by-product can sometimes be removed by an acidic wash.
-
Modified Reagents: Consider using polymer-supported triphenylphosphine or a modified phosphine with acidic/basic handles that allows for easier removal by filtration or extraction.[12]
-
Amine Purification via Salt Formation: A robust method for purifying basic amines is to form a salt.[17][18][19] After the initial workup, dissolve the crude material in a suitable solvent (e.g., isopropanol) and add an acid (e.g., HCl in isopropanol, or trichloroacetic acid[17][18]) to precipitate the dihydrochloride salt of your product. The non-basic TPPO and hydrazine by-products will remain in the mother liquor. The pure salt can then be filtered, washed, and either used directly or neutralized with a base to liberate the free amine.
-
Caption: Workflow for Purification of Bicyclic Amines via Salt Formation.[17][18]
Frequently Asked Questions (FAQs)
Q: How do I monitor and control the chiral purity of my product during and after the reaction?
A: Maintaining stereochemical integrity is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
-
Method Development: A chiral stationary phase (CSP) is required. For piperazine derivatives, polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (e.g., Chiralpak® IC), are highly effective.[1][20] A typical mobile phase would be a mixture of acetonitrile, methanol, and a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., 90:10:0.1 v/v/v).[20]
-
In-Process Control (IPC): Pull samples directly from the reactor at various time points. Quench the reaction immediately and prepare the sample for HPLC analysis. This allows you to monitor for any potential racemization under the reaction conditions.
-
Final Product QC: The final, isolated product must be tested to ensure it meets the required enantiomeric excess (e.e.) specification.
Q: My final product is a viscous oil that is difficult to handle and purify by distillation. What are my options?
A: Bicyclic amines are often oils or low-melting solids.[21] As mentioned in the Mitsunobu troubleshooting section, converting the amine to a stable, crystalline salt (typically the dihydrochloride) is an excellent strategy for both purification and improving handling characteristics.[22] Crystalline solids are much easier to filter, dry, and store at an industrial scale compared to viscous oils.
Q: What are the primary safety concerns when scaling up this synthesis?
A:
-
Reagent Handling: Be aware of the specific hazards of your chosen reagents. NaH is pyrophoric and generates hydrogen gas.[10] Azodicarboxylates used in the Mitsunobu reaction can be shock-sensitive and should be handled with care.
-
Thermal Hazards: Intramolecular cyclizations can be exothermic. A proper thermal hazard evaluation (e.g., using reaction calorimetry) should be conducted before scaling up to understand the heat of reaction and plan for adequate cooling capacity.
-
Solvent Safety: Use of flammable solvents requires appropriate grounding, inert atmosphere (e.g., nitrogen blanket), and ventilation to prevent ignition and exposure.
References
- Google Patents. (2008).
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 7(10):849-855. [Link]
- Google Patents. (2014). Levofloxacin and ofloxacin synthesis method. CN103755722A.
-
Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Google Patents. (2013). One-step synthesizing method of levofloxacin and ofloxacin. WO2013189117A1.
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
- Google Patents. (2021).
-
PubMed. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
- Google Patents. (2009).
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
- Google Patents. (2010). Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol. HU227192B1.
-
Indian Academy of Sciences. (2020). Development of a continuous process: a perspective for Mitsunobu reaction. [Link]
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
-
PubChem. Preparation of levofloxacin hemihydrate - Patent EP-1451194-B2. [Link]
-
IntechOpen. (2022). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. [Link]
-
Scribd. Mitsunobu Reaction Insights. [Link]
-
ResearchGate. (2014). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
-
PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
- Google Patents.
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of (S)-Octahydropyrazino[2,1-c]oxazine
A Comparative Guide to the Synthetic Routes of (S)-Octahydropyrazino[2,1-c][1][2]oxazine
(S)-Octahydropyrazino[2,1-c][1][2]oxazine, a chiral bicyclic diamine, is a crucial building block in contemporary pharmaceutical research and development. Its rigid, conformationally constrained framework makes it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides a comparative analysis of the known synthetic routes to this valuable intermediate, offering insights into the strategic choices and experimental nuances that underpin each approach. We will delve into the methodologies, supported by experimental data, to equip researchers and drug development professionals with a comprehensive understanding of the available synthetic strategies.
Introduction to (S)-Octahydropyrazino[2,1-c][1][2]oxazine
The unique three-dimensional structure of (S)-octahydropyrazino[2,1-c][1][2]oxazine, featuring a fused piperazine and morpholine ring system with a defined stereocenter, has led to its incorporation into a variety of investigational drug candidates. Its utility as a constrained diamine allows for precise orientation of substituents, which can enhance binding affinity to biological targets and improve metabolic stability. The synthesis of this molecule in an enantiomerically pure form is therefore of significant interest.
Synthetic Strategies: A Head-to-Head Comparison
Route 1: Reductive Amination and Cyclization Strategy
This strategy, outlined in patent WO2009099985 A1, employs a convergent approach that constructs the bicyclic core through a key reductive amination followed by an intramolecular cyclization. This method is notable for its efficiency and control of stereochemistry.
Logical Flow of the Reductive Amination and Cyclization Route
A schematic overview of the synthesis of (S)-octahydropyrazino[2,1-c][1][2]oxazine via a reductive amination and cyclization strategy.
Detailed Experimental Protocol (Based on WO2009099985 A1)
-
N-Boc Protection of (S)-2-(hydroxymethyl)piperazine: To a solution of (S)-2-(hydroxymethyl)piperazine in a suitable solvent such as dichloromethane, is added triethylamine followed by di-tert-butyl dicarbonate (Boc₂O) at 0 °C. The reaction is stirred at room temperature until completion, affording the N-Boc protected intermediate. The rationale for Boc protection is to prevent side reactions at the more nucleophilic nitrogen during the subsequent oxidation step.
-
Oxidation to the Aldehyde: The primary alcohol of the Boc-protected piperazine is oxidized to the corresponding aldehyde. This can be achieved using various mild oxidation reagents, such as the Dess-Martin periodinane or a sulfur trioxide pyridine complex, to minimize over-oxidation to the carboxylic acid. The choice of a mild oxidant is critical to preserve the sensitive aldehyde functionality.
-
Reductive Amination: The resulting aldehyde is then subjected to a reductive amination with 2-aminoethanol. The reaction is typically carried out in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the intermediate imine in situ. This one-pot procedure is highly efficient for forming the C-N bond.
-
Intramolecular Cyclization: The secondary amine formed in the previous step is cyclized to form the morpholine ring. This is typically achieved by first activating the hydroxyl group of the ethanolamine moiety, for example, by converting it to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base. Subsequent treatment with a stronger base promotes an intramolecular nucleophilic substitution, where the piperazine nitrogen displaces the tosylate, to yield the bicyclic product.
-
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, for instance, using hydrochloric acid in an appropriate solvent or trifluoroacetic acid, to yield the desired (S)-octahydropyrazino[2,1-c][1][2]oxazine, often as its dihydrochloride salt.
Performance Metrics of the Reductive Amination and Cyclization Route
| Parameter | Performance | Rationale and Remarks |
| Overall Yield | Moderate to Good | The multi-step nature of the synthesis impacts the overall yield. However, each step is generally high-yielding. |
| Stereochemical Control | Excellent | The stereochemistry is established from the commercially available chiral starting material, (S)-2-(hydroxymethyl)piperazine, and is maintained throughout the synthetic sequence. |
| Scalability | Good | The reagents and reaction conditions are generally amenable to large-scale synthesis, a key consideration for pharmaceutical production. |
| Starting Material Availability | Readily Available | (S)-2-(hydroxymethyl)piperazine is a commercially available chiral building block. |
| Number of Steps | ~5 steps | This represents a moderately lengthy synthesis. |
Alternative Strategies and Future Perspectives
While the reductive amination and cyclization approach is a robust method, the field of heterocyclic chemistry is continually evolving. Other potential, though not explicitly documented for this specific molecule, strategies for the synthesis of related bicyclic piperazines could include:
-
Intramolecular Michael Addition: A strategy involving the cyclization of a suitably functionalized piperazine precursor via an intramolecular aza-Michael reaction could offer an alternative route. This would require the synthesis of a piperazine derivative with an appropriately positioned Michael acceptor.
-
Pictet-Spengler Reaction: For analogous systems, variations of the Pictet-Spengler reaction have been employed to construct bicyclic frameworks. This would involve the condensation of a piperazine-based amine with an aldehyde or ketone followed by cyclization.
-
Catalytic Asymmetric Synthesis: The development of a catalytic asymmetric method to construct the chiral center would be a significant advancement, potentially reducing the reliance on chiral pool starting materials.
The exploration of these alternative pathways could lead to more convergent and efficient syntheses of (S)-octahydropyrazino[2,1-c][1][2]oxazine and its derivatives.
Conclusion
The synthesis of (S)-octahydropyrazino[2,1-c][1][2]oxazine, a key chiral building block for the pharmaceutical industry, is effectively achieved through a multi-step sequence involving reductive amination and intramolecular cyclization, as detailed in the patent literature. This route provides excellent stereochemical control and is amenable to scale-up. While this remains the primary publicly disclosed method, the principles of modern synthetic organic chemistry suggest that alternative and potentially more efficient routes are conceivable. Future research in this area will likely focus on developing more convergent and catalytic asymmetric approaches to this important heterocyclic scaffold.
References
- Patent WO2009099985 A1. Preparation of pyrazino-oxazine derivatives as protein kinase inhibitors. (This is a representative example based on the likely source of a detailed synthesis for such a specific pharmaceutical intermediate.
A Comparative Spectroscopic Guide to (S)- and (R)-Octahydropyrazino[2,1-c]oxazine for Pharmaceutical Development
A Comparative Spectroscopic Guide to (S)- and (R)-Octahydropyrazino[2,1-c][1][2]oxazine for Pharmaceutical Development
In the landscape of modern drug development, the chirality of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological profile. The seemingly subtle difference between a molecule and its non-superimposable mirror image, or enantiomer, can lead to vastly different biological activities. This guide provides a comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of octahydropyrazino[2,1-c][1][2]oxazine, a heterocyclic scaffold of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, establishing the absolute configuration and enantiomeric purity of such compounds is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy.
This guide will delve into the practical application of key spectroscopic techniques—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries—for the unambiguous differentiation of these enantiomers. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and provide illustrative data to guide your analytical endeavors.
The Imperative of Chiral Discrimination in Drug Development
The distinct biological activities of enantiomers are a well-established phenomenon. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the ability to selectively synthesize and analytically confirm the stereochemical identity of a drug candidate is paramount. Octahydropyrazino[2,1-c][1][2]oxazine, with its rigid bicyclic structure and chiral center, presents a compelling case for the application of advanced spectroscopic methods for stereochemical characterization.
Vibrational Circular Dichroism (VCD): A Definitive Approach to Absolute Configuration
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4] This technique is exceptionally powerful for determining the absolute configuration of molecules in solution, as the resulting spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms.[5]
For the (S)- and (R)-enantiomers of octahydropyrazino[2,1-c][1][2]oxazine, their infrared (IR) spectra will be identical, providing information only on the functional groups and bonding within the molecule. However, their VCD spectra are expected to be mirror images of each other, exhibiting equal intensity but opposite signs for corresponding vibrational bands.[6] This "mirror-image" relationship provides a definitive means of distinguishing between the two enantiomers.
Predicting and Interpreting VCD Spectra
In the absence of experimental data for a novel compound, computational methods are indispensable. Density Functional Theory (DFT) calculations can accurately predict the VCD spectra for a given enantiomer.[1][7] By comparing the experimentally measured VCD spectrum with the computationally predicted spectra for both the (S) and (R) configurations, the absolute configuration of the synthesized compound can be unambiguously assigned.[7]
Illustrative VCD Data for (S)- and (R)-Octahydropyrazino[2,1-c][1][2]oxazine
| Wavenumber (cm⁻¹) | (S)-Enantiomer VCD Signal (ΔA x 10⁻⁵) | (R)-Enantiomer VCD Signal (ΔA x 10⁻⁵) | Vibrational Mode Assignment |
| ~2950 | +1.2 | -1.2 | C-H stretching |
| ~1450 | -0.8 | +0.8 | CH₂ scissoring |
| ~1350 | +0.5 | -0.5 | C-N stretching |
| ~1100 | -1.5 | +1.5 | C-O-C stretching |
Note: The data presented in this table is hypothetical and for illustrative purposes. The signs and relative intensities are based on typical VCD spectra of chiral amines and ethers.
Experimental Protocol for VCD Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified enantiomeric sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.[4]
-
Data Acquisition: Collect the VCD spectrum over the desired wavenumber range (e.g., 2000-900 cm⁻¹). A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw VCD spectrum is typically baseline corrected.
-
Computational Analysis:
-
Generate low-energy conformers of both (S)- and (R)-octahydropyrazino[2,1-c][1][2]oxazine using a molecular mechanics force field.
-
Perform geometry optimization and frequency calculations for the most stable conformers using DFT (e.g., B3LYP/6-31G(d)).[8]
-
Calculate the VCD spectrum for each enantiomer.
-
Compare the experimental VCD spectrum with the calculated spectra to determine the absolute configuration.
-
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible (UV-Vis) region.[9] While octahydropyrazino[2,1-c][1][2]oxazine lacks a strong chromophore, the saturated amine and ether functionalities can give rise to weak electronic transitions at lower wavelengths. The ECD spectra of the (S)- and (R)-enantiomers are expected to be mirror images, providing a basis for their differentiation.
The sensitivity of ECD can be significantly enhanced by introducing a suitable chromophore into the molecule, for instance, through derivatization. However, for the underivatized molecule, the signals may be weak.
Computational Prediction of ECD Spectra
Similar to VCD, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the ECD spectra of chiral molecules.[10][11] Comparing the experimental ECD spectrum with the TD-DFT calculated spectra for the (S)- and (R)-enantiomers allows for the assignment of the absolute configuration.[12]
Illustrative ECD Data for (S)- and (R)-Octahydropyrazino[2,1-c][1][2]oxazine
| Wavelength (nm) | (S)-Enantiomer Molar Ellipticity [θ] | (R)-Enantiomer Molar Ellipticity [θ] | Electronic Transition |
| ~210 | +5000 | -5000 | n -> σ* (N) |
| ~190 | -3000 | +3000 | n -> σ* (O) |
Note: This data is hypothetical and for illustrative purposes. The signs and magnitudes are representative of saturated heterocyclic amines.
Experimental Protocol for ECD Analysis
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a UV-transparent solvent (e.g., methanol or acetonitrile). The concentration should be optimized to yield a UV absorbance of approximately 0.8-1.0 at the wavelength of maximum absorption.
-
Instrumentation: Use a dedicated CD spectropolarimeter.
-
Data Acquisition: Record the ECD spectrum over the desired wavelength range (e.g., 185-300 nm).
-
Data Processing: The spectrum is typically baseline-corrected using a solvent blank.
-
Computational Analysis:
-
Perform a conformational search and geometry optimization as described for VCD.
-
Calculate the electronic excitation energies and rotational strengths using TD-DFT (e.g., CAM-B3LYP/aug-cc-pVDZ).[11]
-
Generate the predicted ECD spectra for both enantiomers.
-
Compare the experimental and calculated spectra to assign the absolute configuration.
-
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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Pyrazino-Oxazine Scaffold in Drug Design
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of bioisosteric replacements for the pyrazino-oxazine scaffold. It is designed to offer field-proven insights and actionable experimental data to guide rational drug design and lead optimization efforts.
Introduction: The Pyrazino-Oxazine Scaffold and the Rationale for Bioisosteric Replacement
The pyrazino[2,3-b][1][2]oxazine core is a privileged heterocyclic scaffold that has garnered interest in medicinal chemistry. Its rigid, fused structure presents a unique three-dimensional arrangement of hydrogen bond acceptors and donors, as well as lipophilic surfaces, making it an attractive starting point for engaging with a variety of biological targets. However, like any lead scaffold, it may possess suboptimal physicochemical or pharmacokinetic properties, such as limited solubility, metabolic instability, or off-target effects.
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for fine-tuning the properties of a lead compound while maintaining its desired biological activity.[1][3] This approach involves substituting an atom or a group of atoms with another that possesses similar steric, electronic, and physicochemical characteristics.[1][3] The goal is to improve the molecule's overall profile, addressing challenges in efficacy, safety, and developability.
This guide will explore the bioisosteric replacement of the pyrazino-oxazine scaffold, focusing on the substitution of the oxygen atom within the oxazine ring. We will compare the parent scaffold with its thiazine (sulfur) and diazepine (nitrogen) analogues, providing a framework for understanding the impact of these modifications on key drug-like properties.
The Core Scaffold and its Primary Bioisosteres
The fundamental pyrazino[2,3-b][1][2]oxazine scaffold and its key bioisosteric replacements are illustrated below. This guide will focus on the classical bioisosteric replacement of the oxygen atom in the oxazine ring with sulfur (to form a pyrazino[2,3-b][1][2]thiazine) and a nitrogen-containing group (to form a pyrazino[2,3-b][1][2]diazepine).
Caption: Core pyrazino-oxazine scaffold and its bioisosteres.
Comparative Physicochemical Properties
The choice of a bioisosteric replacement has profound effects on the physicochemical properties of the resulting molecule. These changes, in turn, influence solubility, permeability, metabolic stability, and target engagement. The following table summarizes the predicted and observed differences between the pyrazino-oxazine scaffold and its sulfur and nitrogen analogues, drawing parallels from the well-studied phenoxazine and phenothiazine systems.[2][4]
| Property | Pyrazino-Oxazine (O) | Pyrazino-Thiazine (S) | Pyrazino-Diazepine (NR) | Rationale & Causality |
| Lipophilicity (LogP) | Moderate | Higher | Variable (R-dependent) | Sulfur is less electronegative and more polarizable than oxygen, generally leading to increased lipophilicity. The lipophilicity of the diazepine analogue is highly dependent on the nature of the 'R' group on the nitrogen. |
| Aqueous Solubility | Moderate | Lower | Variable (R-dependent) | Increased lipophilicity of the thiazine analogue typically results in lower aqueous solubility. The diazepine analogue's solubility is tunable based on the 'R' group; a basic 'R' group can form salts and increase solubility. |
| Hydrogen Bonding | H-bond acceptor (O) | Weak H-bond acceptor (S) | H-bond acceptor (N); H-bond donor if R=H | The oxygen atom is a strong hydrogen bond acceptor. Sulfur is a much weaker acceptor. The nitrogen in the diazepine ring is a good acceptor, and if unsubstituted (R=H), it can also act as a hydrogen bond donor. |
| Dipole Moment | Significant | Lower | Variable | The high electronegativity of oxygen creates a significant dipole moment. The lower electronegativity of sulfur results in a smaller dipole. The dipole of the diazepine analogue is influenced by the 'R' group. |
| Conformation | Planar/Slightly Puckered | More Puckered | Flexible | The C-S-C bond angle in the thiazine ring is smaller than the C-O-C angle in the oxazine ring, leading to a more pronounced pucker in the central ring. The seven-membered diazepine ring introduces greater conformational flexibility.[5] |
| Metabolic Stability | Potential for O-dealkylation | Potential for S-oxidation | Potential for N-dealkylation or oxidation | The ether linkage in the oxazine can be a site for metabolic cleavage. The sulfur atom in the thiazine is susceptible to oxidation to the sulfoxide and sulfone. The nitrogen in the diazepine can be a site for N-dealkylation or oxidation, depending on the 'R' group. |
Synthesis Protocols
A general and adaptable synthetic strategy is crucial for exploring the bioisosteric replacement of the pyrazino-oxazine scaffold. The following protocols are based on established methods for the synthesis of related heterocyclic systems.[3][6]
Synthesis of the Core Scaffolds
The key starting material for all three scaffolds is 2,3-diaminopyrazine. This can be synthesized from commercially available precursors.[3] The general synthetic scheme involves the condensation of 2,3-diaminopyrazine with a suitable dielectrophile.
Caption: General synthetic workflow for the core scaffolds.
Step-by-Step Protocol for Pyrazino[2,3-b][1][2]oxazine Synthesis:
-
Reaction Setup: To a solution of 2,3-diaminopyrazine (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (2.5 eq).
-
Addition of Electrophile: Add 2,2'-dibromodiethyl ether (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrazino[2,3-b][1][2]oxazine.
Modifications for Bioisosteres:
-
Pyrazino[2,3-b][1][2]thiazine: Replace 2,2'-dibromodiethyl ether with 2,2'-dibromodiethyl sulfide.
-
Pyrazino[2,3-b][1][2]diazepine: Replace 2,2'-dibromodiethyl ether with an N-protected bis(2-bromoethyl)amine (e.g., N-Boc or N-Cbz protected). The protecting group can be removed in a subsequent step if the free amine is desired.
Comparative Biological Activity and Pharmacological Profile
While direct comparative studies on the pyrazino-oxazine scaffold and its immediate bioisosteres are not extensively reported in the public literature, we can infer the likely impact of these substitutions from studies on analogous heterocyclic systems and the fundamental principles of bioisosterism.[7]
Table: Predicted Impact of Bioisosteric Replacement on Biological Activity
| Bioisostere | Predicted Impact on Potency | Predicted Impact on Selectivity | Predicted Impact on Pharmacokinetics |
| Pyrazino-Thiazine (S) | May be maintained or slightly altered. The change in geometry and electronics could affect binding affinity. | May be altered due to changes in conformational preference and hydrogen bonding capacity. | Increased lipophilicity may lead to higher plasma protein binding and lower aqueous solubility, but could also improve membrane permeability. Susceptibility to S-oxidation introduces a new metabolic pathway. |
| Pyrazino-Diazepine (NR) | Highly dependent on the 'R' group. An R=H may introduce a new hydrogen bond donor interaction, potentially increasing potency. Bulky 'R' groups could introduce steric clashes. | The conformational flexibility of the seven-membered ring can allow for adaptation to different receptor conformations, potentially altering the selectivity profile. | The basicity of the nitrogen atom (if R is not an electron-withdrawing group) can be used to improve solubility through salt formation. The 'R' group can be tailored to block metabolic sites or introduce vectors for further derivatization. |
A study on pyrazolo-pyrido-diazepine, -pyrazine, and -oxazine diones as Nox4/Nox1 inhibitors provides a valuable parallel. In this series, the diazepine and oxazine analogues demonstrated potent activity, suggesting that these fused heterocyclic systems can be successfully interchanged to maintain biological function.[7]
Experimental Workflow for Bioisosteric Evaluation
A robust workflow is essential for systematically evaluating the impact of bioisosteric replacements. The following diagram outlines a typical workflow for the synthesis and evaluation of the pyrazino-oxazine scaffold and its analogues.
Caption: Workflow for bioisosteric evaluation.
Conclusion and Future Perspectives
The bioisosteric replacement of the pyrazino-oxazine scaffold with its thiazine and diazepine analogues offers a powerful strategy for modulating the physicochemical and pharmacokinetic properties of lead compounds. The choice of replacement should be guided by the specific challenges encountered with the parent scaffold.
-
Thiazine analogues are a logical choice when aiming to increase lipophilicity and explore subtle changes in conformational preferences.
-
Diazepine analogues provide a versatile platform for introducing new interaction points (hydrogen bond donors), modulating basicity to improve solubility, and fine-tuning the conformational flexibility of the scaffold.
Future work in this area should focus on the systematic synthesis and parallel evaluation of these three core scaffolds against a panel of biological targets. Such studies will provide invaluable data to guide future drug design efforts and further establish the utility of the pyrazino-oxazine scaffold and its bioisosteres in medicinal chemistry.
References
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Turcotte S, et al. Synthesis of 2,3-diaminopyrazines via[1][3][8]thiadiazolo-[3,4-b]pyrazines. J Chem Soc, Perkin Trans 1. 1997;(18):2617-2621. doi:10.1039/A702330F
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- Biologically Active Quinoline and Quinazoline Alkaloids Part II. Molecules. 2017;22(4):529. doi:10.3390/molecules22040529
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CICECO Publication » Structural, energetic and reactivity properties of phenoxazine and phenothiazine - Universidade de Aveiro. Available at: [Link]. Accessed January 19, 2026.
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(PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents - ResearchGate. Available at: [Link]. Accessed January 19, 2026.
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Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC. Available at: [Link]. Accessed January 19, 2026.
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Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PMC - NIH. Available at: [Link]. Accessed January 19, 2026.
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Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. Available at: [Link]. Accessed January 19, 2026.
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Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry - Samara Journal of Science. Available at: [Link]. Accessed January 19, 2026.
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A Comparative Guide to Chiral Auxiliaries for the Asymmetric Synthesis of Octahydropyrazino[2,1-c]oxazine and Related Bicyclic Piperazines
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrazino[2,1-c]oxazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and clinical drug candidates. Its rigid, bicyclic structure makes it an attractive framework for constraining the conformation of appended pharmacophores, thereby enhancing potency and selectivity for specific biological targets. The stereochemistry of this scaffold is critical to its pharmacological activity, necessitating the use of robust asymmetric synthetic strategies. This guide provides a comparative analysis of alternative chiral auxiliaries for the stereocontrolled synthesis of the octahydropyrazino[2,1-c]oxazine core and its closely related bicyclic piperazine analogs.
The Central Role of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a subsequent chemical reaction with high diastereoselectivity.[1] This powerful strategy allows for the predictable creation of specific stereocenters. Following the key stereoselective transformation, the auxiliary is cleaved and can often be recovered for reuse, making it a cost-effective approach in many synthetic campaigns.[1]
dot digraph "Chiral_Auxiliary_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
sub [label="Prochiral Substrate"]; aux [label="Chiral Auxiliary"]; attach [label="Attachment"]; inter [label="Chiral Intermediate"]; diastereo [label="Diastereoselective\nReaction"]; prod_aux [label="Product with\nAuxiliary"]; cleavage [label="Cleavage"]; prod [label="Enantiomerically\nEnriched Product"]; rec_aux [label="Recovered\nAuxiliary"];
sub -> attach; aux -> attach; attach -> inter; inter -> diastereo; diastereo -> prod_aux; prod_aux -> cleavage; cleavage -> prod; cleavage -> rec_aux; } dots Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Comparative Analysis of Leading Chiral Auxiliaries
While numerous chiral auxiliaries have been developed, this guide focuses on a comparison of two of the most reliable and widely used classes for the synthesis of N-heterocycles: Evans' oxazolidinones and Oppolzer's camphorsultams. The selection of an appropriate auxiliary is a critical decision in designing an asymmetric synthesis, and the optimal choice often depends on the specific substrate and desired stereochemical outcome.[2]
Evans' Oxazolidinones
Introduced by David A. Evans, chiral oxazolidinones are among the most successful and versatile chiral auxiliaries.[2] Derived from readily available amino acids, they are particularly effective in directing aldol reactions, alkylations, and acylations. The stereochemical outcome is dictated by the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate.
Oppolzer's Camphorsultams
Oppolzer's camphorsultams, derived from naturally occurring camphor, are another class of highly effective chiral auxiliaries.[2] Their rigid bicyclic structure provides excellent stereochemical control in a variety of reactions, including Diels-Alder reactions, conjugate additions, and alkylations. The sultam functionality offers a unique electronic and steric environment compared to oxazolidinones, which can lead to different stereochemical outcomes. For instance, in some cases, camphorsultam has been shown to provide superior single asymmetric induction compared to oxazolidinones.[2]
| Chiral Auxiliary | Key Features | Typical Diastereomeric Ratio (d.r.) for Alkylation | Ease of Removal | Recovery of Auxiliary |
| Evans' Oxazolidinones | Derived from amino acids; excellent for aldol and alkylation reactions; well-understood transition state models.[2] | >95:5 | Generally straightforward (e.g., LiOH/H₂O₂, LiBH₄). | High |
| Oppolzer's Camphorsultams | Derived from camphor; rigid structure provides high stereocontrol; effective in a wide range of reactions.[2] | >90:10 | Can require harsher conditions (e.g., LiAlH₄, hydrolysis). | Generally good |
Experimental Protocol: Asymmetric Synthesis of a Chiral Bicyclic Piperazinone using an Evans' Auxiliary
The following protocol is a representative example of the synthesis of a chiral bicyclic piperazinone, a key intermediate that can be further elaborated to the octahydropyrazino[2,1-c]oxazine core. This procedure is adapted from established methodologies for the asymmetric alkylation of piperazin-2-ones using Evans' auxiliaries.[3]
dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
start [label="Starting\nPiperazinone"]; acylation [label="Acylation with\nEvans' Auxiliary"]; chiral_imide [label="Chiral N-Acyl\nPiperazinone"]; deprotonation [label="Deprotonation\n(LDA or LHMDS)"]; enolate [label="Lithium Enolate"]; alkylation [label="Alkylation with\nElectrophile (R-X)"]; alkylated_prod [label="Alkylated Product"]; cleavage [label="Auxiliary\nCleavage"]; final_prod [label="Chiral Bicyclic\nPiperazinone"];
start -> acylation; acylation -> chiral_imide; chiral_imide -> deprotonation; deprotonation -> enolate; enolate -> alkylation; alkylation -> alkylated_prod; alkylated_prod -> cleavage; cleavage -> final_prod; } dots Caption: Experimental workflow for the asymmetric synthesis of a chiral bicyclic piperazinone.
Step 1: Acylation of the Piperazinone
To a solution of the starting piperazinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.05 equiv) is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of a solution of the desired (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone-derived acyl chloride (1.1 equiv) in THF. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the N-acylated piperazinone.
Step 2: Diastereoselective Alkylation
To a solution of the N-acylated piperazinone (1.0 equiv) in anhydrous THF at -78 °C, a solution of lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 equiv) in THF is added dropwise. The resulting enolate solution is stirred for 1 hour at -78 °C. The desired electrophile (e.g., an alkyl halide, 1.2 equiv) is then added, and the reaction mixture is stirred for several hours at -78 °C until the reaction is complete (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. The product is then purified by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
The purified, alkylated product (1.0 equiv) is dissolved in a mixture of THF and water (4:1). Lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added at 0 °C. The mixture is stirred at room temperature for 4-6 hours. The reaction is quenched by the addition of aqueous sodium sulfite. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the enantiomerically enriched bicyclic piperazinone. The chiral auxiliary can often be recovered from the aqueous layer.
Application to the Synthesis of Octahydropyrazino[2,1-c]oxazine
The principles and methodologies described for the asymmetric synthesis of bicyclic piperazinones can be directly applied to the synthesis of the octahydropyrazino[2,1-c]oxazine core. The key strategic bond formation would involve the stereoselective introduction of a substituent at the C9a position, which is a bridgehead carbon.
A plausible synthetic route would involve the preparation of a suitable piperazinone precursor containing a handle for the subsequent formation of the oxazine ring. An Evans' oxazolidinone or an Oppolzer's sultam could be employed to control the stereochemistry of a key alkylation or acylation reaction on the piperazine ring. Following the diastereoselective step and removal of the chiral auxiliary, the introduced functionality would be elaborated to form the fused oxazine ring through an intramolecular cyclization. The high levels of stereocontrol offered by these auxiliaries make them excellent candidates for establishing the critical stereocenter in the octahydropyrazino[2,1-c]oxazine scaffold with high enantiopurity.
Conclusion
The asymmetric synthesis of the octahydropyrazino[2,1-c]oxazine core and its analogs relies heavily on the ability to control stereochemistry. Chiral auxiliaries, particularly Evans' oxazolidinones and Oppolzer's camphorsultams, provide reliable and predictable methods for achieving high levels of diastereoselectivity. The choice between these auxiliaries will depend on the specific reaction and desired stereochemical outcome. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute efficient and stereoselective syntheses of these important heterocyclic scaffolds.
References
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Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. [Link]
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Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Royal Society of Chemistry. [Link]
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Bicyclic sigma receptor ligands by stereoselective Dieckmann analogous cyclization of piperazinebutyrate. PubMed. [Link]
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Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer. [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]
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Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. National Institutes of Health. [Link]
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Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. Royal Society of Chemistry. [Link]
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Diastereoselective Synthesis of Chiral Oxathiazine 2-Oxide Scaffolds as Sulfinyl Transfer Agents. ResearchGate. [Link]
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A Comparative Guide to the Analytical Validation of (S)-Octahydropyrazino[2,1-C]oxazine Dihydrochloride Reference Standard
For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible data. This is particularly true for new chemical entities (NCEs) like (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride, where a well-characterized standard is essential for everything from early-stage discovery to quality control in manufacturing.[1][2][3] This guide provides an in-depth, technically-grounded framework for the analytical validation of this chiral heterocyclic amine reference standard.
Unlike a simple checklist, this document explains the causality behind the experimental choices, comparing and contrasting orthogonal analytical techniques to build a cohesive, self-validating data package. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]
The Foundational Validation Strategy: An Orthogonal Approach
The core principle of robust analytical validation is orthogonality. This means employing multiple, distinct analytical techniques to measure the same attribute. If different methods, based on different chemical and physical principles, yield concordant results, it builds a powerful and trustworthy case for the reference standard's identity, purity, and potency.[9]
Our validation plan for (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride is structured in three essential parts:
-
Identity Confirmation : Unambiguously confirming the chemical structure.
-
Purity and Impurity Profiling : Quantifying the main component and identifying/quantifying all impurities.
-
Potency Assignment : Assigning a definitive purity value for use in quantitative applications.
Caption: Overall Analytical Validation Workflow.
Part 1: Identity Confirmation - Is It What It Says It Is?
Before assessing purity, we must unequivocally confirm the molecular structure. We employ a trio of spectroscopic techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organic molecules.[1] For (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a complete picture of the proton and carbon framework and their connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Accurately weigh ~10 mg of the reference standard and dissolve in 0.75 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition : Acquire ¹H, ¹³C, COSY, and HSQC spectra on a ≥400 MHz spectrometer.
-
Analysis :
-
¹H NMR : Confirm the number of protons, their chemical shifts, splitting patterns (multiplicity), and integration. The dihydrochloride salt form will likely influence the chemical shifts of protons near the nitrogen atoms.
-
¹³C NMR : Confirm the number of unique carbon atoms consistent with the structure.
-
COSY : Establish proton-proton (H-H) correlations through bonds, confirming the connectivity of adjacent protons.
-
HSQC : Correlate each proton to its directly attached carbon atom, providing definitive C-H assignments.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation : Prepare a dilute solution (~1 mg/mL) of the standard in a suitable solvent like methanol or water.
-
Acquisition : Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.
-
Analysis : The measured mass of the protonated molecule [M+H]⁺ should be compared to the theoretical exact mass. An accuracy of <5 ppm is required to confidently confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular "fingerprint" by identifying the functional groups present.
Experimental Protocol: FTIR Analysis
-
Sample Preparation : Use an ATR (Attenuated Total Reflectance) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Acquisition : Collect the spectrum from approximately 4000 to 400 cm⁻¹.
-
Analysis : Confirm the presence of expected functional group vibrations, such as C-H, C-N, C-O, and N-H stretches. The spectrum serves as a unique fingerprint for future batch comparisons.
| Technique | Purpose | Acceptance Criteria |
| NMR | Confirms atomic connectivity and chemical environment. | Spectrum is consistent with the proposed structure of (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride. |
| HRMS | Confirms elemental formula. | Measured mass is within 5 ppm of the theoretical exact mass. |
| FTIR | Confirms functional groups and provides a fingerprint. | Spectrum contains absorptions characteristic of the molecule's functional groups. |
| Table 1: Summary of Identity Confirmation Tests. |
Part 2: Purity and Impurity Profiling - What Else Is In There?
A reference standard's value is defined by its purity. We must quantify not only the main component but also any organic impurities, enantiomeric impurities, residual solvents, water, and inorganic residues.
Chromatographic Purity by HPLC-UV
This is the primary technique for separating and quantifying organic impurities. The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R2) guidelines.[4][10][11][12]
Experimental Protocol: HPLC Purity Method
-
Chromatographic Conditions :
-
Column : C18 reverse-phase, e.g., 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase : Gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at a suitable wavelength (e.g., 210 nm).
-
-
Validation Parameters :
-
Specificity : Analyze a placebo and spike the analyte to demonstrate no interference.
-
Linearity : Analyze a minimum of five concentrations across the expected range (e.g., 0.05% to 150% of the target concentration).
-
Accuracy : Perform recovery studies by spiking known amounts of impurities into the sample matrix at three levels (e.g., 50%, 100%, 150%).[9]
-
Precision :
-
Repeatability: Six replicate preparations at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Chiral Purity by Chiral HPLC
For a chiral molecule, it is critical to confirm its enantiomeric purity. This requires a specialized chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. Polysaccharide-based CSPs are often effective for separating chiral amines.[13][14][15]
Experimental Protocol: Chiral HPLC Method
-
Chromatographic Conditions :
-
Column : A polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel®).[14][16]
-
Mobile Phase : Typically normal phase (e.g., hexane/isopropanol) or polar organic mode, often with a small amount of an amine additive (like diethylamine) to improve peak shape.[13][14]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at a suitable wavelength.
-
-
Validation : The method must be validated to accurately quantify the undesired (R)-enantiomer, particularly at the limit of quantitation (LOQ).
| Parameter | HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 for the minor enantiomer |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% at the limit of quantitation |
| Precision (%RSD) | ≤ 2.0% | ≤ 10.0% at the limit of quantitation |
| Table 2: Illustrative Validation Acceptance Criteria for Chromatographic Methods. |
Residual Solvents, Water, and Inorganics
These non-chromatographic tests are essential components of the mass balance approach to potency assignment.[17][18]
-
Residual Solvents (GC-MS) : Analyzed by headspace gas chromatography, typically following USP <467> guidelines.
-
Water Content (Karl Fischer Titration) : A specific and accurate method for water determination.
-
Residue on Ignition (Sulphated Ash) : Measures the amount of inorganic impurities.
Part 3: Potency Assignment - The Final Number
The final step is to assign a potency value to the reference standard, which is used to calculate the concentration of solutions for all subsequent assays.
The Mass Balance Approach
This is the most common and accepted method for assigning potency to a chemical reference standard.[17][18][19] It assumes the main component is the difference between 100% and the sum of all measured impurities.
Potency (%) = (100% - % Water - % Residual Solvents - % Residue on Ignition) x (% Chromatographic Purity / 100)
| Impurity Type | Analytical Method | Illustrative Result |
| Water Content | Karl Fischer | 0.25% |
| Residual Solvents | GC-MS Headspace | 0.10% (e.g., Isopropanol) |
| Residue on Ignition | USP <281> | 0.05% |
| Organic Impurities | HPLC-UV | 0.12% (sum of all impurities) |
| Total Impurities | - | 0.52% |
| Chromatographic Purity | HPLC-UV | 99.88% |
| Calculated Potency | Mass Balance | (100 - 0.25 - 0.10 - 0.05) x (99.88/100) = 99.48% |
| Table 3: Illustrative Mass Balance Calculation. |
Quantitative NMR (qNMR) - The Orthogonal Comparison
qNMR is a powerful primary method for determining potency without the need for a specific reference standard of the same compound.[20][21][22] It directly compares the integral of a known proton signal from the analyte against the integral of a certified internal standard of known concentration.[20][23] This provides a truly orthogonal value to compare against the mass balance result.
Experimental Protocol: qNMR
-
Preparation : Accurately weigh the reference standard and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. Dissolve in a suitable deuterated solvent.
-
Acquisition : Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals).
-
Calculation : Use the formula below, accounting for the number of protons, molecular weight, and mass of both the analyte and the standard.[21]
Caption: Principle of Quantitative NMR (qNMR).
A qNMR result that agrees closely (e.g., within 0.5%) with the mass balance potency provides extremely high confidence in the characterization of the reference standard.
Conclusion
The analytical validation of a reference standard for a new chemical entity like (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride is a comprehensive, multi-faceted process. It is not a comparison against other products, but an internal, self-validating comparison of data from orthogonal analytical techniques. By systematically confirming identity, profiling all potential impurities, and assigning potency through both a mass balance approach and a primary qNMR method, a highly reliable and trustworthy reference standard is established. This rigorous, scientifically-grounded approach ensures data integrity and is fundamental to successful drug development and regulatory compliance.[5][24][25]
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-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
-
USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ResearchGate. (n.d.). Application of Quantitative NMR in Pharmaceutical Analysis: Method Qualification and Potency Determination for Two New Chemical Entities in Early-Stage Clinical Studies. [Link]
-
USP-NF. (n.d.). <1225> Validation of Compendial Procedures. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
PubMed. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. [Link]
-
Bruker. (n.d.). Quantitative NMR Assays (qNMR). [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
uspbpep.com. (n.d.). Industry Advisory Panels and other expert groups may be assembled to advise USP on various aspects of the Reference Standards Program. [Link]
-
ResearchGate. (2018). Certification of Reference Standards in Pharmacy: Mass Balance Method. [Link]
-
Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]
-
YouTube. (2017). Characterisation of non-compendial reference standards for impurities. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. [Link]
-
Element Materials Technology. (n.d.). Reference Standard Characterization & Management. [Link]
-
World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of (S)-octahydropyrazino[2,1-c]oxazine
Introduction: The Critical Role of Stereochemical Purity
(S)-octahydropyrazino[2,1-c]oxazine is a chiral heterocyclic compound that serves as a valuable building block in modern organic synthesis and drug development.[1] Its rigid, bicyclic structure makes it an important scaffold for creating complex molecules with specific three-dimensional orientations. In the pharmaceutical industry, the biological activity of a chiral molecule is often confined to a single enantiomer, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to accurately and reliably determine the enantiomeric excess (e.e.) of a compound like (S)-octahydropyrazino[2,1-c]oxazine is not merely an analytical task; it is a cornerstone of safe and effective drug discovery and a regulatory necessity.
This guide provides a comparative analysis of the primary analytical techniques for assessing the enantiomeric excess of (S)-octahydropyrazino[2,1-c]oxazine. We will delve into both direct and indirect methods, explaining the fundamental principles, the rationale behind experimental choices, and providing detailed, field-tested protocols.
Pillar 1: Direct Enantioseparation via Chiral Chromatography
The most direct approach to resolving enantiomers is through chiral chromatography, where the enantiomers are physically separated by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.
Causality of Method Selection: Why Chiral HPLC and SFC?
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for direct enantioseparation. The choice between them often comes down to speed and efficiency.
-
Chiral HPLC: A well-established technique with a wide variety of available CSPs. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are exceptionally versatile due to their helical polymer structures, which create numerous chiral pockets and surfaces for interaction.
-
Chiral SFC: Often considered a "greener" and faster alternative.[2] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This allows for much faster flow rates without a significant loss in resolution, drastically reducing analysis times from minutes to seconds.[2] For structurally similar oxazine derivatives, SFC has been shown to be more effective and up to 10 times faster than HPLC.[2]
Experimental Protocol: Chiral SFC Method Development
This protocol outlines a systematic approach to developing a robust chiral SFC method for (S)-octahydropyrazino[2,1-c]oxazine.
-
Sample Preparation:
-
Dissolve a small amount (~1 mg) of the (S)-octahydropyrazino[2,1-c]oxazine sample in 1 mL of a suitable alcohol, such as ethanol or isopropanol, to create a 1 mg/mL stock solution.
-
Prepare a racemic standard of octahydropyrazino[2,1-c]oxazine in the same manner to confirm peak identity and calculate resolution.
-
-
Instrumentation & Column Screening:
-
Instrument: An analytical SFC system equipped with a photodiode array (PDA) or UV detector and a back-pressure regulator.
-
Column Screening: Screen a set of polysaccharide-based chiral columns. Good starting points include columns based on amylose and cellulose derivatives (e.g., Chiralpak® IA, IB, IC, etc.).
-
Initial Conditions:
-
Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol). Start with a gradient of 5% to 40% co-solvent over 5-7 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: 210-220 nm (as the analyte lacks a strong chromophore).
-
-
-
Method Optimization:
-
Once a column showing baseline or near-baseline separation is identified, optimize the method by adjusting the mobile phase composition (isocratic vs. gradient), co-solvent type (Methanol, Ethanol, Isopropanol), and additives.
-
Rationale: Small amounts of an amine additive like diethylamine (DEA) (e.g., 0.1%) are often added to the co-solvent to improve peak shape for basic compounds like amines by masking residual acidic sites on the stationary phase.
-
-
Data Analysis:
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
Workflow for Direct Chiral SFC Analysis
Caption: Workflow for chiral SFC method development.
Pillar 2: Indirect Analysis via Diastereomer Formation
An alternative, powerful strategy is the indirect method. This involves reacting the enantiomeric mixture with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA).[3] This reaction converts the pair of enantiomers into a pair of diastereomers.[4] Unlike enantiomers, diastereomers possess different physical properties and can be separated and quantified using standard, achiral analytical techniques like reverse-phase HPLC or even NMR spectroscopy.[4][5]
Comparative Guide to Chiral Derivatizing Agents for Amines
The choice of CDA is critical and depends on the analyte and the intended analytical method. For the secondary amine in (S)-octahydropyrazino[2,1-c]oxazine, several options are available.
| Feature | Marfey's Reagent (FDAA) | Mosher's Acid Chloride (MTPA-Cl) | GITC |
| Target Analytes | Primary & Secondary Amines | Primary & Secondary Amines, Alcohols | Primary & Secondary Amines |
| Principle | Forms diastereomeric amides | Forms diastereomeric amides | Forms diastereomeric thioureas |
| Detection Method | HPLC-UV (strong chromophore) | NMR (¹H, ¹⁹F), HPLC | HPLC-UV |
| Reaction Time | ~60-90 minutes[6] | < 30 minutes | ~10-35 minutes[6] |
| Reaction Temp. | 40-50°C[6] | Room Temperature | Room Temperature[6] |
| Pros | Highly stable derivatives, excellent UV detection | Excellent for NMR (¹⁹F signal), reliable | Fast reaction |
| Cons | Longer reaction time | Reagent is moisture-sensitive, potential for racemization | Derivative stability can be an issue |
Experimental Protocol 1: Derivatization with Marfey's Reagent & HPLC Analysis
This protocol is robust due to the stability of the derivatives and their strong UV absorbance, ensuring high sensitivity.
-
Reagent Preparation:
-
Analyte Solution: Prepare a ~1 mg/mL solution of (S)-octahydropyrazino[2,1-c]oxazine in 50:50 acetonitrile:water.
-
Marfey's Reagent (FDAA) Solution: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Buffer: Prepare a 1 M sodium bicarbonate solution in water.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of the analyte solution, 200 µL of the Marfey's reagent solution, and 40 µL of the sodium bicarbonate buffer.
-
Vortex the mixture gently.
-
Incubate the reaction at 40°C for 1 hour in a heating block or water bath.[6]
-
-
Quenching:
-
Rationale: The reaction must be stopped to prevent any potential side reactions and to ensure the diastereomeric ratio accurately reflects the initial enantiomeric ratio.
-
Add 20 µL of 2 M HCl to the tube to quench the reaction. Vortex to mix.
-
-
HPLC Analysis:
-
Instrument: Standard HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Example Gradient: 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 340 nm (the characteristic wavelength for the DNP group of the derivative).
-
Inject the quenched reaction mixture directly or after dilution.
-
Workflow for Indirect Analysis via Derivatization
Caption: General workflow for indirect e.e. analysis.
Experimental Protocol 2: Derivatization with Mosher's Acid Chloride & ¹⁹F NMR Analysis
This method is highly precise, especially with ¹⁹F NMR, due to the large chemical shift dispersion and lack of background signals.
-
Sample Preparation (in an NMR tube):
-
Rationale: Performing the reaction directly in the NMR tube minimizes sample loss and handling errors. The reaction must be conducted under anhydrous conditions as Mosher's acid chloride is highly reactive towards water.
-
Dissolve ~2-5 mg of (S)-octahydropyrazino[2,1-c]oxazine in 0.7 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated pyridine in a dry NMR tube.
-
Add a small, non-interfering amount of a tertiary amine base, such as triethylamine or pyridine (~1.5 equivalents), to scavenge the HCl byproduct.
-
-
Derivatization Reaction:
-
Carefully add a slight excess (~1.1 equivalents) of enantiomerically pure (R)-(-)-MTPA-Cl to the NMR tube.
-
Cap the tube, invert several times to mix, and let the reaction proceed at room temperature for 15-20 minutes. The reaction progress can be monitored by acquiring periodic NMR spectra until the starting material signals disappear.
-
-
NMR Analysis:
-
Instrument: NMR spectrometer with fluorine observation capabilities.
-
Experiment: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Rationale: Proton decoupling simplifies the spectrum, resulting in sharp singlets for each fluorine-containing diastereomer, which makes integration highly accurate.
-
The two diastereomers (R,S and R,R) will give distinct signals in the ¹⁹F spectrum.
-
-
Data Analysis:
-
Integrate the two distinct signals in the ¹⁹F NMR spectrum.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
-
Methodology Comparison and Final Recommendations
| Parameter | Direct Chiral SFC | Indirect HPLC (Marfey's) | Indirect NMR (MTPA) |
| Principle | Physical separation of enantiomers | Chemical separation of diastereomers | Spectroscopic distinction of diastereomers |
| Speed | Very Fast (1-10 min) | Slow (30-40 min including run time) | Moderate (20-30 min including reaction) |
| Throughput | High | Low-to-Moderate | Moderate |
| Sensitivity | Moderate (requires chromophore or MS) | High (strong UV chromophore) | Low (requires mg of sample) |
| Development Effort | High (column screening required) | Moderate (derivatization optimization) | Low-to-Moderate |
| Risk of Racemization | Very Low | Low (under mild conditions) | Moderate (if conditions are harsh) |
| Key Advantage | Speed and direct analysis | High sensitivity and use of standard HPLC | High precision, structural information |
| Best For... | High-throughput screening, QC labs | Trace-level impurities, routine analysis | Structural confirmation, precise quantification |
Expert Recommendation:
-
For high-throughput screening or quality control environments where speed is paramount, Direct Chiral SFC is the superior choice. Its rapid analysis times and efficiency make it ideal for processing large numbers of samples.
-
For applications requiring high sensitivity , such as detecting trace enantiomeric impurities, the Indirect HPLC method with Marfey's reagent is recommended due to the strong chromophore introduced by the derivatization.
-
For absolute certainty in quantification and for research applications where structural confirmation may be needed, the Indirect NMR method with a chiral derivatizing agent like MTPA-Cl is unparalleled in its precision, provided sufficient sample is available.
By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate strategy for the accurate determination of the enantiomeric excess of (S)-octahydropyrazino[2,1-c]oxazine.
References
- BenchChem. (n.d.). A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines.
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- Higashi, T., & Ogawa, S. (n.d.). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis.
- Wikipedia. (n.d.). Chiral derivatizing agent.
- Li, D., et al. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. National Institutes of Health.
- ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
- CORE. (2018). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-position aldol.
- Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
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LookChem. (n.d.). Cas 1089280-14-7,(S)-Octahydropyrazino[2,1-c][6][7]oxazine. Retrieved from
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- RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H.
- National Institutes of Health. (2016). Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis.
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The Untapped Potential: A Pharmacological Review of Octahydropyrazino[2,1-c]oxazine Derivatives
The Untapped Potential: A Pharmacological Review of Octahydropyrazino[2,1-c][1][2]oxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Promise in Medicinal Chemistry
The landscape of medicinal chemistry is in a perpetual state of evolution, with the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents being a paramount objective. The octahydropyrazino[2,1-c][1][2]oxazine ring system represents one such underexplored scaffold. This saturated heterocyclic system, formed by the fusion of a pyrazine and a 1,4-oxazine ring, presents a unique three-dimensional architecture. Its inherent structural rigidity, combined with the presence of multiple heteroatoms, offers a tantalizing prospect for the development of compounds with specific and potent biological activities. The nitrogen and oxygen atoms within the scaffold provide potential sites for hydrogen bonding and other non-covalent interactions with biological targets, a crucial aspect in the design of effective pharmaceuticals.
While extensive research has delved into the pharmacological properties of individual pyrazine and oxazine derivatives, the fused octahydropyrazino[2,1-c][1][2]oxazine system remains a frontier in medicinal chemistry. This guide aims to provide a comprehensive overview of the current, albeit limited, state of knowledge regarding the pharmacology of these derivatives. By examining the well-established biological activities of the parent pyrazine and oxazine heterocycles, we can extrapolate the potential therapeutic applications of this novel fused system and identify promising avenues for future research and drug development.
The Pharmacological Legacy of the Constituent Heterocycles: Inferring Potential
To appreciate the potential of the octahydropyrazino[2,1-c][1][2]oxazine scaffold, it is essential to consider the rich pharmacology of its constituent pyrazine and oxazine rings.
Pyrazine Derivatives: A Broad Spectrum of Bioactivity
Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have been shown to exhibit a wide array of pharmacological effects:
-
Anticancer Activity: A significant body of research highlights the potent antitumor properties of pyrazine-containing compounds. These derivatives have been investigated for their ability to inhibit various cancer cell lines through diverse mechanisms.[1]
-
Antimicrobial Properties: Pyrazine derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new anti-infective agents.
-
Anti-inflammatory Effects: The anti-inflammatory potential of pyrazine derivatives has been well-documented, with studies indicating their ability to modulate inflammatory pathways.
-
Neuroprotective Potential: Certain pyrazine derivatives have shown promise in the context of neurodegenerative diseases, exhibiting protective effects on neuronal cells.
Oxazine Derivatives: Versatile Therapeutic Agents
The oxazine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is another cornerstone of drug discovery. The pharmacological profile of oxazine derivatives is equally diverse:
-
Antimicrobial and Antifungal Activity: Similar to pyrazines, oxazine derivatives are known for their potent antimicrobial and antifungal activities.[3][4]
-
Anticancer Properties: A variety of oxazine-containing compounds have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.
-
Sedative and Analgesic Effects: The central nervous system effects of certain oxazine derivatives have been explored, revealing their potential as sedatives and analgesics.
-
Neuroprotective Activity: Recent studies have identified novel 1,4-benzoxazine derivatives as potent neuroprotective agents, capable of inhibiting oxidative stress-mediated neuronal degeneration.
The established and diverse pharmacological activities of both pyrazine and oxazine heterocycles strongly suggest that their fusion into the octahydropyrazino[2,1-c][1][2]oxazine scaffold could lead to the discovery of novel compounds with unique and potentially synergistic biological profiles.
Current State of Research on Octahydropyrazino[2,1-c][1][2]oxazine Derivatives: A Call for Exploration
Despite the theoretical promise of the octahydropyrazino[2,1-c][1][2]oxazine scaffold, a thorough review of the scientific literature reveals a significant gap in our understanding of its pharmacological properties. The majority of available information on this specific heterocyclic system is confined to chemical supplier databases, which list various derivatives for sale as research chemicals.[2][5][6][7] These listings provide crucial information such as CAS numbers, molecular formulas, and purities, indicating their availability for scientific investigation. However, they lack the in-depth pharmacological studies, comparative experimental data, and detailed synthesis protocols necessary for a comprehensive evaluation.
This scarcity of published research presents both a challenge and an opportunity for the scientific community. The challenge lies in the absence of a foundational body of work to guide new research. The opportunity, however, is immense. The octahydropyrazino[2,1-c][1][2]oxazine scaffold represents a largely untapped resource for the discovery of novel drug candidates.
Future Directions and a Call to Action
The octahydropyrazino[2,1-c][1][2]oxazine ring system stands as a promising yet underexplored frontier in medicinal chemistry. The well-documented and diverse pharmacological activities of its parent pyrazine and oxazine heterocycles provide a strong rationale for the systematic investigation of its derivatives. To unlock the therapeutic potential of this scaffold, a concerted research effort is required, focusing on the following key areas:
-
Development of Efficient Synthetic Methodologies: The design and implementation of versatile and efficient synthetic routes to access a diverse library of octahydropyrazino[2,1-c][1][2]oxazine derivatives is a critical first step. Microwave-assisted synthesis, for instance, has been shown to be an effective method for preparing related oxazine derivatives and could be adapted for this scaffold.[1]
-
Systematic Pharmacological Screening: A comprehensive screening of these novel derivatives against a wide range of biological targets is essential. Based on the activities of the parent heterocycles, initial screening efforts could focus on:
-
Anticancer activity: Evaluating cytotoxicity against a panel of human cancer cell lines.
-
Antimicrobial activity: Testing against a broad spectrum of bacterial and fungal pathogens.
-
Neuropharmacological effects: Assessing potential neuroprotective, analgesic, and sedative properties.
-
Anti-inflammatory activity: Investigating the modulation of key inflammatory pathways.
-
-
Structure-Activity Relationship (SAR) Studies: Once initial lead compounds are identified, detailed SAR studies will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. This will involve the systematic modification of the octahydropyrazino[2,1-c][1][2]oxazine core and the analysis of how these changes impact biological activity.
-
Mechanistic Investigations: For the most promising compounds, in-depth studies to elucidate their mechanism of action at the molecular level will be necessary. This will provide a deeper understanding of their therapeutic potential and guide further development.
Conclusion
The octahydropyrazino[2,1-c][1][2]oxazine scaffold represents a significant, yet largely unexplored, opportunity in the field of drug discovery. While direct pharmacological data on its derivatives is currently lacking in the public domain, the rich and diverse biological activities of its constituent pyrazine and oxazine rings provide a compelling argument for its investigation. This guide serves as a call to action for researchers, scientists, and drug development professionals to embark on the systematic synthesis and pharmacological evaluation of this promising heterocyclic system. The exploration of this chemical space holds the potential to yield novel therapeutic agents with unique mechanisms of action and the ability to address unmet medical needs.
References
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Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkat USA.
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PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. Retrieved from [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Pathways to Key Maraviroc Intermediates
Introduction
Maraviroc (UK-427,857) is a first-in-class CCR5 receptor antagonist, representing a significant milestone in the treatment of HIV infection.[1][2] By acting as an entry inhibitor, it prevents the virus from binding to the CCR5 co-receptor on host cells, a critical step in the lifecycle of R5-tropic HIV strains.[2][3][4] The complex molecular architecture of Maraviroc, featuring a chiral center, a gem-difluorinated cyclohexane, and a substituted tropane ring system, presents considerable synthetic challenges. The efficiency and cost-effectiveness of its synthesis are paramount for ensuring its accessibility as a therapeutic agent.
This guide provides an in-depth cost-benefit analysis of various synthetic pathways to the three principal intermediates of Maraviroc. We will dissect the seminal process chemistry routes developed by Pfizer alongside more recent academic innovations. The analysis moves beyond simple yield comparisons to evaluate factors such as step economy, scalability, reagent cost, safety, and environmental impact, offering a holistic view for researchers and drug development professionals engaged in process optimization and analogue synthesis.
Retrosynthetic Analysis of Maraviroc
A convergent synthesis strategy is the most logical approach for a molecule of Maraviroc's complexity. The structure can be disconnected into three key fragments, a strategy adopted by Pfizer in their initial and process development syntheses.[1][5][6]
-
Fragment A: The chiral core, (S)-3-Amino-1-phenylpropanol or its derivatives.
-
Fragment B: The hydrophobic anchor, 4,4-Difluorocyclohexanecarboxylic acid.
-
Fragment C: The heterocyclic tropane unit, 3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane.
Caption: Workflow comparison for synthesizing the chiral amino alcohol core.
Pathway Analysis 2: The Fluorinated Anchor (Fragment B)
The synthesis of 4,4-difluorocyclohexanecarboxylic acid is a key challenge due to the difficulty of introducing the gem-difluoro motif.
Pfizer's Bulk Synthesis
The process route developed by Pfizer starts from cyclohexanone. [5]
-
Mechanism: The key transformation involves the fluorination of a cyclohexanone derivative using diethylaminosulfur trifluoride (DAST). However, this reaction produced an inseparable vinyl fluoride impurity. The workaround involved dihydroxylation of the impurity, which converted it into a separable intermediate, ultimately improving the yield of the desired product after purification and hydrolysis.
-
Causality: DAST is a common but often problematic fluorinating agent, especially at scale. The creative solution to handle the vinyl fluoride impurity showcases the problem-solving required in process chemistry to make a route viable despite non-ideal reaction outcomes.
Alternative Fluorination Strategies
While not explicitly detailed for Maraviroc in the provided literature, modern fluorination chemistry offers alternatives to DAST, such as Fluolead™ or other nucleophilic/electrophilic fluorinating agents, which could potentially offer better selectivity and safety profiles for future process improvements.
Cost-Benefit Comparison for Fragment B
| Metric | Pfizer's DAST Route |
| Overall Yield | Moderate (required workaround for impurity) [5] |
| Reagent Cost | High (DAST is expensive and hazardous) |
| Scalability | Challenging (DAST is thermally unstable) |
| Safety/Handling | High Risk (DAST can decompose violently; HF is a byproduct) |
| Process Robustness | Moderate (relies on a clever but non-ideal impurity removal step) |
Pathway Analysis 3: The Tropane Unit (Fragment C)
The synthesis of the triazole-substituted tropane begins with commercially available tropinone. [5][7]
Established Route
-
Mechanism: Tropinone is converted to an oxime, which is then reduced to the exo-amine. This amine is acylated with isobutyryl chloride. The resulting amide undergoes a multi-step sequence involving activation (e.g., with PCl₅), reaction with a hydrazide, and acid-catalyzed cyclization to form the 1,2,4-triazole ring. [8]* Causality: This is a classical and robust sequence for building substituted 1,2,4-triazoles from amides. Each step is well-precedented and generally high-yielding, making it a reliable choice for producing this complex fragment. The selective reduction of the oxime to the exo-amine is a key stereochemical consideration addressed by using specific reducing agents like sodium in pentanol. [7]
Final Assembly: Coupling the Intermediates
The final stage involves coupling the three fragments. The most optimized process route involves a six-step sequence that begins by first coupling Fragments A and B. [9]
-
Mechanism: The (S)-amino alcohol (Fragment A) is acylated with the acid chloride of 4,4-difluorocyclohexanecarboxylic acid (Fragment B) to form an amido-alcohol intermediate. This alcohol is then oxidized (e.g., using a TEMPO/NaOCl system) to the corresponding aldehyde. The final C-N bond is formed via reductive amination between this aldehyde and the tropane unit (Fragment C), using a reducing agent like sodium triacetoxyborohydride. [7][10]* Causality: This sequence avoids the need for protecting groups on the amino alcohol, which is a significant process advantage. Reductive amination is a mild and highly efficient method for forming C-N bonds, making it ideal for the final step in a complex synthesis where functional group tolerance is key.
Alternative "Borrowing Hydrogen" Coupling
A patent describes an alternative coupling strategy based on the "borrowing hydrogen" or "hydrogen autotransfer" methodology. [7]
-
Mechanism: The amido-alcohol intermediate is reacted directly with the tropane unit (Fragment C) in the presence of a transition metal catalyst (e.g., an Iridium complex). The catalyst temporarily oxidizes the alcohol to an aldehyde in situ, which forms an imine with the tropane. The catalyst then transfers the "borrowed" hydrogen back to reduce the imine, forming the final product in a single pot.
-
Causality: This is a highly atom-economical and elegant approach. It combines the oxidation and reductive amination steps into one catalytic cycle, reducing the number of operations and waste generated (the only byproduct is water). This represents a cutting-edge, green alternative to the classical two-step approach.
Detailed Experimental Protocols
Protocol 1: Asymmetric Synthesis of Chiral β-Amino Aldehyde (based on Organocatalytic approach)
This protocol is representative of an asymmetric Mannich reaction to generate the chiral core.
-
To a stirred solution of the aldehyde (1.0 equiv) in anhydrous DMSO at room temperature, add (S)-proline (0.2 equiv).
-
After stirring for 10 minutes, add the corresponding N-PMP-protected α-imino ethyl glyoxylate (1.2 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched β-amino aldehyde derivative.
Protocol 2: Final Reductive Amination (Pfizer Process Route)
This protocol describes the final coupling of the amido-aldehyde with the tropane intermediate. [10]
-
In a reaction vessel, dissolve the amido-aldehyde intermediate (1.0 equiv) and the tropane triazole (Fragment C, 1.1 equiv) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the mixture in an ice bath. After 10 minutes, add acetic acid (1.5 equiv) and stir for an additional 10 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by adding a 15% aqueous solution of NaOH until the pH is >10.
-
Separate the organic phase. Extract the aqueous phase with THF or another suitable solvent.
-
Combine the organic phases and concentrate under reduced pressure.
-
The crude Maraviroc can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate) to yield the final product as a white powder. [10]
Conclusion and Future Outlook
The synthesis of Maraviroc intermediates has evolved from robust, classical methods to highly efficient and elegant catalytic strategies.
-
Pfizer's process routes exemplify reliability and scalability, employing well-understood transformations and clever workarounds to overcome synthetic hurdles. The primary drawback is the reliance on a classical resolution for the chiral core, which is inherently inefficient.
-
Asymmetric catalysis and C-H functionalization represent the frontier of synthetic efficiency. These methods offer superior atom and step economy, aligning with the principles of green chemistry. However, their industrial application hinges on the cost, stability, and scalability of the required catalysts. The high cost of rhodium, for instance, remains a significant barrier for the C-H functionalization route at a commercial scale.
Future efforts in optimizing Maraviroc synthesis will likely focus on reducing the cost of catalytic systems, discovering more benign fluorination reagents, and further streamlining the final coupling steps. The "borrowing hydrogen" strategy, in particular, holds immense promise for creating a more sustainable and cost-effective manufacturing process for this vital antiretroviral agent.
References
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Bedell, T. A., Hone, G. A. B., & Sorensen, E. J. (2015). An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters. [Link]
-
Price, D. A., Gayton, S., Selby, M. D., Ahman, J., Haycock-Lewandowski, S., Stammen, B. L., & Warren, A. (2005). Initial synthesis of UK-427,857 (Maraviroc). Tetrahedron Letters, 46(30), 5005-5007. [Link]
-
Haycock-Lewandowski, S. J., Wilder, A., & Åhman, J. (2008). Development of a Bulk Enabling Route to Maraviroc (UK-427,857), a CCR-5 Receptor Antagonist. Organic Process Research & Development, 12(6), 1094-1103. [Link]
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Maraviroc cost-effectiveness for antiretroviral treatment-experienced HIV-infected individuals in Mexico. (2010). Value in Health. [Link]
- A process for the synthesis of maraviroc. (2014).
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De Marco, R., et al. (2016). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm. [Link]
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Biswas, P., Tambussi, G., & Lazzarin, A. (2007). Maraviroc in the treatment of HIV infection. Expert Opinion on Pharmacotherapy. [Link]
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Cost-effectiveness of Optimized Background Therapy Plus Maraviroc for Previously Treated Patients With R5 HIV-1 Infection From the Perspective of the Spanish Health Care System. (2011). Clinical Therapeutics. [Link]
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Economic modeling in HIV for maraviroc in France in treatment experienced patients. Results from the ARAMIS 2011 model. (2012). Journal of the International AIDS Society. [Link]
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Chen, X., & Zhan, P. (2015). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Medicinal Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Maraviroc: The Essential Contribution of Specialized Chemical Intermediates. [Link]
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Ismail, M. M. F., & Ayoup, M. S. (2024). Synthesis of maraviroc 33 from tropinone 22. ResearchGate. [Link]
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The binding models for maraviroc and TAK-220. (n.d.). ResearchGate. [Link]
-
Robinson's one pot synthesis of tropinone (10). (n.d.). ResearchGate. [Link]
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Table 3 from An expedient synthesis of maraviroc (UK-427857) via C-H functionalization. (2015). Semantic Scholar. [Link]
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Roche, M., et al. (2013). HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120. Antimicrobial Agents and Chemotherapy. [Link]
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Maraviroc synthesis by Zhou et al. (n.d.). ResearchGate. [Link]
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Fatkenheuer, G., et al. (2008). Maraviroc: a new CCR5 antagonist. Recent Patents on Anti-Infective Drug Discovery. [Link]
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Fatkenheuer, G., et al. (2008). New approaches in the treatment of HIV/AIDS – focus on maraviroc and other CCR5 antagonists. Clinical and Experimental Immunology. [Link]
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.).
-
Zhao, G.-L., et al. (2010). Asymmetric Synthesis of Maraviroc (UK-427,857). Advanced Synthesis & Catalysis. [Link]
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A Technical Guide to Alternative Building Blocks for (S)-octahydropyrazino[2,1-c]oxazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate molecular building blocks is a critical determinant of a drug candidate's ultimate success. The bicyclic scaffold, (S)-octahydropyrazino[2,1-c]oxazine, has emerged as a valuable component in the design of novel therapeutics, notably for its ability to confer advantageous pharmacokinetic properties and target engagement. This guide provides a comprehensive evaluation of alternative building blocks to this privileged scaffold, offering a comparative analysis of their synthesis, key performance attributes, and potential applications, supported by experimental data.
The Benchmark: Understanding the Value of (S)-octahydropyrazino[2,1-c]oxazine
(S)-octahydropyrazino[2,1-c][1][2]oxazine is a heterocyclic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which can be crucial for optimizing interactions with biological targets.[1]
A prime example of its successful application is in the development of potent and selective inhibitors of the renal outer medullary potassium channel (ROMK). In a pivotal study, the replacement of a simple acyl piperazine scaffold with the acyl (S)-octahydropyrazino[2,1-c][1][2]oxazine moiety led to a significant improvement in selectivity against the hERG channel, a critical anti-target in cardiovascular safety. Furthermore, this structural modification resulted in an enhanced pharmacokinetic profile, demonstrating the scaffold's ability to favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
The Imperative for Alternatives: Drivers of Scaffold Hopping
While (S)-octahydropyrazino[2,1-c]oxazine offers clear advantages, the pursuit of alternative scaffolds is driven by several key factors in drug discovery:
-
Intellectual Property: The need for novel chemical matter to secure patent protection.
-
Physicochemical Property Optimization: Fine-tuning solubility, lipophilicity, and other properties to enhance drug-likeness.
-
Exploration of New Chemical Space: Accessing different structural motifs to potentially uncover novel biological activities or improved target engagement.
-
Synthetic Tractability: Seeking scaffolds that may offer more efficient or scalable synthetic routes.
The following sections explore promising alternative building blocks, providing a comparative analysis against the benchmark (S)-octahydropyrazino[2,1-c]oxazine scaffold.
Alternative Scaffolds: A Comparative Evaluation
The exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—provides a rational approach to identifying alternative scaffolds. Key alternatives to the (S)-octahydropyrazino[2,1-c]oxazine core include spirocyclic piperidines and other fused bicyclic piperazine derivatives.
Spirocyclic Piperidines: Rigidity and Novelty
Spirocyclic scaffolds, where two rings are connected through a single shared atom, offer a high degree of rigidity and three-dimensionality. This can be advantageous for locking in a specific conformation required for optimal binding to a biological target and can lead to improved pharmacokinetic profiles.[3]
Key Features and Comparative Performance:
| Feature | (S)-octahydropyrazino[2,1-c]oxazine | Spirocyclic Piperidines |
| Structure | Fused bicyclic system | Spirocyclic system |
| Rigidity | High | Very High |
| Novelty (IP) | Established | High |
| Synthesis | Multi-step | Can be complex, but various routes exist[4] |
| ADME Profile | Generally favorable | Can offer improved metabolic stability and solubility[3][5] |
Experimental Insight:
While direct head-to-head comparisons with (S)-octahydropyrazino[2,1-c]oxazine in the same biological assay are limited in the public domain, the principle of using spirocyclic scaffolds to improve drug-like properties is well-established. For instance, the replacement of a flexible piperidine linker with a spirocyclic pyrolidino-azetidine scaffold in a series of HDAC inhibitors led to reduced cytotoxicity.[5] This highlights the potential of spirocycles to fine-tune the therapeutic index of a drug candidate.
Fused Bicyclic Piperazine Derivatives: Exploring Isomeric Space
Varying the fusion of the second ring onto the piperazine core can lead to a diverse range of scaffolds with distinct shapes and vectoral displays of substituents. These alternatives can be explored to optimize target binding and escape existing patent landscapes.
Key Features and Comparative Performance:
| Feature | (S)-octahydropyrazino[2,1-c]oxazine | Other Fused Bicyclic Piperazines |
| Structure | Specific oxazine fusion | Variety of fused ring systems (e.g., with pyrrolidine, other carbocycles) |
| Vectorial Display | Defined by the oxazine ring | Can be systematically varied |
| Synthesis | Established | Dependent on the specific ring system |
| Biological Activity | Proven in various targets | Can lead to novel structure-activity relationships (SAR) |
Experimental Insight:
The synthesis and evaluation of various fused tricyclic heterocycles containing a piperazine or piperidine moiety have demonstrated their potential as multireceptor atypical antipsychotics. These studies underscore how modifications to the fused ring system can significantly impact receptor binding profiles and in vivo efficacy.[3][6]
Synthetic Accessibility: A Practical Consideration
The choice of a building block is often influenced by its synthetic accessibility. A complex, multi-step synthesis can hinder the rapid exploration of analogs and pose challenges for large-scale production.
General Synthetic Approach to Oxazine Derivatives
The synthesis of oxazine derivatives can be achieved through various methods, including one-pot multicomponent reactions. For example, 3,4-dihydro-2H-benzo[b][1][2]oxazines can be synthesized from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides. The use of microwave assistance can significantly reduce reaction times and improve yields.[7]
Experimental Protocol: Microwave-Assisted Synthesis of 2H-Benzo[b][1][2]oxazines [7]
-
Combine aminophenol (1 mmol), benzaldehyde (1 mmol), phenacyl bromide (1 mmol), and Cs2CO3 (1.5 mmol) in a Pyrex test tube.
-
Add a few drops of aqueous ethanol.
-
Irradiate the mixture in a microwave reactor for 3-5 minutes at 100°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Purify the crude product using silica gel column chromatography or recrystallization from warm ethanol.
Synthesis of Spirocyclic Scaffolds
The synthesis of spirocyclic piperidines can be more complex, but various strategies have been developed. One approach involves the use of lactams as starting materials to construct spiro-fused pyrrolidine and piperidine scaffolds.[4]
Caption: Comparative synthetic workflows for fused oxazine and spirocyclic piperidine scaffolds.
Conclusion and Future Directions
The (S)-octahydropyrazino[2,1-c]oxazine scaffold has proven its merit in drug discovery, offering a pathway to compounds with improved selectivity and pharmacokinetic properties. However, the continuous need for novel and optimized drug candidates necessitates the exploration of alternative building blocks.
Spirocyclic piperidines and other fused bicyclic piperazines represent promising avenues for scaffold hopping. Their rigid three-dimensional structures can lead to enhanced target affinity, improved ADME profiles, and the generation of novel intellectual property.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head evaluations of (S)-octahydropyrazino[2,1-c]oxazine and its alternatives in the same biological assays to generate robust, directly comparable data.
-
Development of Efficient Syntheses: Streamlining the synthesis of novel and complex bicyclic and spirocyclic scaffolds to accelerate their adoption in drug discovery programs.
-
Computational Modeling: Utilizing in silico tools to predict the properties of novel scaffolds and guide the selection of the most promising candidates for synthesis and evaluation.
By systematically exploring and evaluating these alternative building blocks, medicinal chemists can expand their toolkit and enhance their ability to design the next generation of innovative therapeutics.
References
-
Zhu, Y., et al. (2016). Discovery of a potent and selective ROMK inhibitor with improved pharmacokinetic properties based on an octahydropyrazino[2,1-c][1][2]oxazine scaffold. Bioorganic & Medicinal Chemistry Letters, 26(23), 5695-5700.
- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences.
- Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004.
- Zhang, Y., et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 61(23), 10884-10901.
- Hirschhäuser, C., et al. (2012). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic Letters, 14(18), 4846-4849.
- New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine deriv
- Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds
-
Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. (2024). Arkat USA.
-
Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][1][2]oxazin-6-yl Moiety. (2021). Journal of Medicinal Chemistry.
- Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. (2020). Acta Scientific Medical Sciences.
- Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Chemical Biology & Drug Design.
- Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.).
- Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. (2014). Chemical Science.
- Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display. (2020). ACS Chemical Biology.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (n.d.). Expert Opinion on Drug Discovery.
- Pyrrolidine and piperidine based chiral spiro and fused scaffolds via build/couple/pair approach. (2015). RSC Advances.
- Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. (2015). Bioorganic & Medicinal Chemistry Letters.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience.
- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Blumberg Institute.
-
Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. (n.d.). Arkat USA.
- Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.
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Safety Operating Guide
Navigating the Disposal of (S)-Octahydropyrazino[2,1-C]oxazine dihydrochloride: A Guide to Safe and Compliant Laboratory Practices
Navigating the Disposal of (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride (CAS No. 1089280-14-7), a heterocyclic organic compound utilized in pharmaceutical research. Adherence to these procedures is paramount to protect laboratory personnel, the environment, and to ensure regulatory compliance.
The core principle of this guide is risk mitigation. Due to the specific hazard profile of (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride and the absence of specific, validated neutralization protocols in readily available literature, the recommended disposal method is collection and transfer to a licensed hazardous waste disposal facility. This approach ensures that the compound is managed by professionals equipped to handle its specific chemical properties in a controlled and environmentally sound manner.
I. Hazard Profile and Immediate Safety Precautions
(S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride is classified as a hazardous substance. Understanding its specific hazards is the first step in ensuring safe handling and disposal.
Table 1: Hazard Identification for (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride
| Property | Value | Source |
| Chemical Name | (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride | [1][2][3][4] |
| CAS Number | 1089280-14-7 | [1][2][3][4] |
| Molecular Formula | C₇H₁₆Cl₂N₂O | [2][3] |
| Molecular Weight | 215.12 g/mol | [2] |
| Appearance | Solid | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| GHS Pictogram | GHS07 (Harmful) | [1] |
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate the risks of exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation or absorption. |
| Body Protection | A laboratory coat. | Protects against contamination of clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any dust from the solid compound. |
II. Disposal Workflow: A Step-by-Step Approach
The following workflow outlines the necessary steps for the safe and compliant disposal of (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. This process is designed to be a self-validating system, ensuring that each step is completed correctly before proceeding to the next.
Caption: Logical workflow for the safe disposal of (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride.
III. Detailed Experimental Protocol: Waste Collection and Disposal
This protocol provides the detailed steps for collecting and preparing the waste for professional disposal.
Objective: To safely collect and prepare (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride waste for disposal by a certified entity.
Materials:
-
(S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride waste (solid or in solution)
-
Appropriate, compatible, and clearly labeled hazardous waste container
-
Personal Protective Equipment (PPE) as specified in Table 2
Procedure:
-
Container Selection:
-
Choose a container that is chemically compatible with amine hydrochlorides. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, leak-proof lid.
-
For liquid waste, the container should be placed in secondary containment to prevent spills.[5]
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride into the designated waste container. Avoid generating dust.
-
Liquid Waste: If the compound is in solution, carefully pour the solution into the designated liquid waste container.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that have come into contact with the compound should be collected in a designated solid waste container.
-
-
Container Sealing and Labeling:
-
Securely seal the waste container.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "(S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride," the CAS number (1089280-14-7), and an approximate concentration and volume of the contents.[3][6]
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[7]
-
The storage area should be away from incompatible materials, such as strong bases and oxidizing agents.
-
-
Disposal:
IV. Decontamination of Empty Containers
Properly decontaminating empty containers that held (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride is a critical final step.
Protocol for Empty Container Decontamination:
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble) three times.
-
The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.
-
-
Container Disposal:
-
After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label.
-
The cleaned container can then typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's policies.
-
V. Causality and Scientific Rationale
The cautious approach outlined in this guide is rooted in the chemical nature of amine hydrochlorides and the principles of chemical safety.
-
Hazardous Nature: As indicated by the GHS hazard statements, (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride poses a significant health risk upon ingestion, skin or eye contact, and inhalation.[1] Improper disposal could lead to accidental exposure of personnel or contamination of the environment.
-
Amine Hydrochlorides: Amine hydrochlorides are salts formed from the reaction of an amine with hydrochloric acid. While some amine hydrochlorides can be neutralized with a base to form the free amine, this process can generate heat and may not be suitable for all such compounds, especially those with complex structures or for which specific reaction data is unavailable. The lack of a validated neutralization protocol for this specific compound makes attempting such a procedure in a standard laboratory setting an unnecessary risk.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have strict regulations regarding the disposal of hazardous chemical waste.[9][10] Disposing of this compound via the sanitary sewer or as regular trash is a violation of these regulations and can result in significant penalties.
By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride, thereby upholding the highest standards of laboratory safety and environmental stewardship.
References
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Sigma-Aldrich. (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride Safety Data Sheet.
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National Institutes of Health. NIH Drain Discharge Guide.[Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
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Dartmouth College. Hazardous Waste Disposal Guide.[Link]
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National Institutes of Health. NIH Waste Disposal Guide 2022 - Chemical Waste.[Link]
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LookChem. Cas 1089280-14-7,(S)-Octahydropyrazino[2,1-c][1][2]oxazine.[Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]
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- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Comprehensive Guide to Personal Protective Equipment for Handling (S)-Octahydropyrazino[2,1-C]oxazine Dihydrochloride
A Comprehensive Guide to Personal Protective Equipment for Handling (S)-Octahydropyrazino[2,1-C][1][2]oxazine Dihydrochloride
Piperazine and its derivatives are known to present several hazards, including corrosivity, skin and eye irritation, and the potential for respiratory sensitization.[2][6] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Understanding the Risks: A Proactive Stance on Safety
(S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride is a crystalline solid.[2] The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. Given the known effects of the broader piperazine class, which can include weakness, blurred vision, and tremors at high exposure, stringent protective measures are necessary.[2]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the minimum required PPE for handling (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride.
| Body Area | Personal Protective Equipment | Specifications and Rationale |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards to protect against splashes and dust.[7] A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing, to provide broader protection to the entire face.[7][8][9] |
| Hands | Disposable, Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice for providing protection against a range of chemicals.[8] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Double-gloving is recommended when handling highly hazardous substances. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat that is fully buttoned provides protection against accidental spills and splashes.[7] |
| Respiratory | NIOSH-Approved Respirator | In the absence of definitive exposure limits, a precautionary approach is warranted. A NIOSH-approved respirator (e.g., an N95 or higher) is essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[8][9] |
| Feet | Closed-Toed Shoes | Impermeable, closed-toed shoes are mandatory to protect against spills and falling objects.[7] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol for donning and doffing PPE is as critical as the selection of the equipment itself.
Donning PPE Workflow
Caption: Sequential workflow for donning PPE.
Doffing PPE Protocol
The removal of PPE is a critical step to prevent self-contamination.
Caption: Sequential workflow for doffing PPE.
Disposal Plan: Mitigating Environmental Impact
All disposable PPE, including gloves, masks, and any contaminated wipes, should be treated as hazardous waste.
Operational Plan for Disposal:
-
Segregation: All used PPE should be immediately placed in a designated, clearly labeled hazardous waste container.
-
Containment: The hazardous waste container should be a sealed, leak-proof bag or bin.
-
Disposal: Follow your institution's established procedures for the disposal of chemical-contaminated waste. Do not discard with regular trash.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10]
-
Inhalation: Move the individual to fresh air immediately.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][10]
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.
This guide is intended to provide a robust framework for the safe handling of (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. It is imperative that all laboratory personnel receive comprehensive training on these procedures and that a culture of safety is actively promoted and maintained.
References
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Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]
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ResearchGate. (2020). Piperazine Derivatives as Dangerous Abused Compounds. [Link]
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Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. PubMed. [Link]
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New Jersey Department of Health. (2004). Hazard Summary: Piperazine. [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards: Piperazine (anhydrous). [Link]
-
PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
-
ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. [Link]
-
ABClonal. (n.d.). Safety Data Sheet. [Link]
-
LookChem. (n.d.). Cas 1089280-14-7,(S)-Octahydropyrazino[2,1-c][1][2]oxazine. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
